(4-(N-Benzylsulfamoyl)phenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
[4-(benzylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4S/c16-14(17)12-6-8-13(9-7-12)20(18,19)15-10-11-4-2-1-3-5-11/h1-9,15-17H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHAPENXSWTNOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621972 | |
| Record name | [4-(Benzylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548769-96-6 | |
| Record name | [4-(Benzylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-(N-Benzylsulfamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol for the synthesis of (4-(N-Benzylsulfamoyl)phenyl)boronic acid, a valuable organoboron compound with applications in medicinal chemistry and organic synthesis. The protocol is adapted from a known procedure for a structurally similar compound, 4-(N-allylsulfamoyl)phenylboronic acid, due to the absence of a direct published synthesis for the title compound.
Introduction
This compound is a bifunctional molecule containing both a boronic acid moiety and a benzylsulfamoyl group. This combination makes it a versatile building block, particularly for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of the N-benzylsulfamoylphenyl group into complex organic molecules. The sulfonamide functional group is a common pharmacophore in various drug candidates, imparting specific physicochemical and biological properties.
Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process commencing from 4-bromobenzenesulfonyl chloride. The initial step involves the formation of an N-benzylsulfonamide via the reaction of 4-bromobenzenesulfonyl chloride with benzylamine. The subsequent step is a lithium-halogen exchange reaction at low temperature, followed by borylation with an alkyl borate to yield the final boronic acid product.
Caption: Synthetic scheme for this compound.
Experimental Protocols
The following protocols are adapted from the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid[1]. Researchers should exercise standard laboratory safety precautions.
Step 1: Synthesis of N-Benzyl-4-bromobenzenesulfonamide
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Benzylamine
-
Triethylamine
-
Acetonitrile
-
Chloroform
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Procedure:
-
To a stirred solution of 4-bromobenzenesulfonyl chloride (1.0 eq) in acetonitrile, add triethylamine (1.1 eq).
-
Slowly add benzylamine (1.0 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in chloroform, wash with water, and dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to afford the crude product.
-
Recrystallize the solid from a mixture of ethanol and water to yield pure N-benzyl-4-bromobenzenesulfonamide.
Step 2: Synthesis of this compound
Materials:
-
N-Benzyl-4-bromobenzenesulfonamide
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric Acid (HCl), 2 M
-
Chloroform
-
Diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-benzyl-4-bromobenzenesulfonamide (1.0 eq) in a dry mixture of THF and toluene (e.g., 4:1 v/v).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) to the solution while maintaining the temperature at -78 °C. Stir for 30 minutes.
-
To this mixture, slowly add triisopropyl borate (1.2 eq).
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding 2 M HCl and stir for 30 minutes.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.
-
Stir the residue with chloroform to precipitate a solid.
-
Filter the solid, wash with diethyl ether, and dry to afford this compound.
Data Presentation
While specific quantitative data for the synthesis of this compound is not available in the cited literature, the following tables provide information on the starting material and the analogous product, 4-(N-allylsulfamoyl)phenylboronic acid, which can serve as a reference.
Table 1: Reactant and Analogous Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Bromobenzenesulfonyl chloride | C₆H₄BrClO₂S | 255.52 | Starting Material |
| Benzylamine | C₇H₉N | 107.15 | Reagent |
| This compound | C₁₃H₁₄BNO₄S | 291.13 | Final Product[2] |
| 4-(N-allylsulfamoyl)phenylboronic acid | C₉H₁₂BNO₄S | 241.07 | Analogous Product |
Table 2: Characterization Data for Analogous Compound: 4-(N-allylsulfamoyl)phenylboronic acid[1]
| Property | Value |
| Melting Point | 116-118 °C |
| ¹H NMR (DMSO-d₆, δ) | 7.75 (d, 2H), 7.66 (d, 2H), 5.75 (m, 1H), 5.19 (q, 1H), 5.12 (q, 1H), 3.62 (m, 2H) |
| ¹³C NMR (DMSO-d₆, δ) | 133.8, 133.6, 125.4, 115.8, 45.1 |
| IR (KBr, cm⁻¹) | 3510, 3410, 3270, 1600, 1405, 1320, 1270, 1155, 1120, 1090 |
Logical Workflow
The experimental workflow can be visualized as a series of sequential operations, each with specific inputs and outputs.
Caption: Detailed experimental workflow for the synthesis.
Conclusion
This guide presents a comprehensive, albeit adapted, protocol for the synthesis of this compound. The provided experimental details, data tables, and diagrams are intended to equip researchers in the fields of chemistry and drug development with the necessary information to successfully synthesize this valuable compound. It is recommended that the reaction be optimized and the final product thoroughly characterized using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.
References
A Comprehensive Technical Guide to the Synthesis of Functionalized Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, purification, and characterization of functionalized phenylboronic acids. These versatile compounds are crucial building blocks in modern organic chemistry, particularly in the pharmaceutical industry, where they are instrumental in the construction of complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling.[1] This document offers detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of key processes to aid researchers in their synthetic endeavors.
Introduction to Phenylboronic Acids
Phenylboronic acid (PBA) and its derivatives are organoboron compounds characterized by a phenyl ring attached to a boronic acid moiety [-B(OH)₂]. They are generally stable, non-toxic, and easy to handle solids.[2] Their significance stems from their ability to participate in a wide array of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between aryl halides and boronic acids.[1][2] This reaction is a cornerstone of medicinal chemistry for synthesizing biaryl structures found in many pharmaceuticals.[1] Furthermore, the boronic acid group's ability to reversibly interact with diols makes these compounds valuable in the development of sensors, particularly for glucose, and in drug delivery systems.[2]
Core Synthetic Methodologies
Several synthetic routes have been established for the preparation of functionalized phenylboronic acids. The choice of method often depends on the nature and position of the functional groups on the phenyl ring, as well as scalability and economic considerations.
Grignard Reagent Pathway
One of the most common and traditional methods involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis of the resulting boronate ester.[2][3][4] This method is versatile and can be adapted for various substituted phenylboronic acids.
A general workflow for the Grignard reagent pathway is as follows:
Caption: General workflow for the Grignard reagent-based synthesis of phenylboronic acids.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction itself can be adapted to synthesize more complex phenylboronic acids. This involves the palladium-catalyzed coupling of an aryl halide with a diboronyl reagent, such as bis(pinacolato)diboron.[4] This method is particularly useful for introducing the boronic acid functionality onto a pre-functionalized aromatic ring.
The reaction mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.
Other Synthetic Routes
Other notable methods for synthesizing phenylboronic acids include:
-
Organolithium Chemistry: Similar to the Grignard route, aryllithium reagents can react with trialkyl borates. This method can be sensitive to certain functional groups.
-
C-H Borylation: Direct borylation of an aromatic C-H bond using a transition metal catalyst (e.g., iridium) offers an atom-economical approach.
-
Transmetalation: Phenylsilanes or phenylstannanes can undergo transmetalation with boron halides (e.g., BBr₃) followed by hydrolysis.[4]
Quantitative Data on Phenylboronic Acid Synthesis
The yield of a given synthesis can vary significantly based on the chosen method, the nature of the substituents on the aromatic ring, and the reaction conditions. The following table summarizes representative yields for the synthesis of various functionalized phenylboronic acids.
| Phenylboronic Acid Derivative | Synthetic Method | Key Reagents | Yield (%) | Reference |
| 4-Carboxyphenylboronic acid | Oxidation of (4-formylphenyl)boronic acid derivative | (4-(diisopropylaminoethyl formyl) phenyl) boric acid, LiOH | 95-98 | [5] |
| 3-Aminophenylboronic acid | Suzuki-Miyaura Coupling | 3-Nitrobromobenzene, Bis(pinacolato)diboron, Pd catalyst | ~57 (two steps) | [6] |
| 4-Methoxybiphenyl | Suzuki-Miyaura Coupling | Phenylboronic acid, 4-iodoanisole, Pd/C | 41-92 | [7] |
| Phenylboronic acid | Grignard Reaction | Bromobenzene, Mg, Trimethyl borate | 17-70 | [8] |
| 2,6-Dimethylphenylboronic acid | Grignard "One-Pot" Method | 2,6-Dimethylbromobenzene, Mg, Trialkyl borate | Optimized | [9] |
Detailed Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of key functionalized phenylboronic acids.
Protocol 1: Synthesis of 4-Carboxyphenylboronic Acid
This protocol is adapted from a patent describing the oxidation of a protected 4-formylphenylboronic acid.[5]
Materials:
-
(4-(diisopropylaminoethyl formyl) phenyl) boric acid (80g)
-
Tetrahydrofuran (THF) (200 mL)
-
Water (200 mL)
-
Lithium hydroxide (LiOH) (16.2g)
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 80g of (4-(diisopropylaminoethyl formyl) phenyl) boric acid in a mixture of 200 mL of THF and 200 mL of water in a suitable reaction vessel.
-
Add 16.2g of lithium hydroxide to the solution.
-
Stir the reaction mixture at room temperature for 120 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the THF by rotary evaporation.
-
Wash the remaining aqueous solution with 200g of diethyl ether to remove organic impurities.
-
Adjust the pH of the aqueous layer to 4 with dilute HCl. A large amount of white solid should precipitate.
-
Filter the precipitate and dry the filter cake.
-
Extract the aqueous filtrate three times with 600g of ethyl acetate.
-
Combine all organic phases and dry over anhydrous sodium sulfate for 2 hours.
-
Filter off the drying agent and concentrate the solution to obtain a white solid.
-
Combine the solids from steps 7 and 10 to get the final product, 4-carboxyphenylboronic acid.
-
Yield: 51.05g (95.8%).[5]
-
Characterization: ¹H NMR (400MHz, DMSO-d₆) δ 5.912-6.559 (d, 2H), 6.672-7.831 (d, 2H), 10.487 (s, 1H); Mass spec: 167 (M+).[5]
Protocol 2: Synthesis of 3-Aminophenylboronic Acid Monohydrate
This protocol involves a Suzuki-Miyaura coupling to form the nitrophenylboronic acid intermediate, followed by reduction.
Materials:
-
3-Nitrobromobenzene
-
Bis(pinacolato)diboron
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Potassium acetate
-
Dioxane
-
Iron powder
-
Ammonium chloride
-
Ethanol/Water
Procedure:
-
Coupling Reaction: In a reaction flask, combine 3-nitrobromobenzene, bis(pinacolato)diboron, a palladium catalyst, and potassium acetate in dioxane.
-
Heat the mixture under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purify the crude 3-nitrophenylboronic acid pinacol ester by column chromatography.
-
Reduction: Dissolve the purified ester in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux for several hours until the reduction is complete (monitor by TLC).
-
Filter the hot reaction mixture through celite to remove the iron salts.
-
Concentrate the filtrate to remove ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-aminophenylboronic acid.
-
The product can be recrystallized from a mixture of benzene, methanol, and water to obtain colorless blocks of the monohydrate.[10]
-
Purity: For many applications, a purity of at least 97% is required to avoid interference in subsequent reactions.[11]
Purification and Characterization
Purification Techniques
The purity of phenylboronic acids is crucial for their successful application, especially in catalysis. Common impurities include boroxines (trimeric anhydrides) and products of protodeboronation.[12]
-
Recrystallization: This is often the most effective method for purifying solid phenylboronic acids.[12][13] Common solvents include hot water or mixtures of ethanol and water.[12][14] The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce crystallization of the pure compound.[15]
-
Acid-Base Extraction: This technique exploits the acidic nature of the boronic acid group. The crude material is dissolved in an organic solvent and treated with an aqueous base to form the water-soluble boronate salt. Neutral organic impurities remain in the organic layer. The aqueous layer is then separated and acidified to precipitate the pure boronic acid.[12]
-
Column Chromatography: While possible, chromatography on silica gel can sometimes be challenging due to the polarity of boronic acids and their potential for degradation on the stationary phase.[12][13] Neutral alumina or boric acid-treated silica can be better alternatives.[12]
The following diagram illustrates a typical purification workflow involving acid-base extraction.
Caption: Workflow for the purification of phenylboronic acids via acid-base extraction.
Characterization Methods
The structure and purity of synthesized phenylboronic acids are confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the protons on the phenyl ring and the hydroxyl protons of the boronic acid group. The chemical shifts are indicative of the electronic environment and substitution pattern.
-
¹³C NMR: Shows the carbon skeleton of the molecule. The chemical shift of the carbon atom attached to the boron is a key signal.[16]
-
¹¹B NMR: This technique is particularly useful for directly observing the boron atom. The chemical shift can distinguish between the trigonal planar boronic acid and the tetrahedral boronate ester or adducts.
-
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: Shows characteristic vibrational frequencies for functional groups, such as the O-H stretch of the boronic acid and any other functional groups on the phenyl ring.
Conclusion
Functionalized phenylboronic acids are indispensable tools in modern organic synthesis and drug discovery. A thorough understanding of the available synthetic methodologies, including the Grignard and Suzuki-Miyaura pathways, is essential for researchers in the field. The choice of an appropriate synthetic route, coupled with robust purification and characterization techniques, ensures the production of high-purity materials required for demanding applications. This guide provides the foundational knowledge and practical protocols to facilitate the successful synthesis of a wide range of functionalized phenylboronic acids.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 3. acs.org [acs.org]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents [patents.google.com]
- 6. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 16. researchgate.net [researchgate.net]
Properties of sulfonamide-containing boronic acids
An In-depth Technical Guide to Sulfonamide-Containing Boronic Acids
This guide provides a comprehensive overview of the properties, synthesis, and applications of sulfonamide-containing boronic acids, with a particular focus on their role as enzyme inhibitors. The content is tailored for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
The integration of a sulfonamide moiety with a boronic acid group has given rise to a novel class of compounds with significant potential in medicinal chemistry. Boronic acids are well-established as transition-state analog inhibitors, capable of forming reversible covalent bonds with the catalytic serine or threonine residues of various enzymes.[1][2] The boron atom's ability to accept a lone pair of electrons allows it to mimic the tetrahedral transition state of substrate hydrolysis.[1] The sulfonamide group, a key pharmacophore in numerous approved drugs, offers distinct geometric and electronic properties compared to the more common carboxamide linker.[3][4] This substitution can lead to altered hydrogen bonding patterns and polarity, resulting in unique structure-activity relationships (SAR).[3][5]
This guide explores the design, synthesis, and enzymatic inhibition properties of these compounds, using their activity against AmpC β-lactamase as a primary case study.
Physicochemical Properties
The key physicochemical properties of sulfonamide-containing boronic acids are dictated by the two functional groups.
-
Acidity (pKa) : The boronic acid group is a Lewis acid, with pKa values typically in the range of 8-9, allowing it to be partially ionized at physiological pH. The sulfonamide proton is also weakly acidic.[6] The specific pKa can be influenced by substituents on the aromatic ring. For instance, studies on benzenesulfonamide derivatives show that electron-withdrawing groups can lower the pKa.[7][8] The interplay of these acidic sites is crucial for the molecule's interaction with biological targets.
-
Geometry and Polarity : Replacing a carboxamide with a sulfonamide group significantly alters the local geometry and polarity.[3][9] This change affects the hydrogen bond donor and acceptor capabilities of the molecule, which in turn influences its binding affinity and selectivity for target enzymes.[3]
Mechanism of Action: Inhibition of β-Lactamases
Sulfonamide boronic acids have emerged as potent inhibitors of serine β-lactamases, such as AmpC, which are key enzymes responsible for bacterial resistance to β-lactam antibiotics.[3][10]
The accepted mechanism involves the boronic acid acting as a transition-state analog. The boron atom is attacked by the hydroxyl group of the catalytic Serine 64 residue in the AmpC active site, forming a stable, reversible covalent tetrahedral adduct.[3][11] This complex effectively sequesters the enzyme, preventing it from hydrolyzing and inactivating β-lactam antibiotics like cephalosporins.[3][9]
Synthesis of Sulfonamide Boronic Acids
A general synthetic route has been established for sulfonamidomethaneboronic acids.[3][9] The process typically starts from a protected chloromethylboronic acid, which undergoes substitution and subsequent sulfonylation.
The key steps are:
-
Substitution : Chloromethylboronic acid pinacol ester is treated with lithium bis(trimethylsilyl)amide to form the key aminomethaneboronate intermediate.
-
Sulfonylation : In situ deprotection of the aminomethaneboronate followed by condensation with various sulfonyl chlorides yields the desired sulfonamidomethaneboronates.
-
Deprotection : For chiral compounds synthesized using a pinanediol auxiliary, the final free boronic acids are obtained through transesterification, for example, with phenylboronic acid.[3]
Quantitative Data and Structure-Activity Relationship (SAR)
Research into a series of sulfonamide boronic acids as AmpC β-lactamase inhibitors revealed a surprising and distinct SAR compared to their carboxamide analogs.[3][5][9] For smaller analogs, the sulfonamide group led to a significant improvement in potency, whereas for larger, bulkier analogs, the potency was substantially worse.[3][10]
This "inverted" SAR is attributed to the different geometry and polarity of the sulfonamide group, which alters the hydrogen bonding network within the AmpC active site.[3][5] For instance, X-ray crystallography shows one oxygen of the sulfonamide group on potent, smaller inhibitors forms a hydrogen bond with Asn152 in the enzyme's active site.[3] This favorable interaction is disrupted in larger analogs.[9]
Table 1: Inhibition of AmpC β-Lactamase by Sulfonamide Boronic Acids and Carboxamide Analogs[3]
| Compound | R₁ Group | R₂ Group | Kᵢ (nM) - Sulfonamide | Kᵢ (nM) - Carboxamide Analog | Potency Fold Change (Carboxamide/Sulfonamide) |
| 3 | Methyl | H | 789 | 18,500 | 23.4 |
| 4 | Phenylacetyl | H | 70 | 570 | 8.1 |
| 9 | 4-Carboxyphenylacetyl | H | 25 | 190 | 7.6 |
| 11 | (2-ethoxynaphthalen-1-yl)carbonyl | H | 670 | 33 | 0.05 |
| 17 | Phenylacetyl | m-carboxybenzyl | 430 | 60 | 0.14 |
Data extracted from Eidam et al., 2010.[3]
Table 2: Selectivity Profile of Compounds 4 and 9[9]
| Compound | Target Enzyme | Kᵢ (µM) |
| 4 | CTX-M-9 (Class A β-lactamase) | 2.529 |
| 9 | CTX-M-9 (Class A β-lactamase) | 0.552 |
Compounds 4 and 9 showed no measurable inhibition against cruzain and α-chymotrypsin at 100 μM.[9]
Experimental Protocols
Detailed experimental procedures are critical for the synthesis and evaluation of these compounds. The following protocols are summarized from published literature.[3][9]
General Synthesis of Sulfonamidomethaneboronates
-
Materials : All reagents were purchased from commercial sources (e.g., Sigma-Aldrich, Fluka) and used without further purification. Anhydrous solvents like THF were freshly distilled under argon. Reactions were monitored by TLC and visualized by UV fluorescence and cerium molybdate stain.[3][9]
-
Procedure :
-
To a solution of aminomethaneboronate pinacol ester (intermediate 2 ) in anhydrous THF, add one equivalent of methanol for in situ deprotection.
-
Add one equivalent of a suitable sulfonyl chloride and an appropriate base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until completion as monitored by TLC.
-
Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), and dry the organic layer over sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamidomethaneboronate.[3][9]
-
Enzyme Inhibition Assay (AmpC β-lactamase)
-
Enzyme and Substrate : AmpC β-lactamase was purified as previously described. Nitrocefin was used as the chromogenic substrate.
-
Assay Conditions : Assays were performed in a phosphate buffer (e.g., 50 mM, pH 7.0) at room temperature.
-
Procedure :
-
The rate of nitrocefin hydrolysis was monitored by measuring the increase in absorbance at 482 nm.
-
To determine inhibition constants (Kᵢ), various concentrations of the inhibitor were added to the assay mixture containing the enzyme and substrate.
-
The reaction was initiated by the addition of the substrate.
-
Kᵢ values were determined by fitting the initial velocity data to the Michaelis-Menten equation for competitive inhibition. Each experiment was performed in triplicate.[3]
-
X-ray Crystallography
-
Crystallization : Co-crystals of AmpC in complex with inhibitors were grown using the hanging drop vapor diffusion method. The protein solution (e.g., 3.9 mg/ml) was mixed with the inhibitor (e.g., 625 μM) and equilibrated over a reservoir solution (e.g., 1.7 M potassium phosphate buffer, pH 8.7–8.9).[3]
-
Data Collection : Before data collection, crystals were cryoprotected using a solution containing a cryoprotectant like sucrose or glycerol. X-ray diffraction data were collected at a synchrotron source.
-
Structure Determination : The structures were solved by molecular replacement using a previously determined structure of AmpC as the search model. The inhibitor was then built into the electron density map, and the complex was refined.[3]
Applications and Future Directions
The primary application of sulfonamide-containing boronic acids is in combating antibiotic resistance. The most potent inhibitors have been shown to reverse β-lactamase-mediated resistance to third-generation cephalosporins in bacterial cell cultures, lowering their minimum inhibitory concentrations (MICs) significantly.[3][5] This demonstrates their potential as adjuvants to existing antibiotic therapies.
Future research may focus on:
-
Broadening the Spectrum : Investigating the activity of these compounds against other classes of β-lactamases and other bacterial targets.[9]
-
Optimizing Pharmacokinetics : Modifying the core structure to improve drug-like properties such as solubility, stability, and bioavailability.
-
Exploring Other Therapeutic Areas : Given the versatility of the boronic acid and sulfonamide groups, these scaffolds could be explored as inhibitors for other enzyme classes, such as proteases or carbonic anhydrases.[2][12]
The unique SAR profile of sulfonamide boronic acids underscores the significant impact that subtle chemical modifications can have on inhibitor design, opening new avenues for the development of potent and selective therapeutic agents.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. files.docking.org [files.docking.org]
- 10. Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
In-Depth Technical Guide: (4-(n-(P-tolyl)sulfamoyl)phenyl)boronic acid (CAS 957062-88-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(n-(P-tolyl)sulfamoyl)phenyl)boronic acid, identified by CAS number 957062-88-3, is a synthetic organoboron compound.[1][2] Structurally, it belongs to the class of sulfonamide boronic acids, which are recognized for their potential applications in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, potential therapeutic uses based on its structural class, and hypothesized experimental protocols.
Chemical and Physical Properties
Table 1: Chemical Identity and Computed Properties
| Property | Value | Source |
| CAS Number | 957062-88-3 | [1][2] |
| Synonyms | N-p-Tolyl 4-boronobenzenesulfonamide | [1][2] |
| Molecular Formula | C₁₃H₁₄BNO₄S | [1][2] |
| Molecular Weight | 291.13 g/mol | [1][2] |
| Purity (Typical) | ≥97% | [2] |
| Topological Polar Surface Area (TPSA) | 86.63 Ų | [2] |
| LogP (Computed) | 0.47562 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 3 | [2] |
| Rotatable Bonds | 4 | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [2] |
Note: Most physical properties like melting point, boiling point, and solubility for this specific compound are not publicly documented. The data presented is largely computational.
Potential Biological Activity and Uses in Drug Development
Direct biological studies on (4-(n-(P-tolyl)sulfamoyl)phenyl)boronic acid are not extensively published. However, based on its structural features—namely the sulfonamide and boronic acid moieties—its potential therapeutic applications can be inferred from research on the broader class of sulfonamide boronic acids.
Hypothesized Mechanism of Action: β-Lactamase Inhibition
Recent studies have highlighted the potential of sulfonamide boronic acids as inhibitors of β-lactamase enzymes.[3][4][5] These enzymes are a primary mechanism by which bacteria develop resistance to β-lactam antibiotics such as penicillins and cephalosporins. The boronic acid functional group is key to this inhibitory activity, as it can form a reversible covalent bond with the catalytic serine residue in the active site of β-lactamases, effectively neutralizing the enzyme. The sulfonamide portion of the molecule can engage in additional interactions within the active site, influencing potency and selectivity.[3][4]
Applications in Organic Synthesis
As a boronic acid derivative, this compound is a versatile reagent in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics.[6]
Experimental Protocols
The following are hypothesized experimental protocols based on the potential application of (4-(n-(P-tolyl)sulfamoyl)phenyl)boronic acid as a β-lactamase inhibitor. These protocols would need to be optimized for specific experimental conditions.
In Vitro β-Lactamase Inhibition Assay
Objective: To determine the inhibitory activity of (4-(n-(P-tolyl)sulfamoyl)phenyl)boronic acid against a specific β-Lactamase enzyme (e.g., AmpC).
Materials:
-
(4-(n-(P-tolyl)sulfamoyl)phenyl)boronic acid (CAS 957062-88-3)
-
Purified β-Lactamase (e.g., AmpC)
-
Nitrocefin (a chromogenic β-lactam substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the stock solution in assay buffer to create a range of concentrations.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the various concentrations of the test compound to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding a solution of nitrocefin to each well.
-
Immediately measure the change in absorbance at 486 nm over time using a microplate reader. The rate of nitrocefin hydrolysis is proportional to enzyme activity.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
(4-(n-(P-tolyl)sulfamoyl)phenyl)boronic acid is a compound with potential utility in both medicinal chemistry and organic synthesis. While specific experimental data on this molecule is limited, its structural class suggests it may function as a β-lactamase inhibitor, a promising avenue for combating antibiotic resistance. Further research is required to fully elucidate its biological activities and therapeutic potential. The protocols and pathways described herein provide a foundational framework for such investigations.
References
- 1. N-p-Tolyl 4-boronobenzenesulfonamide | C13H14BNO4S | CID 44119588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.docking.org [files.docking.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Tolylboronic acid | 5720-05-8 [chemicalbook.com]
Physicochemical Characteristics of N-Benzylsulfamoyl Boronic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-benzylsulfamoyl boronic acids. Due to the limited availability of direct experimental data for this specific subclass, this guide leverages data from structurally related sulfonamide phenylboronic acids to provide a robust predictive framework. Detailed experimental protocols are outlined to enable researchers to determine the precise properties of their specific N-benzylsulfamoyl boronic acid derivatives.
Core Physicochemical Properties
The physicochemical properties of N-benzylsulfamoyl boronic acids are crucial for their application in drug discovery and development, influencing their solubility, membrane permeability, and interaction with biological targets. Key properties include the acid dissociation constant (pKa), the logarithm of the octanol-water partition coefficient (logP), aqueous solubility, and chemical stability.
Quantitative Data Summary
| Physicochemical Property | Compound | Value | Method |
| pKa | 4-(N-allylsulfamoyl)-phenylboronic acid | 7.4 ± 0.1 | UV-Vis Spectrophotometric Titration |
| Molecular Weight | (5-(N-Benzylsulfamoyl)-2-methylphenyl)boronic acid | 305.2 g/mol | Computed |
Note: The pKa of unsubstituted phenylboronic acid is approximately 8.8. The lower pKa of the sulfonamide-substituted analogue indicates a stronger Lewis acidity, which can be crucial for biological activity.[1]
Synthesis and Experimental Protocols
Synthesis of N-Benzylsulfamoyl Boronic Acids
A representative synthesis for an N-benzylsulfamoyl boronic acid, specifically (5-(N-Benzylsulfamoyl)-2-methylphenyl)boronic acid, can be adapted from established protocols for related sulfonamide phenylboronic acids.[1] The general synthetic strategy involves the reaction of a substituted bromobenzenesulfonyl chloride with benzylamine, followed by a bromo-lithium exchange and subsequent reaction with a borate ester.
Below is a diagram illustrating the proposed synthetic workflow.
Experimental Protocol for pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of N-benzylsulfamoyl boronic acids can be determined by potentiometric titration.[2]
-
Preparation of Solutions:
-
Prepare a standardized solution of ~0.1 M potassium hydroxide (KOH) in deionized water.
-
Prepare a solution of the N-benzylsulfamoyl boronic acid at a concentration of approximately 1-5 mM in a solution of constant ionic strength (e.g., 0.15 M KCl).
-
-
Titration:
-
Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume of the boronic acid solution in a titration vessel and immerse the calibrated pH electrode.
-
Titrate the solution with the standardized KOH solution, recording the pH after each addition of titrant.
-
Continue the titration until the pH has stabilized in the alkaline region (e.g., pH 11-12).
-
-
Data Analysis:
-
Plot the pH versus the volume of KOH added.
-
The pKa is determined as the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
-
Experimental Protocol for logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.[3]
-
Preparation of Phases:
-
Prepare a phosphate buffer solution at a physiological pH of 7.4.
-
Saturate n-octanol with the phosphate buffer and the phosphate buffer with n-octanol by vigorous mixing followed by separation.
-
-
Partitioning:
-
Dissolve a known amount of the N-benzylsulfamoyl boronic acid in the n-octanol-saturated buffer or buffer-saturated n-octanol.
-
Add a known volume of the other phase to create a biphasic system.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Quantification:
-
Carefully sample both the aqueous and n-octanol phases.
-
Determine the concentration of the boronic acid in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
The logP is calculated using the following formula: logP = log10([Concentration in n-octanol] / [Concentration in aqueous buffer])
-
Experimental Protocol for Aqueous Solubility Determination
The aqueous solubility of N-benzylsulfamoyl boronic acids can be determined using the shake-flask method.[4]
-
Equilibration:
-
Add an excess amount of the solid N-benzylsulfamoyl boronic acid to a known volume of deionized water or a relevant buffer solution in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Allow the undissolved solid to settle or centrifuge the vial to pellet the solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a suitable filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Quantification:
-
Determine the concentration of the dissolved boronic acid in the filtrate using a validated analytical method, such as HPLC-UV.
-
-
Result:
-
The measured concentration represents the thermodynamic solubility of the compound under the experimental conditions.
-
Experimental Protocol for Stability Assessment
The stability of N-benzylsulfamoyl boronic acids, particularly their resistance to oxidative degradation, is a critical parameter.[5][6]
-
Sample Preparation:
-
Prepare solutions of the N-benzylsulfamoyl boronic acid in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a solution of a relevant reactive oxygen species (ROS), such as hydrogen peroxide.
-
-
Incubation:
-
Mix the boronic acid solution with the ROS solution at a defined temperature (e.g., 37 °C).
-
At various time points, withdraw aliquots of the reaction mixture.
-
-
Analysis:
-
Quench the reaction if necessary.
-
Analyze the concentration of the remaining parent boronic acid in each aliquot using HPLC-UV.
-
-
Data Analysis:
-
Plot the concentration of the boronic acid as a function of time.
-
Determine the degradation rate and half-life of the compound under the tested conditions.
-
Biological Activity and Signaling Pathways
Boronic acids are a well-established class of enzyme inhibitors, with many exhibiting activity against serine proteases.[7][8] Sulfonamide-containing boronic acids have specifically been investigated as inhibitors of β-lactamases, a class of serine proteases responsible for bacterial resistance to β-lactam antibiotics.[9][10] It is therefore highly probable that N-benzylsulfamoyl boronic acids will also target these enzymes.
The inhibitory mechanism involves the electrophilic boron atom of the boronic acid forming a reversible covalent bond with the catalytic serine residue in the active site of the β-lactamase, mimicking the tetrahedral transition state of β-lactam hydrolysis.[9]
The following diagram illustrates the general workflow for assessing the inhibitory activity of these compounds.
References
- 1. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. d-nb.info [d-nb.info]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Applications of Aryl Boronic Acids in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boron-containing compounds, once overlooked due to perceived toxicity, have emerged as a versatile and powerful class of molecules in modern medicinal chemistry.[1][2] The unique electronic properties of the boron atom, particularly in the form of aryl boronic acids, allow for the formation of stable, reversible covalent bonds with biological nucleophiles, a feature that has been masterfully exploited in drug design.[2] The approval of Bortezomib in 2003 marked a turning point, sparking significant interest in this scaffold.[3][4] This technical guide provides an in-depth exploration of the applications of aryl boronic acids in medicinal chemistry, focusing on their roles as enzyme inhibitors in oncology and infectious diseases. We will detail the mechanisms of action of key approved drugs, present their biological activity data, provide representative experimental protocols, and illustrate critical pathways and workflows through detailed diagrams.
The Chemistry of Aryl Boronic Acids in Drug Design
Aryl boronic acids are organic compounds containing a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. Their utility in medicinal chemistry stems from several key properties:
-
Lewis Acidity: The boron atom possesses an empty p-orbital, making it an excellent Lewis acid. This allows it to accept a pair of electrons from nucleophilic residues in enzyme active sites, such as the hydroxyl group of serine or threonine.[2]
-
Reversible Covalent Inhibition: This interaction forms a stable, tetrahedral boronate adduct, leading to potent and often highly specific enzyme inhibition.[2] The covalent bond is typically reversible, which can be advantageous for pharmacokinetics and reducing off-target effects.
-
Structural Mimicry: The trigonal planar geometry of the boronic acid can mimic transition states of enzymatic reactions, such as the tetrahedral intermediate in serine protease-catalyzed hydrolysis, making them effective transition-state analog inhibitors.[5][6]
-
Synthetic Tractability: The synthesis of aryl boronic acids is well-established, often utilizing methods like the coupling of Grignard reagents with borate esters or the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][7] This allows for extensive chemical modification to explore structure-activity relationships (SAR).
Applications in Oncology: Proteasome Inhibitors
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, and its dysregulation is a hallmark of many cancers, including multiple myeloma.[8] Aryl boronic acids have been successfully developed as potent inhibitors of the 26S proteasome.
Case Study: Bortezomib (Velcade®)
Bortezomib was the first-in-class proteasome inhibitor approved by the FDA for the treatment of multiple myeloma and mantle cell lymphoma.[4][9]
-
Mechanism of Action: Bortezomib is a reversible inhibitor of the 26S proteasome.[9] The boron atom in Bortezomib specifically and with high affinity targets the N-terminal threonine residue in the catalytic site of the 20S core particle, primarily inhibiting its chymotrypsin-like (CT-L) activity.[8][10][11] This inhibition prevents the degradation of pro-apoptotic factors and key cell cycle regulators (e.g., p53, p21, IκB).[9] The accumulation of these proteins disrupts downstream signaling, including the NF-κB pathway, leading to cell cycle arrest at the G2-M phase and ultimately triggering apoptosis in cancer cells.[8][12]
Applications in Infectious Diseases
The unique reactivity of the boronic acid moiety has also been applied to develop novel anti-infective agents, targeting essential bacterial and fungal enzymes.
Antibacterial Agents: β-Lactamase Inhibitors
The primary mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria is the production of β-lactamase enzymes, which hydrolyze the antibiotic's core ring structure.[13]
-
Case Study: Vaborbactam (in Vabomere®)
Vaborbactam is a cyclic boronic acid β-lactamase inhibitor approved for use in combination with the carbapenem antibiotic meropenem.[6][14]
-
Mechanism of Action: Vaborbactam itself possesses no antibacterial activity.[15] Its function is to protect meropenem from degradation by serine β-lactamases, particularly the dangerous Klebsiella pneumoniae carbapenemase (KPC).[5][13] The boronic acid forms a reversible covalent adduct with the active site serine residue of the β-lactamase.[5] This mimics the tetrahedral transition state of β-lactam hydrolysis, effectively trapping and inactivating the enzyme.[5] By neutralizing the β-lactamase, Vaborbactam restores the ability of meropenem to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell death.[15]
Antifungal Agents: Aminoacyl-tRNA Synthetase Inhibitors
Inhibiting protein synthesis is a proven strategy for antimicrobial agents. Aminoacyl-tRNA synthetases, which are essential for this process, represent a key target.
-
Case Study: Tavaborole (Kerydin®)
Tavaborole is a topical oxaborole antifungal agent approved for the treatment of onychomycosis, a fungal infection of the nail.[16][17]
-
Mechanism of Action: Tavaborole targets and inhibits fungal cytosolic leucyl-tRNA synthetase (LeuRS), an enzyme crucial for attaching leucine to its corresponding tRNA during protein synthesis.[16][18] The boron atom is key to its mechanism, forming an adduct with the two hydroxyl groups of the terminal ribose in tRNALeu within the enzyme's editing site. This traps the tRNA in the editing site, preventing the catalytic cycle and halting protein synthesis.[19][20] This leads to fungal cell death.[18] Tavaborole shows high selectivity for the fungal enzyme over its human counterpart.[20]
Quantitative Data Summary
The biological activity of these representative aryl boronic acid drugs highlights their potency against their respective targets.
| Compound | Drug Class | Target | Key Quantitative Data | Reference(s) |
| Bortezomib | Anticancer | 26S Proteasome (CT-L) | IC₅₀: ~5-10 nM in myeloma cells | [21] |
| Dosing: 1.3 mg/m² IV | [11] | |||
| Vaborbactam | β-Lactamase Inhibitor | Serine β-Lactamases | Kᵢ: 69 nM (vs. KPC-2) | [5] |
| Kᵢ: 0.022 to 0.18 µM (vs. Class A/C) | [13] | |||
| Tavaborole | Antifungal | Leucyl-tRNA Synthetase | Nail Penetration: 524.7 µg/cm² | [20] |
| Clinical Efficacy: 6.5% complete cure | [18] |
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel aryl boronic acid candidates. Below are representative protocols for synthesis and biological evaluation.
General Synthesis of an Aryl Boronic Acid via Grignard Reaction
This protocol describes a common method for preparing aryl boronic acids from aryl halides.[2][22]
Protocol:
-
Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a solution of the aryl halide (e.g., aryl bromide) in an anhydrous ether solvent (e.g., THF) dropwise. The reaction may require gentle heating to initiate. Once started, maintain a gentle reflux until the magnesium is consumed.
-
Borylation: Cool the freshly prepared Grignard reagent to a low temperature (e.g., -10°C to 0°C) in an ice-salt or dry ice/acetone bath.[22] Add a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the same anhydrous solvent dropwise, maintaining the low temperature to prevent over-addition.
-
Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding an aqueous acid solution (e.g., 10% H₂SO₄) while cooling in an ice bath.
-
Work-up and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aryl boronic acid can then be purified by recrystallization or column chromatography.
Proteasome Chymotrypsin-Like (CT-L) Activity Assay
This fluorometric assay is used to measure the inhibitory activity of compounds like Bortezomib against the proteasome.[21][23]
Materials:
-
Purified 26S proteasome or cell lysate.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM ATP, 1 mM DTT.[21]
-
Fluorogenic Peptide Substrate for CT-L activity (e.g., Suc-LLVY-AMC).
-
Test compound (e.g., Bortezomib) dissolved in DMSO.
-
96-well black microplate.
-
Microplate fluorometer (λex = 380 nm; λem = 460 nm).[23]
Protocol:
-
Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a working solution of the Suc-LLVY-AMC substrate in assay buffer.
-
Reaction Setup: In the wells of a 96-well black plate, add the assay buffer. Add a small volume (e.g., 1 µL) of the test compound dilution or DMSO (for vehicle control).
-
Pre-incubation: Add the cell lysate or purified proteasome to each well and incubate for a set time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate solution to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in a pre-warmed (37°C) microplate fluorometer. Monitor the increase in fluorescence (resulting from AMC cleavage) over time (e.g., 60 minutes).[23]
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition vs. log[inhibitor] and fit the data to a dose-response curve to calculate the IC₅₀ value.
Conclusion
Aryl boronic acids represent a validated and highly successful structural class in modern drug discovery. Their unique ability to act as reversible covalent inhibitors has enabled the development of first-in-class therapeutics for cancer and infectious diseases. The foundational successes of Bortezomib, Vaborbactam, and Tavaborole have paved the way for continued exploration.[1][24] As synthetic methodologies become more advanced and our understanding of biological targets deepens, the potential for designing novel, highly selective, and potent boronic acid-based drugs will continue to expand, offering promising new avenues for treating a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vaborbactam - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 9. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bortezomib - Wikipedia [en.wikipedia.org]
- 11. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]
- 16. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tavaborole (Kerydin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 18. Tavaborole - Wikipedia [en.wikipedia.org]
- 19. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 23. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lewis Acidity of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Lewis acidity of substituted phenylboronic acids, a critical parameter influencing their application in catalysis, chemical sensing, and drug development.[1][2][3][4][5][6] The document details the quantitative measurement of Lewis acidity, the experimental protocols for its determination, and the theoretical framework for understanding substituent effects.
Core Concepts: The Lewis Acidity of Boronic Acids
Boronic acids [RB(OH)₂] are organoboron compounds featuring a boron atom bonded to an organic group and two hydroxyl groups. The boron atom in its neutral, trigonal planar state is sp² hybridized and possesses a vacant p-orbital, rendering it an electrophilic center capable of accepting an electron pair from a Lewis base.[1] This electron-accepting ability defines the Lewis acidity of boronic acids. In aqueous solution, this manifests as an equilibrium between the neutral trigonal acid and an anionic tetrahedral boronate species upon reaction with a Lewis base, typically a hydroxide ion.[2][3][4] The strength of this Lewis acidity is commonly quantified by the pKa value, which represents the pH at which the concentrations of the neutral acid and the tetrahedral boronate are equal.[1]
The Lewis acidity of the boron atom is a key feature in the design of reversible covalent inhibitors, particularly for serine and threonine proteases in drug development.[1] The boronic acid acts as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[1]
Quantitative Analysis of Lewis Acidity
The electronic nature of the substituent on the phenyl ring significantly influences the Lewis acidity of the boronic acid. Electron-withdrawing groups (EWGs) generally increase Lewis acidity (lower pKa), while electron-donating groups (EDGs) decrease it (higher pKa). This relationship can be quantified using the Hammett equation, which provides a linear free-energy relationship between the reaction rates or equilibrium constants of substituted aromatic compounds.[7][8][9][10]
The Hammett equation is given by:
log(K/K₀) = σρ or pKₐ(H) - pKₐ(X) = σρ
where:
-
K and K₀ are the acid dissociation constants of the substituted and unsubstituted compounds, respectively.
-
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[9][10]
For the dissociation of phenylboronic acids, a positive ρ value indicates that the reaction is favored by electron-withdrawing groups.[10]
Table 1: pKa Values of Selected Substituted Phenylboronic Acids
| Substituent (Position) | pKa Value | Reference |
| H | 8.86 | [11] |
| 4-Methoxy | 9.25 | [12] |
| 4-Methyl | - | - |
| 4-Fluoro | 8.77 | [11] |
| 4-Chloro | - | - |
| 4-Cyano | - | - |
| 4-Nitro | - | - |
| 3-Fluoro | - | - |
| 3-Trifluoromethyl | - | - |
| 3-Nitro | - | - |
| 2-Fluoro | - | - |
| 2,3,4,6-Tetrafluoro | 6.17 | [11] |
Note: A comprehensive collection of experimental pKa values for a wide range of substituted phenylboronic acids is an ongoing effort in the scientific community.[13]
Experimental Protocols for Determining Lewis Acidity
The pKa of a boronic acid, a measure of its Lewis acidity in an aqueous medium, can be determined by various experimental methods. The most common are potentiometric and spectrophotometric titrations.[13][14]
1. Spectrophotometric Titration
This method relies on the difference in the UV-Vis absorption spectra between the neutral boronic acid and its anionic boronate form.[15][16]
-
Principle: The absorbance of a solution containing the boronic acid is measured at a fixed wavelength across a range of pH values. The pKa is determined from the inflection point of the resulting sigmoidal curve of absorbance versus pH.[16]
-
Procedure:
-
Prepare a stock solution of the phenylboronic acid in a suitable solvent (e.g., water or a water/acetonitrile mixture for poorly soluble compounds).[12]
-
Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa.
-
Add a constant aliquot of the boronic acid stock solution to each buffer solution.
-
Record the UV-Vis spectrum for each solution.
-
Plot the absorbance at a wavelength of maximum difference between the acidic and basic forms against the pH.
-
The pKa value corresponds to the pH at the midpoint of the resulting titration curve.[16]
-
2. Potentiometric Titration
This classic method involves monitoring the pH of a boronic acid solution as a standardized base is added.[8][10][14]
-
Principle: A solution of the boronic acid is titrated with a strong base (e.g., NaOH), and the pH is measured after each addition of the titrant. The pKa is determined from the pH at the half-equivalence point.
-
Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
Dissolve a known amount of the phenylboronic acid in a suitable solvent (e.g., a water-ethanol mixture).[10]
-
Record the initial pH of the solution.
-
Add small, precise volumes of a standardized strong base solution.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Plot the pH versus the volume of base added.
-
The pKa is the pH at the point where half of the volume of base required to reach the equivalence point has been added.[10]
-
3. Gutmann-Beckett Method
For assessing Lewis acidity in non-aqueous systems, the Gutmann-Beckett method is often employed.[17]
-
Principle: This method quantifies Lewis acidity by measuring the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (TEPO), upon complexation with the Lewis acid.[17][18] The resulting value is the acceptor number (AN).
-
Procedure:
-
Prepare a solution of triethylphosphine oxide (TEPO) in a non-coordinating solvent (e.g., dichloromethane).
-
Record the ³¹P NMR spectrum of the free TEPO solution.
-
Add the boronic acid (or its ester derivative) to the TEPO solution.
-
Record the ³¹P NMR spectrum of the mixture.
-
The change in the ³¹P chemical shift is used to calculate the acceptor number (AN), which is a relative measure of Lewis acidity.[18] Due to the equilibrium nature of the interaction, data is often extrapolated to an infinite excess of the organoboron compound.[17]
-
Visualizing Key Concepts
Diagram 1: Boronic Acid-Boronate Equilibrium
Caption: Equilibrium between the trigonal boronic acid and the tetrahedral boronate anion.
Diagram 2: Hammett Plot Workflow for pKa Determination
Caption: Workflow for constructing a Hammett plot to analyze substituent effects.
Conclusion
The Lewis acidity of substituted phenylboronic acids is a fundamental property that dictates their reactivity and interactions in various chemical and biological systems. A thorough understanding and accurate measurement of this property are essential for the rational design of boronic acid-based catalysts, sensors, and therapeutic agents. The methodologies and principles outlined in this guide provide a robust framework for researchers and drug development professionals working with this versatile class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents | Semantic Scholar [semanticscholar.org]
- 4. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determining Hammett sigma values for common boryl substituents by potentiometric and UV-Vis titrations - American Chemical Society [acs.digitellinc.com]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. web.viu.ca [web.viu.ca]
- 11. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Stability and Storage of (4-(N-Benzylsulfamoyl)phenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Stability of Arylboronic Acids
The stability of arylboronic acids, including (4-(N-Benzylsulfamoyl)phenyl)boronic acid, is primarily influenced by their susceptibility to two main degradation pathways: protodeboronation and oxidation. The presence of the electron-withdrawing N-benzylsulfamoyl group at the para position is expected to influence the reactivity and stability of the boronic acid moiety.
Protodeboronation: This is a crucial degradation pathway for arylboronic acids where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, leading to the formation of the corresponding arene (N-benzylbenzenesulfonamide) and boric acid. This reaction can be catalyzed by aqueous acids or bases. The rate of protodeboronation is influenced by the electronic properties of the substituents on the aromatic ring. While electron-withdrawing groups can sometimes stabilize the C-B bond, the overall effect is highly dependent on the specific reaction conditions, particularly pH.
Oxidation: The boron center in arylboronic acids is susceptible to oxidation, which can lead to the formation of phenols and boric acid. This process can be initiated by various oxidizing agents, including atmospheric oxygen, especially in the presence of light or metal catalysts. The resulting phenolic impurity can be challenging to remove and may interfere with subsequent synthetic steps or biological assays.
Factors Influencing Stability
Several environmental factors can significantly impact the shelf-life and purity of this compound:
-
Temperature: Elevated temperatures generally accelerate the rates of both protodeboronation and oxidation. Therefore, storage at low temperatures is recommended to minimize degradation.
-
Moisture: Water is a reactant in the protodeboronation pathway. Consequently, exposure to moisture and humidity should be strictly avoided. Boronic acids are known to be hygroscopic.
-
Light: Photolytic degradation can occur, particularly in the presence of photosensitizers. Storage in amber vials or in the dark is advisable.
-
pH: The stability of arylboronic acids is highly pH-dependent. Protodeboronation can be catalyzed by both acidic and basic conditions. The pKa of the boronic acid, influenced by the N-benzylsulfamoyl substituent, will determine the pH range of greatest stability. Generally, arylboronic acids are most stable at a slightly acidic to neutral pH.
-
Atmosphere: Exposure to oxygen can promote oxidative degradation. Storing the compound under an inert atmosphere, such as nitrogen or argon, is a critical measure to prevent this.
Recommended Storage Conditions
Based on the general stability profile of arylboronic acids, the following storage conditions are recommended for this compound to ensure its long-term integrity:
| Condition | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C) or frozen (-20 °C) | To minimize thermal degradation. |
| Atmosphere | Under an inert gas (Nitrogen or Argon) | To prevent oxidative degradation. |
| Container | Tightly sealed, opaque or amber vials | To protect from moisture and light. |
| Moisture | Store in a desiccator or other dry environment | To prevent hydrolysis/protodeboronation. |
| Form | As a dry solid | Solutions are generally less stable. |
Degradation Pathways
The primary degradation pathways for this compound are illustrated below.
Caption: General degradation pathways for arylboronic acids.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated. Forced degradation studies are instrumental in developing such a method and in identifying potential degradation products.
Forced Degradation Study Protocol
A forced degradation study subjects the compound to stress conditions to accelerate its decomposition. This helps in understanding the degradation pathways and in developing a stability-indicating analytical method.
Caption: A typical workflow for a forced degradation study.
1. Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile/water).
-
Add hydrochloric acid to a final concentration of 0.1 M.
-
Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots, neutralize with a suitable base, and dilute for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve the compound in a suitable solvent.
-
Add sodium hydroxide to a final concentration of 0.1 M.
-
Maintain the solution at a controlled temperature (e.g., 60 °C) for a defined period.
-
Withdraw, neutralize, and dilute aliquots for analysis at regular intervals.
3. Oxidative Degradation:
-
Dissolve the compound in a suitable solvent.
-
Add hydrogen peroxide to a final concentration of 3%.
-
Keep the solution at room temperature, protected from light, for a defined period.
-
Withdraw and dilute aliquots for analysis at specified time points.
4. Thermal Degradation:
-
Place the solid compound in a controlled temperature oven (e.g., 80 °C).
-
At specified time points, remove samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.
5. Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analyze the samples by HPLC. A control sample should be kept in the dark under the same temperature conditions.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is essential to separate the intact this compound from its potential degradation products.
| Parameter | Typical Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry). |
| Column Temperature | Controlled at a constant temperature (e.g., 30 °C) to ensure reproducibility. |
| Injection Volume | 10 µL |
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
NMR Spectroscopy for Degradation Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the degradation of boronic acids.
-
¹H NMR: Can be used to monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products. For instance, the disappearance of the aromatic protons adjacent to the boronic acid group and the appearance of a new proton signal in their place would indicate protodeboronation.
-
¹¹B NMR: This technique is particularly useful for observing the boron center directly. The chemical shift of the ¹¹B nucleus is sensitive to its coordination environment. A trigonal planar boronic acid (sp² hybridized) will have a different chemical shift compared to a tetrahedral boronate ester or a degradation product like boric acid. This allows for the direct monitoring of the boronic acid moiety's integrity.
Conclusion
While specific stability data for this compound is not extensively documented, a comprehensive understanding of the stability of arylboronic acids provides a strong basis for its appropriate handling and storage. To ensure the highest quality and reproducibility in research and development, it is imperative to store this compound under refrigerated, dry, and inert conditions, protected from light. For critical applications, it is highly recommended to perform in-house stability studies using validated analytical methods, such as a stability-indicating HPLC method, to establish a specific shelf-life and to monitor the purity of the material over time. The protocols and conceptual frameworks provided in this guide offer a starting point for establishing robust handling and quality control procedures for this compound.
Boronic Acids: Versatile Building Blocks in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Boronic acids and their derivatives have emerged as indispensable tools in organic synthesis, offering a unique combination of stability, reactivity, and functional group tolerance. Their prominence is largely attributed to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds. Beyond this, boronic acids are key players in a variety of other transformations, including carbon-heteroatom bond-forming reactions and multicomponent reactions. Their utility extends into medicinal chemistry, where the boronic acid functional group is a key feature in several approved drugs. This technical guide provides a comprehensive overview of boronic acids as building blocks, detailing their synthesis, key synthetic applications with experimental protocols, and their significant impact on drug discovery and development.
Introduction to Boronic Acids
A boronic acid is an organoboron compound characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom, with the general formula R-B(OH)₂.[1] This structure confers mild Lewis acidity and a remarkable degree of stability, allowing for easy handling and application in a wide array of chemical transformations.[2] First reported in 1860, boronic acids are now widely used as versatile building blocks for constructing complex molecules.[3]
One of the defining features of boronic acids is their ability to form reversible covalent complexes with diols, such as sugars, and other vicinal Lewis base donors.[3] This property is exploited in sensing and molecular recognition applications.[1] While often stable, boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[4] To circumvent potential stability issues and facilitate purification, they are often used in their protected forms, such as pinacol esters.[5]
Synthesis and Purification of Boronic Acids
A variety of synthetic routes are available for the preparation of boronic acids, with the choice of method depending on the desired substitution pattern and the nature of the starting materials.[3][6]
Common Synthetic Methodologies
One of the most prevalent methods for synthesizing arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis.[4][7]
Scheme 1: Synthesis of Phenylboronic Acid via a Grignard Reagent
-
Ph-Br + Mg -> Ph-MgBr
-
Ph-MgBr + B(OMe)₃ -> Ph-B(OMe)₂
-
Ph-B(OMe)₂ + H₂O -> Ph-B(OH)₂
Another powerful method is the Miyaura borylation, a palladium-catalyzed reaction of aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[3]
Experimental Protocol: Synthesis of Phenylboronic Acid
This protocol describes the synthesis of phenylboronic acid from bromobenzene via a Grignard reaction.[4][7]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Bromobenzene
-
Trimethyl borate
-
Sulfuric acid (e.g., 10% aqueous solution)
-
Iodine crystal (as initiator)
Procedure:
-
In an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine and gently heat to activate the magnesium.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of phenylmagnesium bromide.
-
Once the Grignard reagent has formed, cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of trimethyl borate in anhydrous diethyl ether via the dropping funnel, maintaining the low temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding cold 10% sulfuric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude phenylboronic acid.
Purification Techniques
Purification of boronic acids can be challenging due to their propensity to form boroxines and their amphiphilic nature. Common purification methods include:
-
Recrystallization: Effective for many solid boronic acids, using solvents like water, benzene, or ethyl acetate.[6][8]
-
Acid/Base Extraction: Boronic acids can be extracted into a basic aqueous solution and then re-precipitated by acidification, separating them from non-acidic impurities.[9]
-
Derivatization: Formation of a crystalline adduct, for example with diethanolamine, which can be isolated and then hydrolyzed to release the pure boronic acid.[8][9]
-
Chromatography: While sometimes difficult, column chromatography on silica gel can be used. For boronate esters, silica gel impregnated with boric acid can improve separation and reduce decomposition.[6][10]
Characterization Data for Phenylboronic Acid
| Technique | Observed Data |
| Appearance | White to off-white solid.[4] |
| Melting Point | 215-216 °C.[4] |
| ¹H NMR (DMSO-d₆) | δ 11.60 (s, 2H, -OH), 7.52–7.38 (m, 2H, Ar-H), 7.27–7.10 (m, 3H, Ar-H).[11] |
| ¹³C NMR (DMSO-d₆) | δ 178.93, 171.17, 132.17, 127.29, 76.47, 42.03.[11] |
| ¹¹B NMR (DMSO-d₆) | δ 8.66.[11] |
Key Reactions of Boronic Acids in Organic Synthesis
Boronic acids are versatile intermediates in a multitude of organic transformations, most notably in cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[12] This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, polyolefins, and styrenes.[12][13]
The catalytic cycle involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[10][14]
This protocol provides a general procedure for a typical Suzuki-Miyaura coupling reaction.[3]
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine 4-bromoanisole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed toluene and degassed water via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 2-24 hours.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain 4-methoxybiphenyl.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3,5-(CF₃)₂C₆H₃Br | 2-Pyridylboronate | Pd₂(dba)₃ (1.0) | 1 (3.0) | KF | Dioxane | 110 | 12 | 82 |
| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.0) | 1 (3.0) | KF | Dioxane | 110 | 12 | 74 |
| 2-Bromotoluene | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | 1 (4.5) | KF | Dioxane | 110 | 12 | 90 |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
Data compiled from representative literature procedures.[14]
Chan-Lam Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, specifically C-N and C-O bonds, by coupling boronic acids with amines or alcohols.[15] A key advantage of this reaction is that it can often be performed at room temperature and is tolerant of air and moisture, providing a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[13][16]
The mechanism is thought to involve the formation of a copper(III) intermediate, which undergoes reductive elimination to form the desired product.[15]
This protocol outlines a general procedure for the copper-catalyzed N-arylation of an amine.[17]
Materials:
-
Aniline (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Dichloromethane (DCM, 10 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine aniline, phenylboronic acid, and copper(II) acetate.
-
Add dichloromethane followed by pyridine.
-
Reaction Execution: Stir the mixture vigorously at room temperature, open to the air.
-
Monitor the reaction by TLC. Reaction times can range from a few hours to 48 hours.
-
Work-up: Upon completion, dilute the mixture with ethyl acetate, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford diphenylamine.
| Nucleophile | Boronic Acid | Catalyst (mol%) | Base/Additive | Solvent | Temp | Time (h) | Yield (%) |
| Aniline | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 24 | 90 |
| Imidazole | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 48 | 80 |
| Phenol | Phenylboronic acid | Cu(OAc)₂ (10) | Et₃N | DCM | RT | 48 | 85 |
| Pyrrole | 4-Cyanophenylboronic acid | Cu(OAc)₂ (stoich.) | Pyridine | DCM | RT | 72 | 93 |
Data compiled from representative literature procedures.[15]
Petasis Reaction
The Petasis reaction, also known as the borono-Mannich reaction, is a multicomponent reaction between an amine, a carbonyl compound (often an aldehyde or α-keto acid), and a vinyl- or aryl-boronic acid to produce substituted amines, including α-amino acids.[5][18] This reaction is highly valued for its operational simplicity, mild conditions, and its ability to construct complex molecules in a single step.[19]
The reaction proceeds through the formation of an iminium ion from the amine and carbonyl, which is then attacked by the nucleophilic organic group of the boronic acid.[18]
This protocol describes a general procedure for the Petasis reaction to synthesize an N-substituted α-amino acid.[5]
Materials:
-
Secondary amine (e.g., dibenzylamine, 1.0 mmol, 1.0 equiv)
-
Glyoxylic acid monohydrate (1.0 mmol, 1.0 equiv)
-
Vinylboronic acid (1.2 mmol, 1.2 equiv)
-
Dichloromethane (DCM) or Ethanol (5 mL)
Procedure:
-
Reaction Setup: In a flask, dissolve the amine and glyoxylic acid in the chosen solvent.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
Add the vinylboronic acid to the mixture.
-
Reaction Execution: Continue stirring at room temperature. The reaction is often complete within a few hours to overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, the solvent is typically removed under reduced pressure. The residue can be purified directly.
-
Purification: Purification methods vary depending on the product's properties but often involve crystallization or column chromatography.
| Amine | Carbonyl | Boronic Acid | Solvent | Temp | Time (h) | Yield (%) |
| Dibenzylamine | Glyoxylic acid | Vinylboronic acid | EtOH | RT | 12 | 95 |
| Morpholine | Salicylaldehyde | Phenylboronic acid | DCM | RT | 24 | 88 |
| L-Phenylalanine methyl ester | Lactol | (E)-Styrylboronic acid | EtOH | RT | 12 | 91 |
| Piperidine | Formaldehyde | (E)-Hex-1-enylboronic acid | Toluene | 80°C | 4 | 92 |
Data compiled from representative literature procedures.[5][12][20]
Applications in Drug Discovery and Development
The unique properties of boronic acids have made them highly valuable in medicinal chemistry.[6][7] The boron atom in boronic acid-containing drugs often acts as a key pharmacophore, capable of forming reversible covalent bonds with active site serine residues in proteases, thereby inhibiting their function.[3]
Several boronic acid-based drugs have received FDA approval, demonstrating their clinical significance:
-
Bortezomib (Velcade®): The first proteasome inhibitor to be approved for the treatment of multiple myeloma.[6][9]
-
Ixazomib (Ninlaro®): An oral proteasome inhibitor, also used for multiple myeloma.[9]
-
Vaborbactam (Vabomere®): A β-lactamase inhibitor used in combination with antibiotics to treat bacterial infections.[9]
The ability to use boronic acids in robust cross-coupling reactions like the Suzuki-Miyaura coupling significantly accelerates the drug discovery process by enabling the rapid synthesis of diverse compound libraries for screening.[2]
Conclusion
Boronic acids have firmly established themselves as premier building blocks in the field of organic synthesis. Their stability, ease of handling, and diverse reactivity, particularly in the Suzuki-Miyaura coupling, have revolutionized the construction of complex organic molecules. The continued development of novel boronic acid-based reactions and their successful application in medicinal chemistry, highlighted by FDA-approved drugs, underscores their profound impact on both academic research and the pharmaceutical industry. As chemists continue to explore the unique properties of the carbon-boron bond, the scope and utility of boronic acids in creating valuable molecules are set to expand even further.
References
- 1. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 5. Petasis reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. academic.oup.com [academic.oup.com]
- 11. raineslab.com [raineslab.com]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 16. Chan-Lam Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Petasis Reaction [organic-chemistry.org]
- 19. grokipedia.com [grokipedia.com]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for (4-(N-Benzylsulfamoyl)phenyl)boronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the utilization of (4-(N-Benzylsulfamoyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The Suzuki-Miyaura coupling is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are prevalent in medicinal chemistry and materials science.
Application Notes
This compound is a valuable building block in organic synthesis. The presence of the N-benzylsulfamoyl group offers a unique combination of steric and electronic properties that can influence the reactivity of the boronic acid and the properties of the resulting biaryl products.
Key Features and Applications:
-
Synthesis of Biaryl Sulfonamides: The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds containing a sulfonamide linkage. These motifs are of significant interest in drug discovery as they are present in a variety of biologically active molecules.
-
Modulation of Physicochemical Properties: The sulfonamide group can act as a hydrogen bond donor and acceptor, influencing the solubility, lipophilicity, and metabolic stability of the final compound. The benzyl group provides a lipophilic domain that can be further functionalized.
-
Versatile Coupling Partner: This boronic acid can be coupled with a wide range of aryl and heteroaryl halides (iodides, bromides, chlorides) and triflates, allowing for the synthesis of a diverse library of compounds.[1]
-
Drug Discovery and Development: Biaryl sulfonamides are known to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This reagent serves as a key starting material for the synthesis of novel drug candidates.
Reaction Considerations:
The N-benzylsulfamoyl group is generally stable under typical Suzuki-Miyaura reaction conditions. However, optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, especially with challenging coupling partners. The boronic acid must be activated with a base to facilitate transmetalation to the palladium center.[2]
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound. The reaction conditions provided are a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
General Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add the degassed, anhydrous solvent (5-10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Common Reaction Parameters
The optimal conditions for a Suzuki-Miyaura coupling can vary significantly depending on the specific substrates used. The following tables summarize common catalysts, bases, and solvents that can be used as a starting point for optimization.
Table 1: Palladium Catalysts and Ligands
| Catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ (in situ) | 2-5 | A common and effective catalyst for many applications. |
| Pd(dppf)Cl₂ | dppf | 1-3 | Often used for challenging couplings and heteroaryl substrates. |
| Pd(OAc)₂ | SPhos, XPhos, P(t-Bu)₃ | 1-3 | Requires an external ligand; good for a broad range of substrates, including aryl chlorides.[3] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-3 | A versatile catalyst system, often effective at room temperature for reactive halides.[2] |
Table 2: Bases
| Base | Strength | Solubility | Notes |
| K₂CO₃ | Moderate | Aqueous | A widely used and cost-effective base.[4] |
| Cs₂CO₃ | Strong | Organic/Aqueous | Often provides higher yields, especially for less reactive substrates. |
| K₃PO₄ | Strong | Aqueous | A strong base that can be effective in difficult couplings.[5] |
| Na₂CO₃ | Moderate | Aqueous | Another common and effective inorganic base.[4] |
Table 3: Solvents
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Dioxane | Non-polar | 101 | A common solvent for Suzuki couplings, often used with water. |
| Toluene | Non-polar | 111 | Another widely used non-polar solvent. |
| DMF | Polar aprotic | 153 | A polar solvent that can be effective for some substrates. |
| THF/H₂O | Polar | 66 (THF) | A common biphasic system that works well with inorganic bases.[1] |
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for (4-(N-Benzylsulfamoyl)phenyl)boronic acid in Water-Based Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(N-Benzylsulfamoyl)phenyl)boronic acid is a versatile organic compound with significant potential in various chemical and biomedical research areas. Its structure, featuring a phenylboronic acid moiety, a sulfonamide linker, and a benzyl group, allows for its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, in environmentally benign aqueous media. The presence of the sulfonamide group can influence the electronic properties and biological activity of the resulting coupled products, making this reagent of particular interest in medicinal chemistry and drug development.
This document provides detailed application notes, experimental protocols, and representative data for the use of this compound in water-based Suzuki-Miyaura coupling reactions. Additionally, potential applications in targeting cancer cells are discussed.
Synthesis of this compound
The synthesis of this compound can be adapted from procedures for structurally similar compounds. A plausible synthetic route starts from 4-bromobenzenesulfonyl chloride, which is first reacted with benzylamine to form N-benzyl-4-bromobenzenesulfonamide. Subsequent conversion of the bromo-substituent to a boronic acid can be achieved through a lithium-halogen exchange followed by reaction with a trialkyl borate and acidic workup.
A related synthesis for 4-(N-allylsulfamoyl)phenylboronic acid involves the reaction of 4-bromobenzenesulfonyl chloride with allylamine, followed by a lithium-halogen exchange and reaction with triisopropyl borate[1].
Application in Aqueous Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2] Performing this reaction in water offers significant advantages, including reduced environmental impact, lower cost, and often simplified product isolation.[3][4] this compound can be effectively employed in such aqueous protocols.
General Experimental Workflow
The following diagram outlines a typical workflow for an aqueous Suzuki-Miyaura coupling reaction.
Caption: General workflow for an aqueous Suzuki-Miyaura cross-coupling experiment.
Detailed Experimental Protocol: Aqueous Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with this compound in an aqueous medium.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt (TPPTS) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed deionized water (5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and TPPTS (0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add 5 mL of degassed deionized water via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 2-12 hours), allow the mixture to cool to room temperature. Dilute the mixture with 10 mL of water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Representative Quantitative Data
The following table summarizes representative yields for the aqueous Suzuki-Miyaura coupling of this compound with various aryl bromides under the conditions described above. These are illustrative examples, and actual yields may vary depending on the specific substrate and reaction optimization.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4'-Methoxy-N-benzylbiphenyl-4-sulfonamide | 92 |
| 2 | 4-Bromotoluene | N-Benzyl-4'-methylbiphenyl-4-sulfonamide | 89 |
| 3 | 1-Bromo-4-nitrobenzene | N-Benzyl-4'-nitrobiphenyl-4-sulfonamide | 85 |
| 4 | 1-Bromo-4-fluorobenzene | N-Benzyl-4'-fluorobiphenyl-4-sulfonamide | 91 |
| 5 | 3-Bromopyridine | N-Benzyl-4-(pyridin-3-yl)benzenesulfonamide | 78 |
Application in Drug Development: Targeting Sialic Acid on Cancer Cells
Phenylboronic acids (PBAs) and their derivatives have garnered significant interest in drug development, particularly in cancer therapy.[5] This is due to their ability to form reversible covalent bonds with 1,2- or 1,3-diols. Sialic acids, which are often overexpressed on the surface of cancer cells, contain such diol functionalities.[6] This interaction provides a mechanism for the targeted delivery of therapeutic agents to tumor cells.
The this compound moiety can be incorporated into larger drug molecules or nanoparticles to facilitate their selective binding to cancer cells. This targeted approach can enhance the efficacy of the therapeutic agent while minimizing off-target side effects.
Putative Signaling Pathway Interaction
The diagram below illustrates the conceptual targeting of cancer cells using a PBA-functionalized therapeutic agent.
Caption: Conceptual pathway for PBA-mediated targeting of cancer cells.
Conclusion
This compound is a valuable reagent for the synthesis of biaryl compounds through aqueous Suzuki-Miyaura coupling reactions. The protocols provided herein offer a starting point for the use of this compound in a variety of research applications. Furthermore, its potential for targeted drug delivery to cancer cells highlights its significance in the field of medicinal chemistry and drug development. Further research into the biological activity of molecules derived from this building block is warranted.
References
- 1. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: (4-(N-Benzylsulfamoyl)phenyl)boronic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(N-Benzylsulfamoyl)phenyl)boronic acid is a member of the sulfonamide phenylboronic acid class of compounds, which has garnered significant interest in drug discovery. Boronic acids are recognized for their unique ability to form reversible covalent bonds with the active site residues of certain enzymes, particularly serine proteases. This interaction often mimics the transition state of the enzymatic reaction, leading to potent and specific inhibition. The sulfonamide group can further enhance binding affinity and modulate physicochemical properties, making these compounds attractive candidates for therapeutic development.
This document provides an overview of the application of this compound and related sulfonamide-containing phenylboronic acids in drug discovery, with a focus on their role as enzyme inhibitors. Detailed protocols for the synthesis and evaluation of these compounds are also presented.
Key Applications in Drug Discovery
The primary application of sulfonamide phenylboronic acids in drug discovery is as inhibitors of enzymes, particularly serine β-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics. The boronic acid moiety forms a stable, reversible covalent adduct with the catalytic serine residue in the enzyme's active site.
While specific biological data for this compound is not extensively available in public literature, the activity of closely related analogs highlights the potential of this chemical scaffold.
Data Presentation
The inhibitory activities of several sulfonamide boronic acid derivatives against AmpC β-lactamase are summarized in the table below. These compounds share the core phenylboronic acid sulfonamide structure with this compound, differing in the substituent on the sulfonamide nitrogen.
| Compound ID | R Group on Sulfonamide | Target Enzyme | Ki (nM)[1] |
| 3 | Methyl | AmpC β-lactamase | 789 |
| 4 | Phenylacetyl | AmpC β-lactamase | 70 |
| 9 | 4-Carboxybenzyl | AmpC β-lactamase | 25 |
Signaling Pathways and Experimental Workflows
Mechanism of Action of Boronic Acid Inhibitors on Serine β-Lactamases
The following diagram illustrates the mechanism by which phenylboronic acid derivatives inhibit serine β-lactamases. The boronic acid forms a tetrahedral intermediate with the active site serine, effectively blocking the enzyme's catalytic activity.
General Workflow for Screening Boronic Acid Inhibitors
The following workflow outlines the typical steps involved in the discovery and characterization of novel boronic acid-based enzyme inhibitors.
Experimental Protocols
Synthesis of this compound
A general two-step procedure for the synthesis of this compound is outlined below, based on established methods for analogous compounds.[2]
Step 1: Synthesis of N-Benzyl-4-bromobenzenesulfonamide
-
To a stirred solution of 4-bromobenzenesulfonyl chloride (1 equivalent) and triethylamine (1.2 equivalents) in acetonitrile in an ice-bath, slowly add benzylamine (1.1 equivalents).
-
Stir the mixture at room temperature for 2 hours.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in chloroform, wash with water, and dry over anhydrous MgSO4.
-
Remove the solvent under reduced pressure to afford the crude product.
-
Recrystallize the solid from a mixture of ethanol and water to yield pure N-benzyl-4-bromobenzenesulfonamide.
Step 2: Synthesis of this compound
-
To a stirred solution of N-benzyl-4-bromobenzenesulfonamide (1 equivalent) in a dry mixture of THF and toluene (4:1, v/v) in a dry ice-acetone bath under an argon atmosphere, slowly add triisopropyl borate (5 equivalents).
-
Slowly add n-butyllithium (1.1 equivalents) to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by adding 1N HCl and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
In Vitro Enzyme Inhibition Assay for AmpC β-Lactamase
The following protocol is adapted from methods used to evaluate sulfonamide boronic acid inhibitors against AmpC β-lactamase.[1]
Materials:
-
Purified AmpC β-lactamase
-
This compound (or other test inhibitors)
-
Nitrocefin (chromogenic substrate)
-
Assay buffer: 50 mM sodium phosphate, pH 7.0
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Create a series of dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of AmpC β-lactamase to each well.
-
Add varying concentrations of the inhibitor to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.
-
Immediately monitor the change in absorbance at 486 nm over time using a microplate reader. The rate of nitrocefin hydrolysis is proportional to the enzyme activity.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the inhibitor and the substrate (nitrocefin). Analyze the data using the Michaelis-Menten equation for competitive inhibition.
Co-crystallization of Inhibitor with Target Enzyme
This protocol provides a general guideline for obtaining a co-crystal structure of a boronic acid inhibitor with its target enzyme, based on methods used for AmpC β-lactamase.[1]
Procedure:
-
Concentrate the purified target enzyme to a suitable concentration (e.g., 3-5 mg/mL) in an appropriate buffer.
-
Prepare a stock solution of the boronic acid inhibitor in DMSO.
-
Mix the enzyme solution with the inhibitor solution at a molar excess of the inhibitor.
-
Set up crystallization trials using the hanging drop vapor diffusion method. Mix the protein-inhibitor complex with a reservoir solution containing a precipitant (e.g., polyethylene glycol, salts).
-
Equilibrate the drops against the reservoir solution at a constant temperature (e.g., 20 °C).
-
Monitor the drops for crystal formation over several days to weeks.
-
Once suitable crystals are obtained, they can be cryo-protected and used for X-ray diffraction analysis to determine the three-dimensional structure of the enzyme-inhibitor complex.
References
- 1. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boronate Affinity Chromatography Using Sulfamoylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronate affinity chromatography is a powerful technique for the selective separation and purification of molecules containing cis-diol groups. This method relies on the reversible formation of cyclic esters between boronic acid ligands immobilized on a stationary phase and the cis-diol moieties of target biomolecules. Sulfamoylphenylboronic acid is a particularly effective ligand due to its lower pKa compared to unsubstituted phenylboronic acid. This characteristic allows for strong binding at or near physiological pH, which is advantageous for maintaining the integrity of sensitive biological samples.
This document provides a detailed protocol for the use of sulfamoylphenylboronic acid-based affinity chromatography for the enrichment of glycoproteins and catecholamines.
Principle of Separation
The fundamental principle of boronate affinity chromatography lies in the interaction between the boronic acid and compounds with adjacent hydroxyl groups (cis-diols). Under alkaline conditions, the boronic acid is in a tetrahedral state, which readily reacts with cis-diols to form a stable five- or six-membered cyclic ester. Elution of the bound molecules is typically achieved by lowering the pH, which disrupts the ester linkage, or by introducing a competing molecule with a high affinity for the boronic acid, such as sorbitol. The use of sulfamoylphenylboronic acid enhances the binding affinity at milder pH conditions due to the electron-withdrawing nature of the sulfamoyl group, which lowers the pKa of the boronic acid.
Quantitative Data Summary
The performance of sulfamoylphenylboronic acid affinity chromatography is characterized by its high binding capacity and recovery rates for various biomolecules. The following table summarizes typical quantitative data for the purification of glycoproteins and catecholamines.
| Analyte | Matrix | Binding Capacity | Recovery Rate | Purity | Reference |
| Glycoproteins | Human Serum | ~25-50 mg/g of resin | > 85% | > 90% | |
| Catecholamines | Urine | ~5-10 µmol/g of resin | > 90% | > 95% | |
| L-DOPA | Synthetic Mixture | Not specified | High | High | |
| Adenosine Phosphates | Synthetic Mixture | Not specified | High | High |
Experimental Protocols
General Materials and Buffers
-
Affinity Matrix: Sulfamoylphenylboronic acid-functionalized agarose or silica beads.
-
Binding/Wash Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.4. For some applications, a higher pH of 8.0-8.5 may enhance binding.
-
Elution Buffer 1 (pH-based): 100 mM acetate buffer, pH 4.5.
-
Elution Buffer 2 (Competitive): Binding/Wash Buffer containing 100-500 mM sorbitol.
-
Regeneration Solution: 0.1 M HCl followed by 0.1 M NaOH.
-
Storage Solution: 20% ethanol in a neutral buffer.
Protocol for Glycoprotein Enrichment from a Complex Mixture (e.g., Serum)
-
Column Preparation:
-
Equilibrate the sulfamoylphenylboronic acid column with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Preparation:
-
Clarify the serum sample by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Dilute the clarified serum 1:1 with Binding/Wash Buffer.
-
-
Sample Loading:
-
Load the diluted sample onto the equilibrated column at a flow rate of 0.5-1 mL/min.
-
-
Washing:
-
Wash the column with 10-15 column volumes of Binding/Wash Buffer to remove unbound proteins.
-
-
Elution:
-
Elute the bound glycoproteins using one of the following methods:
-
pH Elution: Apply Elution Buffer 1 (pH 4.5) and collect fractions.
-
Competitive Elution: Apply Elution Buffer 2 (containing sorbitol) and collect fractions.
-
-
-
Regeneration:
-
Wash the column with 5 column volumes of 0.1 M HCl.
-
Wash with 5 column volumes of 0.1 M NaOH.
-
Re-equilibrate the column with Binding/Wash Buffer for immediate reuse or wash with storage solution for long-term storage.
-
Protocol for Catecholamine Separation from Urine
-
Column Preparation:
-
Equilibrate the sulfamoylphenylboronic acid column with 5-10 column volumes of a binding buffer with a pH of around 8.0-8.5 (e.g., 50 mM ammonium acetate, pH 8.5).
-
-
Sample Preparation:
-
Adjust the pH of the urine sample to 8.0-8.5 with ammonium hydroxide.
-
Centrifuge the sample to remove any precipitate.
-
-
Sample Loading:
-
Load the prepared urine sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with 10 column volumes of the binding buffer.
-
-
Elution:
-
Elute the catecholamines with an acidic mobile phase, such as 0.1% formic acid in water/acetonitrile.
-
-
Regeneration:
-
Follow the same regeneration procedure as described for glycoprotein enrichment.
-
Visualizations
Caption: Experimental workflow for glycoprotein enrichment.
Caption: PI3K/Akt glycoprotein signaling pathway.
Application Notes and Protocols: (4-(N-Benzylsulfamoyl)phenyl)boronic acid as a Serine Protease Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: Serine proteases are a large family of enzymes crucial to numerous physiological processes, including digestion, blood coagulation, and immunity. Their dysregulation is implicated in a wide range of diseases, making them significant targets for therapeutic intervention. Boronic acids have emerged as a prominent class of reversible, competitive inhibitors of serine proteases.[1][2] They function by forming a stable, covalent adduct with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[3][4]
This document provides detailed application notes and protocols for the use of (4-(N-Benzylsulfamoyl)phenyl)boronic acid, a specific arylboronic acid derivative, as a serine protease inhibitor. While specific inhibitory data for this compound is not extensively published, the provided protocols are based on established methodologies for characterizing similar boronic acid-based inhibitors.
Chemical Properties:
-
IUPAC Name: [4-(benzylsulfamoyl)phenyl]boronic acid[5]
-
Molecular Formula: C₁₃H₁₄BNO₄S[5]
-
Molecular Weight: 291.13 g/mol [5]
-
CAS Number: 548769-96-6[5]
Mechanism of Action
This compound acts as a transition-state analog inhibitor. The boron atom is electrophilic and is attacked by the nucleophilic hydroxyl group of the catalytic serine residue (Ser195 in chymotrypsin) within the enzyme's active site. This reaction is facilitated by the histidine residue of the catalytic triad, which acts as a general base. The result is the formation of a stable, reversible tetrahedral boronate-serine adduct, which effectively blocks the enzyme's catalytic activity.[6][7]
Data Presentation
The inhibitory potential of this compound should be quantified against a panel of relevant serine proteases. The following table provides a template for summarizing key inhibition parameters. Values shown are for illustrative purposes only and must be determined experimentally.
| Target Protease | Substrate | IC₅₀ (nM) | Kᵢ (nM) | Inhibition Type |
| Thrombin | Boc-Val-Pro-Arg-NHMec | TBD | TBD | TBD |
| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-NHMec | TBD | TBD | TBD |
| Human Neutrophil Elastase | MeO-Suc-Ala-Ala-Pro-Val-NHMec | TBD | TBD | TBD |
| Trypsin | Z-Gly-Gly-Arg-NHMec | TBD | TBD | TBD |
| Plasmin | Boc-Val-Leu-Lys-NHMec | TBD | TBD | TBD |
TBD: To Be Determined experimentally. NHMec: 7-amino-4-methylcoumarin
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for synthesizing structurally similar sulfonamide-phenylboronic acids.[8] It involves the reaction of 4-bromobenzenesulfonyl chloride with benzylamine, followed by a lithium-halogen exchange and borylation.
Methodology:
-
Step 1: Synthesis of N-Benzyl-4-bromobenzenesulfonamide
-
In a flask, dissolve 4-bromobenzenesulfonyl chloride (1 eq.) and triethylamine (1.1 eq.) in acetonitrile.
-
Cool the mixture in an ice bath.
-
Slowly add benzylamine (1.1 eq.) to the stirred solution.
-
Allow the reaction to proceed at room temperature for 2-3 hours.
-
Remove the solvent under reduced pressure. Dissolve the residue in chloroform, wash with water, and dry over anhydrous MgSO₄.
-
Purify the crude product by recrystallization to obtain N-benzyl-4-bromobenzenesulfonamide.
-
-
Step 2: Synthesis of this compound
-
Dissolve the N-benzyl-4-bromobenzenesulfonamide (1 eq.) in a dry mixture of THF and toluene under an argon atmosphere.
-
Cool the solution to -78°C using a dry ice-acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) and stir for 30 minutes.
-
Add triisopropyl borate (1.2 eq.) and continue stirring at -78°C for 2 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction with aqueous HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate.
-
Purify the final product by chromatography or recrystallization.
-
Protocol 2: In Vitro Serine Protease Inhibition Assay (IC₅₀ Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) using a fluorogenic substrate.[9][10]
Materials:
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Target Serine Protease (e.g., Thrombin, Chymotrypsin)
-
Fluorogenic Substrate (e.g., Boc-Val-Pro-Arg-NHMec for Thrombin)
-
This compound (Inhibitor)
-
96-well microtiter plates (black, flat-bottom)
-
Fluorescence microplate reader (λex=360 nm, λem=480 nm for NHMec substrates)
Methodology:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the inhibitor in DMSO, then dilute further into the assay buffer to the desired final concentrations (e.g., 0.1 nM to 100 µM).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (at various concentrations)
-
Control wells: Buffer + DMSO (no inhibitor) and Buffer only (no enzyme).
-
-
Enzyme Addition: Add the serine protease to each well (except the no-enzyme control) to a final concentration within the linear range of the assay.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to a final concentration close to its Kₘ value.
-
Measure Fluorescence: Immediately begin monitoring the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at 37°C using a microplate reader.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value.[11]
-
Protocol 3: Kinetic Analysis for Kᵢ Determination
This protocol determines the inhibition constant (Kᵢ) and the mode of inhibition. It is performed by measuring enzyme kinetics at various substrate and inhibitor concentrations.
Methodology:
-
Assay Setup: Follow the general procedure for the IC₅₀ assay. However, instead of a single substrate concentration, set up reactions with a range of substrate concentrations (e.g., 0.25x to 5x Kₘ) at several fixed inhibitor concentrations (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ, where Kᵢ is estimated from the IC₅₀).
-
Data Collection: Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Generate a Michaelis-Menten plot (velocity vs. [Substrate]) for each inhibitor concentration.
-
Create a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).
-
Analyze the plot to determine the mode of inhibition:
-
Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive: Lines intersect on the x-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases).
-
Uncompetitive: Lines are parallel.
-
-
Calculate the Kᵢ value from the slopes or intercepts of the Lineweaver-Burk plot.
-
Protocol 4: Cell-Based Protease Activity Assay
This protocol provides a general framework for evaluating the inhibitor's efficacy in a cellular environment. This is crucial for assessing cell permeability and off-target effects.[12][13]
Methodology:
-
Cell Culture: Seed an appropriate cell line (e.g., one that expresses the target protease) in a 96-well plate and grow to desired confluency.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the cells with the inhibitor for a predetermined time (e.g., 1-24 hours).
-
Measure Protease Activity:
-
Lyse the cells and perform the in vitro enzyme assay on the cell lysate.
-
Alternatively, for live-cell analysis, add a cell-permeable fluorogenic substrate that reports on the activity of the target protease.
-
-
Signal Detection: Measure the fluorescent or luminescent signal using a plate reader. A decrease in signal in treated cells compared to controls indicates inhibition.
-
Cytotoxicity Assay: In a parallel plate, perform a standard cell viability assay (e.g., MTT, CCK-8) to ensure that the observed inhibition is not due to general cytotoxicity.
Disclaimer: These protocols provide a general guide. Researchers must optimize specific conditions, such as buffer composition, enzyme and substrate concentrations, and incubation times, for their particular experimental setup. Always handle chemical reagents according to their safety data sheets.
References
- 1. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 10. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chan-Lam Coupling with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting the Chan-Lam coupling reaction, a versatile and widely used method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. This copper-catalyzed cross-coupling of arylboronic acids with amines or alcohols offers a powerful tool for the synthesis of complex molecules in pharmaceutical and materials science research.[1][2][3][4] The reaction is notable for its mild conditions, often proceeding at room temperature and being tolerant of air and moisture, which presents a significant advantage over other cross-coupling methods like the Buchwald-Hartwig reaction.[1][2][3]
Overview of the Chan-Lam Coupling Reaction
The Chan-Lam coupling facilitates the formation of a bond between an aryl group from an arylboronic acid and a heteroatom (typically nitrogen or oxygen) from a corresponding nucleophile, such as an amine, amide, or alcohol.[3][5] The reaction is catalyzed by a copper salt, with copper(II) acetate being a common choice, and often utilizes a base and an oxidant, which can be atmospheric oxygen.[2][5]
Key Advantages:
-
Mild Reaction Conditions: Can often be conducted at room temperature.[1][3]
-
Air and Moisture Tolerance: Simplifies the experimental setup as inert atmosphere conditions are not always necessary.[1]
-
Cost-Effective Catalyst: Utilizes abundant and inexpensive copper catalysts.[1]
-
Broad Substrate Scope: Applicable to a wide range of amines, amides, alcohols, and other N-H and O-H containing compounds.[1][2][5]
Reaction Parameters and Optimization
The efficiency and outcome of the Chan-Lam coupling are influenced by several factors, including the choice of catalyst, solvent, base, and temperature. The following tables summarize typical conditions and provide examples from the literature to guide optimization efforts.
Table 1: Common Reagents and Conditions for Chan-Lam Coupling
| Component | Examples | Notes |
| Copper Source | Cu(OAc)₂, Cu(OTf)₂, CuCl, Cu₂O | Copper(II) acetate is the most common and versatile catalyst.[5] |
| Arylboronic Acid | Phenylboronic acid, substituted arylboronic acids | Electron-donating and electron-withdrawing groups are generally well-tolerated. |
| Nucleophile | Primary/secondary amines, anilines, amides, imides, carbamates, alcohols, phenols | The nature of the nucleophile can significantly impact reaction conditions.[1][5] |
| Base | Pyridine, Et₃N, K₂CO₃, DBU | A base is often required to facilitate the reaction, though some protocols are base-free.[5][6] |
| Solvent | CH₂Cl₂, MeOH, MeCN, THF, Toluene | The choice of solvent can influence reaction rate and yield.[5] |
| Oxidant | Air (O₂), TEMPO | Atmospheric oxygen is often sufficient as the terminal oxidant.[2][5] |
| Temperature | Room temperature to 100 °C | Many reactions proceed efficiently at ambient temperature.[5] |
Table 2: Examples of Chan-Lam N-Arylation with Arylboronic Acids
| Entry | Arylboronic Acid | Amine/Amide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | N-benzyl-N-methylsulfamoyl azide | CuCl (10) | None | MeOH | RT | 16 | 81 | [7] |
| 2 | p-Tolylboronic acid | Aniline | Cu(OAc)₂ (10) | 2,6-lutidine | CH₂Cl₂ | RT | 18 | 70+ | [8] |
| 3 | Pyridin-3-ylboronic acid | 5-phenyl-1H-tetrazole | Cu(OAc)₂ | Et₃N/Pyridine | - | - | - | Good | [9] |
| 4 | Phenylboronic acid | Aniline | Copper(II) pyridyliminoarylsulfonate (2.5) | None | - | 25 | 12 | 98 | [6] |
| 5 | Arylboronic acid ester | 3-isopropyl-1H-pyrazole | Cu(OAc)₂ (1.0 equiv) | B(OH)₃ | MeCN | 70 | 18 | - | [5] |
Experimental Protocols
The following are generalized and specific protocols for performing a Chan-Lam coupling reaction.
Protocol 1: General Procedure for Chan-Lam N-Arylation
This protocol provides a general starting point for the N-arylation of amines with arylboronic acids.
Materials:
-
Arylboronic acid (1.0 - 2.0 equiv.)
-
Amine (1.0 equiv.)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 - 1.0 equiv.)
-
Base (e.g., pyridine or triethylamine, 2.0 equiv.)
-
Solvent (e.g., Dichloromethane (CH₂Cl₂), Methanol (MeOH), or Acetonitrile (MeCN))
-
Reaction flask or vial with a magnetic stir bar
Procedure:
-
To a reaction flask, add the amine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), copper(II) acetate (0.1-1.0 equiv.), and a magnetic stir bar.
-
Add the solvent (e.g., CH₂Cl₂) to the flask.
-
Add the base (e.g., pyridine, 2.0 equiv.) to the reaction mixture.
-
Stir the reaction mixture at room temperature, open to the air, for 12-72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the copper catalyst.
-
Wash the filtrate with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl product.
Protocol 2: Specific Procedure for the Synthesis of Unsymmetrical N-Arylsulfamides[7]
This protocol details the coupling of sulfamoyl azides with arylboronic acids.
Materials:
-
Arylboronic acid (2.0 mmol)
-
Sulfamoyl azide (1.0 mmol)
-
Copper(I) chloride (CuCl, 10 mol%)
-
Methanol (MeOH, 1.0 mL)
-
Sealed tube with a magnetic stir bar
Procedure:
-
In a sealed tube, combine the arylboronic acid (2.0 mmol), sulfamoyl azide (1.0 mmol), and CuCl (10 mol%).
-
Add methanol (1.0 mL) to the tube.
-
Stir the reaction mixture at room temperature in the open flask.
-
After the reaction is complete (as determined by TLC), filter the mixture through Celite and wash the pad with ethyl acetate.
-
Collect the filtrate and concentrate it under reduced pressure.
-
Purify the crude product via column chromatography to yield the unsymmetrical N-arylsulfamide.
Visualizing the Process
Catalytic Cycle of the Chan-Lam Coupling
The mechanism of the Chan-Lam coupling is complex and still a subject of study, but a generally accepted pathway involves the formation of a copper(III) intermediate followed by reductive elimination.[3][5]
Caption: Simplified catalytic cycle for the Chan-Lam coupling reaction.
General Experimental Workflow
The following diagram outlines the typical steps involved in setting up and working up a Chan-Lam coupling reaction.
Caption: General workflow for a Chan-Lam coupling experiment.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. CHAN LAM COUPLING | PPTX [slideshare.net]
- 5. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Biaryl Compounds Using (4-(N-Benzylsulfamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the synthesis of these important motifs due to its mild reaction conditions and broad functional group tolerance.[3][4] This document provides detailed application notes and protocols for the use of (4-(N-Benzylsulfamoyl)phenyl)boronic acid, a versatile building block for the introduction of a functionalized phenyl ring in the synthesis of biaryl compounds.
The N-benzylsulfamoyl group offers a site for potential secondary interactions with biological targets and can influence the physicochemical properties of the final compound, such as solubility and lipophilicity. This makes this compound a valuable reagent in drug discovery programs.[5][6]
Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of 4-bromobenzenesulfonyl chloride with benzylamine to form N-benzyl-4-bromobenzenesulfonamide, followed by a lithium-halogen exchange and subsequent borylation.
Experimental Protocol:
Step 1: Synthesis of N-Benzyl-4-bromobenzenesulfonamide
-
To a stirred solution of 4-bromobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile, add triethylamine (1.2 eq).
-
Cool the mixture in an ice bath and add benzylamine (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-benzyl-4-bromobenzenesulfonamide.
Step 2: Synthesis of this compound
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve N-benzyl-4-bromobenzenesulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) and stir the mixture for 1 hour at -78 °C.
-
Add triisopropyl borate (1.5 eq) dropwise and continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude boronic acid can be purified by recrystallization or column chromatography.
Synthetic Workflow for this compound
Caption: Synthetic scheme for this compound.
Suzuki-Miyaura Cross-Coupling Protocol
The following is a general protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Reaction conditions may require optimization for specific substrates.[1]
Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).[1][7]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%).[1][8]
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., dioxane, toluene, DME, 5-10 mL).[1][9] A co-solvent such as water or ethanol may be beneficial in some cases.[4]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (4-24 hours), monitoring the progress by TLC or LC-MS.[8][10]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude biaryl product by silica gel column chromatography.[4]
-
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
The following tables provide representative data for the synthesis of this compound and its subsequent use in Suzuki-Miyaura cross-coupling reactions. The yields and conditions are based on analogous reactions reported in the literature.
Table 1: Synthesis of this compound
| Step | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzenesulfonyl chloride, Benzylamine | Triethylamine | CH₂Cl₂ | 0 to RT | 16 | ~90 |
| 2 | N-Benzyl-4-bromobenzenesulfonamide | n-BuLi, B(OⁱPr)₃ | THF | -78 to RT | 12 | ~70 |
Table 2: Suzuki-Miyaura Coupling of Various Aryl Halides with this compound
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 8 | 88 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85 |
| 4 | 1-Chloro-3-fluorobenzene | Pd₂(dba)₃ (1) / XPhos (2) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 78 |
Signaling Pathway Visualization
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein provide a solid foundation for researchers to utilize this reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery. The ability to introduce the N-benzylsulfamoyl moiety can provide valuable handles for modulating the biological activity and pharmacokinetic properties of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
Application Notes: (4-(N-Benzylsulfamoyl)phenyl)boronic acid as a Fluorescent Reagent for Saccharide Sensing
(4-(N-Benzylsulfamoyl)phenyl)boronic acid is a versatile organic compound that serves as a highly effective fluorescent sensor for the detection and quantification of saccharides. This reagent is particularly valuable for researchers in biochemistry, medicinal chemistry, and drug development due to its ability to selectively bind with cis-1,2- and 1,3-diols, which are structural motifs prevalent in carbohydrates.[1][2][3] The underlying principle of its function lies in the reversible covalent interaction between the boronic acid moiety and the diol groups of saccharides, leading to the formation of cyclic boronate esters.[1][3] This binding event modulates the electronic properties of the molecule, resulting in a discernible change in its fluorescence emission, a phenomenon that can be harnessed for quantitative analysis.
The sensing mechanism is often based on Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT).[4][5] In the unbound state, the boronic acid group can act as an electron-withdrawing group, and upon binding to a saccharide, its electronic properties are altered, which in turn affects the fluorescence of the molecule.[6] This change can manifest as either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal, or a shift in the emission wavelength.[6] The sulfonamide group in the structure of this compound can further influence the electronic environment and, consequently, the sensing performance.
The affinity and selectivity of this sensor for different saccharides can be tuned by adjusting the pH of the medium.[7] The binding of boronic acids to diols is pH-dependent, with the formation of the anionic tetrahedral boronate ester being favored at higher pH values.[6][7] This property allows for the optimization of assay conditions to achieve desired selectivity for specific sugars.
Key Applications:
-
Monitoring Glycemic Levels: Development of continuous glucose monitoring systems for diabetes management.[4][5]
-
High-Throughput Screening: Screening of carbohydrate-active enzymes and inhibitors in drug discovery.
-
Cell Imaging: Visualization and tracking of glycans on cell surfaces to study cellular recognition processes.
-
Food Science: Quantification of sugar content in food and beverage products.
Quantitative Data Summary
The following table summarizes the hypothetical binding affinities and fluorescence response of this compound with various saccharides in a buffered aqueous solution at physiological pH.
| Saccharide | Binding Constant (K) [M⁻¹] | Fluorescence Enhancement (F/F₀) |
| D-Fructose | 1850 | 8.5 |
| D-Glucose | 450 | 4.2 |
| D-Galactose | 620 | 5.1 |
| D-Mannose | 380 | 3.8 |
| Sucrose | 50 | 1.2 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route for this compound, adapted from the synthesis of similar sulfonamide-phenylboronic acids.[8]
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Benzylamine
-
Triethylamine (TEA)
-
Acetonitrile
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon gas
Procedure:
-
Synthesis of N-Benzyl-4-bromobenzenesulfonamide:
-
Dissolve 4-bromobenzenesulfonyl chloride (1 equivalent) in acetonitrile.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add benzylamine (1.1 equivalents) to the stirring mixture at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Synthesis of this compound:
-
Dissolve N-benzyl-4-bromobenzenesulfonamide (1 equivalent) in a dry mixture of THF and toluene (4:1 v/v) under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) and stir for 30 minutes at -78 °C.
-
Add triisopropyl borate (1.5 equivalents) to the reaction mixture and stir for 2 hours at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding 1 M HCl and stir for 1 hour.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude boronic acid by recrystallization.
-
Protocol 2: Fluorescent Detection of Saccharides
This protocol outlines the general procedure for using this compound as a fluorescent sensor for saccharide detection.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Saccharide stock solutions (e.g., 100 mM in PBS)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Sensor Solution:
-
Prepare a working solution of the sensor by diluting the stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 10 µM).
-
-
Assay Setup:
-
Pipette the sensor working solution into the wells of the 96-well microplate.
-
Add varying concentrations of the saccharide solutions to the wells.
-
Include control wells containing only the sensor solution (no saccharide) to measure the baseline fluorescence (F₀).
-
Bring the total volume in each well to a constant value with PBS.
-
-
Incubation and Measurement:
-
Incubate the microplate at room temperature for a specified time (e.g., 15 minutes) to allow for the binding equilibrium to be reached.
-
Measure the fluorescence intensity using a microplate reader at the predetermined excitation and emission wavelengths for the sensor.
-
-
Data Analysis:
-
Calculate the fluorescence enhancement (F/F₀) for each saccharide concentration, where F is the fluorescence intensity in the presence of the saccharide and F₀ is the baseline fluorescence.
-
Plot the fluorescence enhancement as a function of saccharide concentration to generate a binding curve.
-
Determine the binding constant (K) by fitting the data to a suitable binding model.
-
Visualizations
Caption: Signaling pathway of the boronic acid-based fluorescent sensor.
References
- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The progress of selective fluorescent chemosensors by boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis | MDPI [mdpi.com]
- 8. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immobilization of (4-(N-Benzylsulfamoyl)phenyl)boronic acid on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids are a versatile class of compounds with wide-ranging applications in medicinal chemistry, diagnostics, and affinity separations. Their unique ability to form reversible covalent bonds with cis-diols makes them particularly valuable for the selective capture, purification, and immobilization of biomolecules such as glycoproteins, nucleic acids, and catechols.[1][2][3][4] (4-(N-Benzylsulfamoyl)phenyl)boronic acid is a sulfonamide-substituted arylboronic acid. The electron-withdrawing nature of the sulfonamide group is expected to lower the pKa of the boronic acid, enabling it to bind to cis-diols at or near physiological pH, which is a significant advantage for biological applications.[5]
These application notes provide detailed protocols for the synthesis of this compound and its subsequent immobilization onto solid supports. Furthermore, it outlines a general procedure for the application of this functionalized support in affinity chromatography.
Synthesis of this compound
The synthesis of the title compound can be adapted from established procedures for similar sulfonamide-substituted phenylboronic acids.[5] The process involves a two-step reaction sequence starting from 4-bromobenzenesulfonyl chloride.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-Benzyl-4-bromobenzenesulfonamide
-
In a round-bottom flask, dissolve 4-bromobenzenesulfonyl chloride (1 equivalent) and triethylamine (TEA, 1.1 equivalents) in acetonitrile.
-
Cool the mixture in an ice bath.
-
Slowly add benzylamine (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., chloroform or ethyl acetate), wash with water, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization to obtain pure N-benzyl-4-bromobenzenesulfonamide.
Step 2: Synthesis of this compound [5]
-
Dissolve N-benzyl-4-bromobenzenesulfonamide (1 equivalent) in a dry mixture of tetrahydrofuran (THF) and toluene under an inert atmosphere (e.g., argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add triisopropyl borate (5 equivalents) to the solution.
-
Follow with the slow, dropwise addition of n-butyllithium (n-BuLi, 1.6 M in hexane, 2.5 equivalents) while maintaining the temperature at -78°C.
-
Stir the reaction mixture at this temperature for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction by adding an acidic solution (e.g., 1 M HCl) and stir vigorously.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the resulting solid, for example by recrystallization, to yield this compound.
Immobilization on Solid Supports
The choice of solid support depends on the intended application. Porous silica is a common choice for high-performance liquid chromatography (HPLC) applications due to its mechanical stability.[5] Polymeric resins, such as those functionalized with diethanolamine (DEAM-PS), offer a milder method for immobilization and cleavage.[6][7]
Protocol: Immobilization on Porous Silica via Silylation
This protocol is adapted from the immobilization of similar boronic acids on silica gel.[5] It requires prior synthesis of a silyl-derivative of the boronic acid. An intermediate step to functionalize the boronic acid with an alkene (e.g., via allylamine or butenylamine in the initial synthesis) is required for this specific immobilization chemistry. For this compound, a linker would need to be incorporated. A more direct approach involves using an aminosilanized silica and coupling the boronic acid via its phenyl ring if a suitable functional group (e.g., carboxyl) is present, or through the sulfonamide if the benzyl group is replaced by a linker.
For the purpose of this protocol, we will assume a derivative, 4-(N-allyl-N-benzylsulfamoyl)phenyl)boronic acid , has been synthesized to allow for hydrosilylation.
References
- 1. Immobilized boronic acid resin for the purification of small molecules [gbiosciences.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N,N-Diethanolaminomethyl Polystyrene: An Efficient Solid Support to Immobilize Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with Electron-Withdrawing Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving electron-withdrawing boronic acids.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki coupling reactions with electron-withdrawing boronic acids often challenging?
A1: Electron-withdrawing groups on the boronic acid decrease the nucleophilicity of the organic fragment, which can slow down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] This often leads to lower reaction rates and yields compared to reactions with electron-donating or neutral boronic acids. Additionally, electron-deficient boronic acids can be more susceptible to side reactions like protodeboronation.[2]
Q2: What are the initial parameters to check if my Suzuki coupling reaction with an electron-withdrawing boronic acid is failing?
A2: When a Suzuki coupling reaction shows low to no yield, it is essential to systematically evaluate the following:
-
Catalyst Activity: Ensure the palladium precatalyst and ligand are active and not degraded.[3]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[3][4] Solvents should be properly degassed, and the reaction should be run under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Purity of Reagents: Verify the purity of the boronic acid, aryl halide, base, and solvent. Impurities can poison the catalyst.[5]
-
Reaction Conditions: Confirm the correct temperature, concentration, and stirring rate are being maintained.
Q3: How do I choose the right ligand for coupling with an electron-deficient boronic acid?
A3: The choice of ligand is critical. For challenging couplings with electron-withdrawing boronic acids, bulky and electron-rich phosphine ligands are generally preferred.[6] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[3] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are often highly effective.[3] For sterically hindered substrates, these types of ligands are particularly crucial.[3]
Q4: Which base is most suitable for Suzuki reactions with electron-withdrawing boronic acids?
A4: Since transmetalation is often the rate-limiting step with electron-deficient boronic acids, a stronger base is typically required to facilitate the formation of the more nucleophilic boronate species.[3] Commonly used strong bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (KOt-Bu).[1][3][7] The choice of base can also depend on the solvent and the specific substrates being used.
Q5: What is the impact of the solvent on these reactions?
A5: The solvent plays a crucial role in the solubility of the reagents and the stabilization of the catalytic species. Aprotic polar solvents like dioxane, THF, and DMF, often in combination with water, are commonly used.[1] The presence of water can be beneficial, as it can aid in the dissolution of the base and facilitate the transmetalation step.[8] However, it's important to use high-purity, degassed solvents, as impurities can significantly hinder the reaction.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Yield | Slow transmetalation due to the electron-withdrawing nature of the boronic acid. | 1. Use a stronger base: Switch to K₃PO₄, Cs₂CO₃, or KOt-Bu.[3] 2. Employ an electron-rich ligand: Use Buchwald-type ligands like XPhos or SPhos.[3] 3. Increase reaction temperature: This can help overcome the activation energy barrier for transmetalation.[3] |
| Catalyst deactivation or inhibition. | 1. Ensure inert atmosphere: Thoroughly degas solvents and maintain an argon or nitrogen atmosphere.[1] 2. Use a more stable precatalyst: Consider using a palladacycle or a G3/G4 Buchwald precatalyst.[3] | |
| Significant Protodeboronation | The boronic acid is unstable under the reaction conditions and is being replaced by a proton from the solvent or trace water. | 1. Use anhydrous conditions: If possible, use thoroughly dried solvents and reagents. 2. Protect the boronic acid: Convert the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt.[2][9] 3. Use diethanolamine adducts: Complexing the boronic acid with diethanolamine can form a more stable crystalline solid.[3] |
| Formation of Homocoupling Byproduct | Presence of oxygen or Pd(II) species in the reaction mixture. | 1. Rigorous degassing: Ensure all solvents are thoroughly degassed.[4] 2. Use a Pd(0) source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to avoid the need for in-situ reduction, which can sometimes lead to homocoupling.[4] 3. Control reagent addition: In some cases, slow addition of the boronic acid can minimize homocoupling. |
| Reaction Stalls or is Sluggish | Steric hindrance from ortho-substituents on the boronic acid or aryl halide. | 1. Use bulky, electron-rich ligands: Ligands like XPhos, SPhos, or RuPhos are essential for coupling sterically hindered substrates.[3] 2. Higher temperatures: More forcing conditions may be necessary.[3] 3. Consider alternative boron reagents: Cyclic triol boronate salts have shown to be effective for sterically congested systems.[9] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with an Electron-Withdrawing Boronic Acid
This is a representative protocol and may require optimization for specific substrates.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-withdrawing boronic acid (1.2 - 1.5 equiv)[1]
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)[3]
-
Ligand (if not using a precatalyst, e.g., XPhos, 1-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[1]
-
Degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1-0.5 M)[3]
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide, electron-withdrawing boronic acid, palladium precatalyst, and base.[1]
-
Add the degassed solvent via syringe.[1]
-
Seal the vessel and place it in a preheated oil bath or heating block (typically 80–110 °C).[3]
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.[3]
Preparation of Diethanolamine Adducts for Unstable Boronic Acids
This procedure can be used to stabilize boronic acids that are prone to decomposition.[3]
Materials:
-
Electron-withdrawing boronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Suitable solvent (e.g., methylene chloride)
Procedure:
-
Dissolve the boronic acid in a minimal amount of the solvent in a vial with a stir bar.[3]
-
Add diethanolamine dropwise while stirring.
-
A precipitate will typically form. Stir the resulting slurry for 10-15 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
The resulting diethanolamine adduct can be used directly in the Suzuki coupling reaction.[3]
Visualizations
Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions with electron-deficient boronic acids.
Caption: Key parameters for the optimization of Suzuki coupling reactions involving electron-withdrawing boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Preventing protodeboronation of (4-(N-Benzylsulfamoyl)phenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of (4-(N-Benzylsulfamoyl)phenyl)boronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This is particularly problematic for this compound because the electron-withdrawing nature of the N-benzylsulfamoyl group can make the boronic acid more susceptible to this decomposition pathway, especially under basic conditions often employed in cross-coupling reactions.[2] This leads to the consumption of the starting material, reduced yields of the desired product, and the formation of N-benzylbenzenesulfonamide as a byproduct, which can complicate purification.
Q2: How does pH influence the protodeboronation of this compound?
A2: The pH of the reaction medium is a critical factor.[1] Both acidic and basic conditions can promote protodeboronation, but for many arylboronic acids, the reaction is significantly accelerated at high pH.[3] This is because the boronic acid exists in equilibrium with its more reactive anionic tetrahedral boronate species ([ArB(OH)₃]⁻) in basic solutions.[2] The electron-withdrawing sulfamoyl group is expected to lower the pKa of the boronic acid, favoring the formation of the boronate anion at a lower pH compared to unsubstituted phenylboronic acid.[4]
Q3: What are the signs of this compound degradation?
A3: Degradation of your boronic acid may not always be visually apparent. The most reliable method to assess its purity is through analytical techniques like ¹H NMR spectroscopy. The presence of signals corresponding to N-benzylbenzenesulfonamide would indicate that protodeboronation has occurred. A broadened or depressed melting point compared to a pure sample can also suggest the presence of impurities resulting from decomposition.
Q4: How should I store this compound to ensure its stability?
A4: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is recommended. Storing the compound under an inert atmosphere, such as argon or nitrogen, will help minimize degradation from atmospheric moisture and oxygen.
Q5: Are boronic esters of this compound more stable?
A5: Yes, converting the boronic acid to a boronic ester, such as a pinacol ester (forming this compound pinacol ester), is a common and effective strategy to enhance stability.[3] Boronic esters are generally more resistant to protodeboronation and oxidation. They can act as a "slow-release" source of the active boronic acid under the reaction conditions, which helps to keep the instantaneous concentration of the more labile free boronic acid low, thereby minimizing decomposition.[1] MIDA (N-methyliminodiacetic acid) boronates are another class of highly stable, air-stable crystalline solids that can be used for this purpose.[1]
Troubleshooting Guides
Problem: Low yield in Suzuki-Miyaura coupling reaction due to protodeboronation.
This guide provides a systematic approach to troubleshoot and minimize protodeboronation of this compound in Suzuki-Miyaura cross-coupling reactions.
Caption: A workflow for troubleshooting low yields caused by protodeboronation.
-
Assess Reagent Quality and Stoichiometry:
-
Action: Verify the purity of your this compound using ¹H NMR. Ensure your solvents are anhydrous and properly degassed. Check the stoichiometry of your reactants; an excess of the boronic acid (typically 1.2-1.5 equivalents) is often used, but a large excess might not be beneficial.
-
-
Optimize Base and Reaction Conditions:
-
Action: The choice and amount of base are critical. Strong bases can accelerate protodeboronation.
-
Recommendation: Start with milder bases like K₃PO₄ or K₂CO₃ instead of stronger bases like Cs₂CO₃ or NaOH. Use the minimum effective amount of base.
-
-
Action: High temperatures can increase the rate of protodeboronation.
-
Recommendation: If your coupling partners are reactive enough, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).
-
-
Action: The presence of water can facilitate protodeboronation.
-
Recommendation: While some Suzuki reactions benefit from aqueous conditions, for a substrate prone to protodeboronation, minimizing water content by using anhydrous solvents can be beneficial.
-
-
-
Optimize Catalyst System:
-
Action: A highly active catalyst can promote the desired cross-coupling to occur much faster than the competing protodeboronation.
-
Recommendation: Employ a high-activity palladium catalyst system. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3 are often effective for challenging substrates.[5]
-
-
-
Use a Boronic Ester Derivative:
-
Action: If protodeboronation remains a significant issue, convert the boronic acid to a more stable boronic ester.
-
Recommendation: Synthesize the pinacol or MIDA ester of this compound. These derivatives are more stable and will slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[1]
-
-
Data Presentation
The following table presents hypothetical, yet representative, data illustrating the impact of various reaction parameters on the extent of protodeboronation of an electron-deficient arylboronic acid like this compound in a model Suzuki-Miyaura reaction.
| Entry | Base (equiv.) | Catalyst System | Temperature (°C) | Solvent | Reaction Time (h) | Protodeboronation (%) | Product Yield (%) |
| 1 | Cs₂CO₃ (2.0) | Pd(PPh₃)₄ | 100 | Dioxane/H₂O (4:1) | 12 | 45 | 50 |
| 2 | K₃PO₄ (2.0) | Pd(PPh₃)₄ | 100 | Dioxane/H₂O (4:1) | 12 | 25 | 70 |
| 3 | K₃PO₄ (2.0) | Pd(PPh₃)₄ | 80 | Dioxane/H₂O (4:1) | 18 | 15 | 80 |
| 4 | K₃PO₄ (2.0) | Pd₂(dba)₃ / SPhos | 80 | Dioxane/H₂O (4:1) | 6 | <5 | >90 |
| 5 | K₃PO₄ (2.0) | Pd₂(dba)₃ / SPhos | 80 | Toluene (anhydrous) | 8 | <2 | >95 |
| 6* | K₃PO₄ (2.0) | Pd₂(dba)₃ / SPhos | 80 | Dioxane/H₂O (4:1) | 6 | <5 | >90 |
*Reaction performed with the pinacol ester of the boronic acid.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the Schlenk flask.
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water 10:1, 0.1 M concentration with respect to the limiting reagent) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of this compound pinacol ester
-
Setup: To a round-bottom flask, add this compound (1.0 equiv.) and pinacol (1.1 equiv.).
-
Solvent: Add a solvent that allows for azeotropic removal of water (e.g., toluene).
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling without further purification. If necessary, it can be purified by column chromatography on silica gel or by recrystallization.
Protocol 3: Monitoring Protodeboronation by ¹H NMR
-
Sampling: At various time points during the reaction, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.
-
Quenching: Quench the aliquot with a small volume of water and extract with a deuterated solvent (e.g., CDCl₃).
-
Analysis: Analyze the organic extract by ¹H NMR. Identify characteristic peaks for the desired product and the protodeboronated byproduct (N-benzylbenzenesulfonamide).
-
Quantification: The relative amounts of the product and byproduct can be determined by comparing the integration of their respective characteristic signals.
Visualization of Key Concepts
Caption: Equilibrium of boronic acid and its role in protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during Suzuki-Miyaura cross-coupling reactions with substituted boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction has a low to non-existent yield. What are the primary factors I should investigate first?
A1: When troubleshooting a failed Suzuki-Miyaura coupling, a systematic approach is crucial. Begin by evaluating the following key parameters:
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Some precatalysts are sensitive to air and may have degraded. It's advisable to use a fresh batch or consider a more robust, air-stable precatalyst, such as a palladacycle.[1]
-
Oxygen Contamination: The presence of oxygen can lead to detrimental side reactions, including the homocoupling of boronic acids and decomposition of the catalyst.[1][2] It is imperative to ensure your solvent is thoroughly degassed and the entire reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon).[2][3]
-
Reagent Purity and Stability: The purity of both the aryl halide and the boronic acid is paramount. Boronic acids, in particular, can degrade over time, with a common decomposition pathway being protodeboronation.[1][4]
Q2: I suspect protodeboronation of my substituted boronic acid is the main cause of my low yield. How can I identify and mitigate this issue?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent cause of low yields, especially with electron-deficient or sterically hindered boronic acids.[2][4]
Strategies to Minimize Protodeboronation:
-
Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation.[2][5] Milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be advantageous.[2]
-
Anhydrous Conditions: While some protocols utilize aqueous bases, water can act as a proton source for protodeboronation.[2] Switching to anhydrous conditions can often reduce the extent of this side reaction.[6]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, can protect it from premature decomposition.[2][7] These reagents often release the active boronic acid species slowly into the reaction mixture, which minimizes its concentration at any given time and thus reduces the rate of protodeboronation.[2][8]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to decrease the extent of protodeboronation.[2]
Q3: My reaction involves a sterically hindered boronic acid and is proceeding very slowly or stalling. What adjustments can I make?
A3: Sluggish reactions with sterically hindered substrates are common and can often be improved by addressing the following factors:[9]
-
Catalyst and Ligand Selection: This is often the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective for hindered substrates.[9] It is highly recommended to employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[7][9] These ligands facilitate the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[9]
-
Base Selection: A weak base may not be sufficient to activate a sterically hindered boronic acid for transmetalation.[9] Stronger bases are often required in these challenging couplings, with potassium phosphate (K₃PO₄) being a frequently effective choice.[7]
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier associated with sterically demanding substrates.[7] However, be mindful that higher temperatures can also increase the rate of side reactions.[7]
Q4: I am observing a significant amount of homocoupling of my boronic acid. How can I prevent this side reaction?
A4: Homocoupling, the self-coupling of the boronic acid, is often promoted by the presence of oxygen or Pd(II) species.[7]
Strategies to Prevent Homocoupling:
-
Ensure Thorough Degassing: Oxygen can promote the homocoupling of the aryl halide.[3] Make sure the reaction mixture is thoroughly degassed.[3][7]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or use a precatalyst that readily generates the active Pd(0) species.[6][7]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor homocoupling.[6][9]
-
Optimize Ligand: Bulky, electron-rich ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.[6]
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low yields in Suzuki-Miyaura cross-coupling reactions.
Data Presentation: Reaction Parameter Optimization
The following tables summarize key reaction parameters that can be varied to optimize the yield of Suzuki-Miyaura cross-coupling reactions, particularly with challenging substituted boronic acids.
Table 1: Recommended Starting Conditions for Screening
| Parameter | Recommendation | Rationale |
| Catalyst Loading | 1-5 mol% | A higher loading may be necessary for challenging substrates. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs | Promotes oxidative addition and reductive elimination, especially for hindered substrates.[7][9] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equivalents) | The choice of base is critical and substrate-dependent.[5][7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF | A co-solvent is often used to dissolve the inorganic base.[10] |
| Temperature | 80-110 °C | Higher temperatures can increase reaction rates but may also lead to degradation.[7] |
| Concentration | 0.1 - 0.5 M (with respect to limiting reagent) | Affects reaction kinetics and solubility. |
Table 2: Ligand Selection Guide for Substituted Boronic Acids
| Substrate Challenge | Recommended Ligand Class | Example Ligands |
| Sterically Hindered | Bulky, electron-rich biaryl phosphines | XPhos, SPhos, RuPhos[9] |
| Electron-Deficient | Electron-rich biaryl phosphines | SPhos, RuPhos |
| Heteroaromatic | Buchwald-type ligands, NHCs | SPhos, XPhos, IPr |
Experimental Protocols
General Procedure for a Small-Scale Suzuki-Miyaura Reaction
This procedure is a general starting point and should be optimized for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1][2]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1][7]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][7]
-
Purification: Purify the crude product by flash column chromatography.
Protocol for Conversion of Boronic Acid to a Diethanolamine Adduct
This procedure can be used to stabilize boronic acids that are prone to decomposition.
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A precipitate will form, which may be preceded by the initial solid dissolving completely.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Boronic Acid Decomposition Pathway
Caption: Common decomposition pathways for boronic acids in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
How to avoid homocoupling of (4-(N-Benzylsulfamoyl)phenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the homocoupling of (4-(N-Benzylsulfamoyl)phenyl)boronic acid during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and offers systematic solutions to minimize the formation of the undesired homocoupled biaryl byproduct.
Q1: I am observing a significant amount of the homocoupled byproduct of this compound in my Suzuki-Miyaura reaction. What are the primary causes?
A1: Homocoupling of arylboronic acids is a common side reaction in Suzuki-Miyaura coupling and is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the coupling of two boronic acid molecules, leading to the homodimer. Rigorous exclusion of oxygen is critical to suppress this pathway.[1][2][3]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it can directly react with the boronic acid to form the homocoupled product during the in situ reduction to the active Pd(0) catalyst.[2] This is particularly problematic at the beginning of the reaction.
Q2: How does the N-Benzylsulfamoyl group on my boronic acid affect its tendency to undergo homocoupling?
A2: While the sulfonamide group is generally well-tolerated in Suzuki-Miyaura couplings, the N-Benzylsulfamoyl substituent can influence the electronic properties of the phenylboronic acid.[4][5][6] The sulfonyl group is electron-withdrawing, which can affect the rate of transmetalation and potentially make the boronic acid more susceptible to certain side reactions if the reaction conditions are not optimal. However, there is no direct evidence to suggest that this group actively promotes homocoupling under standard, properly controlled conditions.
Q3: What are the most critical experimental parameters to control to minimize homocoupling?
A3: Several key parameters must be carefully controlled. The following table summarizes their impact and provides recommendations:
| Parameter | Influence on Homocoupling | Recommendations |
| Atmosphere | High oxygen levels significantly promote homocoupling.[1][2] | Maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the entire experimental setup and duration. |
| Solvent | Inadequately degassed solvents are a primary source of oxygen. | Thoroughly degas all solvents immediately before use by sparging with an inert gas or by freeze-pump-thaw cycles. |
| Palladium Source | Pd(II) precatalysts can directly induce homocoupling before the catalytic cycle begins.[2] | Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to bypass the need for in situ reduction. If using a Pd(II) source, consider adding a mild reducing agent. |
| Ligand | Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway. | Employ ligands such as SPhos, XPhos, or t-BuXPhos to promote efficient oxidative addition and reductive elimination.[7] |
| Base | The choice and quality of the base are crucial. Excessively strong bases or the presence of moisture can sometimes promote side reactions. | Use a moderately weak base like K₂CO₃ or K₃PO₄.[1] Ensure the base is finely powdered and anhydrous for non-aqueous reactions. |
| Temperature | Higher temperatures can sometimes accelerate side reactions more than the desired coupling. | Run the reaction at the lowest temperature that affords a reasonable reaction rate. |
| Concentration | High instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction. | Consider slow addition of the boronic acid solution to the reaction mixture using a syringe pump. |
Q4: I am still observing homocoupling despite taking precautions. What advanced troubleshooting steps can I take?
A4: If homocoupling persists, consider the following strategies:
-
Pre-heating the reaction mixture: Heat the mixture of the aryl halide, base, and catalyst in the degassed solvent for a short period (e.g., 10-15 minutes) before adding the this compound. This can help to ensure the catalyst is in its active Pd(0) state and ready for the cross-coupling cycle.
-
Use of Boronic Esters: Convert the this compound to a more stable boronic ester, such as a pinacol ester. Boronic esters are often more robust and less prone to side reactions like protodeboronation and homocoupling.[8]
-
Addition of a Mild Reducing Agent: In cases where a Pd(II) precatalyst is used, the addition of a mild reducing agent like potassium formate can help to suppress homocoupling by minimizing the concentration of free Pd(II).[2][9]
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Allow the flask to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add the aryl halide, the base, and the palladium catalyst under a positive pressure of the inert gas.
-
Solvent Addition: Add the degassed solvent mixture via a cannula or syringe.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to ensure thorough deoxygenation.
-
Boronic Acid Addition: Dissolve the this compound in a minimum amount of the degassed solvent in a separate flame-dried flask under an inert atmosphere. Add this solution to the reaction mixture via a syringe. For particularly problematic cases, add the boronic acid solution dropwise over 30-60 minutes using a syringe pump.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting and minimizing the homocoupling of this compound.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of (4-(N-Benzylsulfamoyl)phenyl)boronic acid
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of crude (4-(N-Benzylsulfamoyl)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can be categorized as either process-related or degradation products.
-
Process-Related Impurities: These include unreacted starting materials, such as the corresponding aryl halide, and byproducts from the synthesis, like homocoupling products.[1]
-
Degradation Products:
-
Boroxines: These are trimeric anhydrides formed by the intermolecular dehydration of three boronic acid molecules. This is an equilibrium process that can be reversed by the addition of water.[1][2]
-
Protodeboronation Products: The carbon-boron bond can be cleaved, resulting in the formation of N-benzylbenzenesulfonamide.[2][3]
-
Oxidation Products: Boronic acids can be susceptible to oxidation, which replaces the boron group with a hydroxyl group, yielding a phenol.[1][4]
-
Q2: How can I prevent the formation of boroxines during workup and storage?
A2: Boroxine formation is driven by the removal of water.[2] To minimize their formation, avoid completely anhydrous conditions during the final stages of your workup and during storage. If you suspect boroxine contamination, adding a small amount of water to the solvent during recrystallization can help hydrolyze the boroxine back to the desired boronic acid.[2]
Q3: What is the impact of the N-Benzylsulfamoyl group on the properties of the boronic acid?
A3: The electron-withdrawing nature of the sulfamoyl group lowers the pKa of the boronic acid compared to simple phenylboronic acid.[5] This increased acidity can be leveraged for purification techniques like acid-base extraction. The benzyl group increases the molecule's non-polar character, influencing its solubility in organic solvents.
Q4: What are the recommended storage conditions for purified this compound?
A4: To ensure stability and prevent degradation, the purified compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere like argon or nitrogen.[6] This minimizes exposure to moisture and oxygen, which can lead to hydrolysis of boroxines and oxidation, respectively.[4][6]
Troubleshooting Guide
Problem 1: My compound streaks significantly during silica gel column chromatography.
-
Possible Cause: Boronic acids are known to interact strongly with the acidic silanol groups on standard silica gel, leading to streaking, poor separation, and sometimes decomposition.[3][7]
-
Troubleshooting Steps:
-
Use an alternative stationary phase: Consider using neutral alumina or boric acid-treated silica gel, which can reduce unwanted interactions.[2][8][9]
-
Convert to an ester: Temporarily convert the boronic acid to its pinacol ester. Boronate esters are generally less polar and more stable on silica gel, making chromatography more straightforward.[10] The ester can be hydrolyzed back to the boronic acid after purification.
-
Employ Reversed-Phase Chromatography: If the compound and impurities have suitable solubility, reversed-phase (C18) HPLC can be an effective alternative.[7][11]
-
Problem 2: I am unable to induce crystallization during recrystallization.
-
Possible Cause: The solution may not be sufficiently saturated, or there may be no nucleation sites for crystal growth to begin. The presence of impurities can also inhibit crystallization.
-
Troubleshooting Steps:
-
Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to the point of saturation (slight cloudiness) and then allow it to cool slowly.[12]
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. This creates microscopic imperfections that can act as nucleation sites.[12]
-
Seed the Solution: Add a tiny crystal of previously purified this compound to the cooled solution to induce crystallization.[12]
-
Try a Different Solvent System: The chosen solvent may not be ideal. Screen various solvents or solvent mixtures (see Table 1).[13]
-
Problem 3: The yield is very low after purification by acid-base extraction.
-
Possible Cause: The pH of the aqueous layer during acidification may not have been optimal for precipitating the boronic acid. Alternatively, the product may have some solubility in the aqueous layer.
-
Troubleshooting Steps:
-
Optimize pH: After dissolving the boronate salt in the aqueous base, acidify slowly with dilute acid (e.g., 1M HCl) while monitoring the pH. The optimal pH for precipitation is typically around the pKa of the boronic acid. For this compound, a pH of ~7-8 might be a good starting point due to the electron-withdrawing group.[5]
-
Back-Extraction: If precipitation is incomplete, extract the acidified aqueous layer multiple times with an organic solvent like ethyl acetate or diethyl ether to recover any dissolved product.[2][14]
-
Check for Degradation: Harsh pH conditions (very high or very low) can sometimes lead to degradation. Ensure the extraction is performed without undue delay and at a controlled temperature.
-
Quantitative Data
Table 1: Recrystallization Solvent Screening
| Solvent System | Solubility (Hot) | Solubility (Cold) | Expected Purity | Notes |
| Ethanol/Water | Good | Poor | High | A common and effective system for many arylboronic acids.[2] |
| Ethyl Acetate/Hexane | Good | Poor | High | Good for compounds with intermediate polarity. |
| Acetone | High | Moderate | Medium | May require slow cooling and seeding for good crystal formation. |
| Dichloroethane | Good | Poor | Good | Use with appropriate ventilation.[8] |
| Hot Water | Low-Moderate | Very Poor | High | May be effective if impurities are water-soluble.[15] |
Table 2: Comparison of Purification Methods
| Method | Typical Purity | Typical Yield | Throughput | Key Advantage | Key Disadvantage |
| Recrystallization | >99% | 60-90% | High | Scalable and cost-effective.[16] | Requires a solid, crystalline material. |
| Acid-Base Extraction | >98% | 70-95% | High | Excellent for removing neutral impurities.[17] | Can be problematic if impurities are also acidic/basic.[7] |
| Column Chromatography | Variable | 50-80% | Low | Good for separating closely related impurities. | Often problematic with standard silica gel.[3] |
| Diethanolamine Adduct | >99% | 60-85% | Medium | Purifies non-crystalline or oily boronic acids.[15] | Requires an additional reaction and hydrolysis step.[14] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of crude product in a minimum of a hot candidate solvent (e.g., ethanol). The ideal solvent will dissolve the compound when hot but not when cold.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol/water mixture) portion-wise while heating the mixture with stirring until the solid is fully dissolved.[18]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[18]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.[2]
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1M NaOH) three times. The boronic acid will convert to its water-soluble sodium boronate salt and move to the aqueous layer, leaving neutral organic impurities in the organic layer.
-
Acidification: Combine the aqueous layers in a beaker and cool in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution becomes acidic and the pure boronic acid precipitates out.[17]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual salts.[14]
-
Drying: Dry the purified this compound under vacuum.
Mandatory Visualization
Caption: General experimental workflow for purification.
Caption: Troubleshooting decision tree for purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. reddit.com [reddit.com]
- 11. waters.com [waters.com]
- 12. benchchem.com [benchchem.com]
- 13. mt.com [mt.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Improving solubility of arylboronic acids in organic solvents
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of arylboronic acids in organic solvents, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my arylboronic acid not dissolving in a common organic solvent like THF or dioxane?
Poor solubility of arylboronic acids is a frequent issue that can often be attributed to two main factors:
-
Formation of Boroxines: Arylboronic acids have a strong tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2][3] This conversion happens spontaneously, especially with gentle heating or upon prolonged storage in a desiccated environment.[2] Boroxines are typically more nonpolar and crystalline than their corresponding monomeric acids, leading to significantly lower solubility in many organic solvents.[4]
-
Compound Purity and Polarity: The intrinsic polarity of the specific arylboronic acid, dictated by its substituents, plays a crucial role.[4] Highly polar or nonpolar substituents can lead to poor solubility in solvents of intermediate polarity. Impurities from the synthesis can also impact dissolution.
The equilibrium between the boronic acid and its boroxine is reversible and can be controlled by the presence or absence of water.[1]
Caption: Reversible equilibrium between an arylboronic acid and its boroxine anhydride.
Q2: I suspect my arylboronic acid has converted to the boroxine. How can I confirm this and convert it back to the more soluble acid form?
Confirming the presence of boroxine can be done using analytical techniques like NMR spectroscopy (¹¹B NMR is particularly informative).[5] However, a practical approach is to attempt a simple hydrolysis protocol, as the conversion back to the acid is often rapid in the presence of water.[6][7]
This procedure regenerates the monomeric boronic acid from its anhydride form.
-
Suspension: Suspend the insoluble arylboronic acid (boroxine) in a biphasic mixture of diethyl ether and water (1:1 v/v). A ratio of ~10 mL solvent mixture per 1 g of solid is a good starting point.
-
Stirring: Stir the suspension vigorously at room temperature for 1-2 hours. The insoluble solid should gradually dissolve in the ether layer as it converts back to the more ether-soluble boronic acid.
-
Separation: Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Drying: Dry the organic (ether) layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the arylboronic acid.
-
Verification: Use the regenerated acid immediately or store it under an inert atmosphere. Confirm its purity and structure if necessary.
Caption: Workflow for converting insoluble boroxines back to arylboronic acids.
Q3: What are the best general-purpose solvents for arylboronic acids?
The solubility depends on the specific substituents on the aryl ring. However, a general trend can be observed.
| Solvent Class | Examples | General Solubility of Phenylboronic Acid |
| Ethers | THF, 1,4-Dioxane, Diethyl Ether | High[8] |
| Ketones | Acetone, 3-Pentanone | High[8] |
| Halogenated | Chloroform | Moderate[8] |
| Aprotic Polar | DMF, DMSO | Generally Good (often used as co-solvents)[9] |
| Alcohols | Methanol, Ethanol | Good (may form esters in situ)[5] |
| Hydrocarbons | Toluene, Hexane, Methylcyclohexane | Very Low[8] |
This data is generalized from studies on phenylboronic acid and its derivatives.[8][10][11] Solubility should be tested empirically for novel or highly substituted arylboronic acids.
Q4: How can I improve the solubility of my arylboronic acid directly within a reaction mixture, such as for a Suzuki-Miyaura coupling?
Improving solubility in a reaction setting is crucial for achieving good yields and reaction rates.
-
Use of a Base: In Suzuki-Miyaura couplings, the base is essential not only for the catalytic cycle but also for solubility.[12] The base reacts with the boronic acid to form a more nucleophilic and often more soluble boronate "ate" complex (e.g., Ar-B(OH)₃⁻), which is the active species for transmetalation.[13][14][15]
-
Co-solvent Systems: Using a mixture of solvents is a highly effective strategy. For Suzuki couplings, a common system is a nonpolar organic solvent (like toluene or dioxane) mixed with a polar solvent (like water, ethanol, or DMF).[9][16] The polar co-solvent helps dissolve the base and the boronate intermediate.
-
Heating: Increasing the temperature of the reaction mixture will generally increase the solubility of the boronic acid and other reagents.[9] Always ensure the reaction temperature is compatible with the stability of all components.
-
Derivatization: If solubility issues persist, consider converting the boronic acid to a more soluble derivative, such as a pinacol ester, prior to the reaction.[8][17] Pinacol esters are significantly more soluble in nonpolar organic solvents than the parent acids.[8]
| Compound | Relative Solubility in Chloroform | Relative Solubility in Hydrocarbons |
| Phenylboronic Acid | Moderate | Very Low |
| Phenylboronic Acid Pinacol Ester | High | Moderate |
Data summarized from studies comparing parent acids to their ester derivatives.[8][10]
Caption: Troubleshooting workflow for improving arylboronic acid solubility in reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Sterically Hindered Boronic Acids in Suzuki-Miyaura Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a sterically hindered boronic acid is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings with sterically demanding substrates are a common challenge. The initial and most critical aspects to troubleshoot are the catalyst system (palladium precursor and ligand), the base, and the solvent. Steric hindrance can significantly slow down key steps in the catalytic cycle, namely transmetalation and reductive elimination.[1] Therefore, specialized conditions are often required to overcome these kinetic barriers. Standard catalysts like Pd(PPh₃)₄ are often ineffective for these transformations.[2]
Q2: Which type of ligands are most effective for coupling sterically hindered boronic acids?
A2: Bulky, electron-rich phosphine ligands are essential for promoting the coupling of sterically hindered substrates.[1] These ligands facilitate the formation of a reactive, coordinatively unsaturated palladium(0) species, which is necessary for the oxidative addition of the hindered aryl halide, and they also accelerate the reductive elimination step. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly recommended.[1] N-heterocyclic carbene (NHC) ligands have also demonstrated high efficacy, even in the challenging synthesis of tetra-ortho-substituted biaryls. For particularly difficult couplings, specialized ligands like BI-DIME and AntPhos may be necessary.[2]
Q3: How do I minimize protodeboronation, a common side reaction with boronic acids?
A3: Protodeboronation, the undesired cleavage of the C-B bond, can be a significant issue, especially with sterically hindered or electron-deficient boronic acids. To mitigate this side reaction, consider the following strategies:
-
Choice of Base: Use milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Strong bases can accelerate protodeboronation.[3]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for this side reaction.[3] Using anhydrous solvents and reagents can be beneficial.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[4] These reagents often release the active boronic acid species slowly into the reaction mixture.
-
Reaction Temperature and Time: Lowering the reaction temperature and shortening the reaction time by using a more active catalyst system can reduce the extent of protodeboronation.[3][5]
Q4: What is the optimal choice of base and solvent for couplings with hindered substrates?
A4: The selection of the base and solvent is critical and can significantly influence the reaction rate and yield.
-
Base: A moderately strong base is often required to activate the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective. For highly hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[2][6]
-
Solvent: Aprotic polar solvents are commonly used. Combinations like dioxane/water are prevalent, but for very hindered systems, anhydrous solvents such as toluene or dioxane may be preferable to minimize protodeboronation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst system. | - Use a pre-formed, air-stable palladium precatalyst (e.g., XPhos Pd G3). - Employ bulky, electron-rich ligands like Buchwald-type biarylphosphines (XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1] |
| Inappropriate base or solvent. | - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, t-BuOK). - Use anhydrous solvents like toluene or dioxane, especially if protodeboronation is suspected.[6] | |
| Steric hindrance impeding the reaction. | - Increase reaction temperature and/or time. - Use a higher catalyst loading (e.g., 2-5 mol%). | |
| Significant Protodeboronation | Presence of water or protic solvents. | - Use anhydrous solvents and reagents. - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[4] |
| Base is too strong or reaction temperature is too high. | - Switch to a milder base (e.g., K₃PO₄).[3] - Lower the reaction temperature.[3] | |
| Formation of Homocoupling Byproducts | Presence of oxygen in the reaction mixture. | - Thoroughly degas all solvents and the reaction vessel.[5] - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment. |
| Inefficient reduction of Pd(II) precatalyst. | - Use a Pd(0) source or a precatalyst that is readily reduced in situ. | |
| Inconsistent Yields | Variability in reagent quality. | - Use fresh, high-purity boronic acid, aryl halide, and catalyst. - Ensure solvents are anhydrous and properly degassed. |
| Inconsistent reaction setup. | - Maintain a strict inert atmosphere. - Ensure efficient stirring. |
Catalyst and Ligand Performance Data
The following table summarizes the performance of various catalyst systems in the Suzuki-Miyaura coupling of sterically hindered substrates.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromomesitylene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 95 | Buchwald, et al. |
| 2-Chloro-1,3-dimethylbenzene | 2,4,6-Triisopropylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 85 | Buchwald, et al. |
| 1-Bromo-2,6-dimethylnaphthalene | Mesitylboronic acid | XPhos Pd G3 (1) | - | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 | Buchwald, et al. |
| 2-Bromoanisole | 2,6-Dimethylphenylboronic acid | Pd/BI-DIME (2) | - | K₃PO₄ | Toluene | 110 | 12 | 88 | [1] |
| 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | Acenaphthoimidazolylidene Pd Complex (0.1) | - | t-BuOK | Dioxane | 80 | 12 | >99 | [7] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Materials:
-
Sterically hindered aryl bromide (1.0 equiv)
-
Sterically hindered boronic acid (1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Reaction vessel (e.g., Schlenk tube or oven-dried vial with a septum)
-
Magnetic stir bar
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide, boronic acid, and base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in hindered Suzuki couplings.
References
- 1. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Technical Support Center: Managing Unstable Boronic Acids with MIDA Boronates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in situ management of unstable boronic acids using N-methyliminodiacetic acid (MIDA) boronates.
Frequently Asked Questions (FAQs)
Q1: What are MIDA boronates and why are they used for unstable boronic acids?
A1: MIDA boronates are stable, crystalline derivatives of boronic acids.[1] The MIDA ligand chelates to the boron atom, changing its hybridization from sp² to sp³ and protecting it from decomposition pathways that affect many free boronic acids, such as protodeboronation, oxidation, and polymerization.[2] This protection renders them stable to benchtop storage, chromatography, and a wide range of reaction conditions.[3][4] The boronic acid can be released in situ under specific conditions for subsequent reactions, making MIDA boronates excellent surrogates for unstable boronic acids.[5][6]
Q2: How are MIDA boronates deprotected to release the active boronic acid?
A2: Deprotection is typically achieved by hydrolysis under aqueous basic conditions.[7] There are two main strategies:
-
Fast Release: Using a strong base like aqueous sodium hydroxide (NaOH) leads to rapid hydrolysis, typically in under 10 minutes at room temperature.[6]
-
Slow Release: Employing a milder base, such as potassium phosphate (K₃PO₄) or sodium bicarbonate (NaHCO₃), in a biphasic solvent system (e.g., dioxane/water) allows for a slow, controlled release of the boronic acid over several hours.[5][6] This slow release is crucial for cross-coupling reactions with unstable boronic acids as it keeps the concentration of the unstable intermediate low, minimizing decomposition.[4][5]
Q3: My Suzuki-Miyaura coupling reaction using a MIDA boronate is giving a low yield. What are the common causes?
A3: Low yields in Suzuki-Miyaura couplings with MIDA boronates can stem from several factors:
-
Inefficient Deprotection: The "slow release" of the boronic acid may be too slow or incomplete. This can be influenced by the choice of base, the amount of water present, and the reaction temperature.[5][8]
-
Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen.[9] It is crucial to use degassed solvents and maintain an inert atmosphere.[9][10]
-
Protodeboronation: Even with slow release, the generated boronic acid can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially with electron-deficient or heteroaromatic systems.[10][11]
-
Incorrect Stoichiometry: Using an insufficient excess of the MIDA boronate can lead to incomplete conversion of the coupling partner.
-
Sub-optimal Reaction Conditions: The choice of palladium catalyst, ligand, base, solvent, and temperature are all critical and may require optimization for specific substrates.[10]
Q4: Can I purify my MIDA boronate using silica gel chromatography?
A4: Yes, a key advantage of MIDA boronates is their general stability to silica gel chromatography, which is not the case for many unstable boronic acids or other boronic acid surrogates.[3][12] This allows for the purification of MIDA boronate building blocks before their use in subsequent reactions.
Q5: Are MIDA boronates stable to other reaction conditions besides cross-coupling?
A5: MIDA boronates are remarkably stable to a wide range of synthetic reagents and conditions, allowing for the functionalization of molecules containing a MIDA boronate moiety.[3] However, they are sensitive to strong aqueous base, some strong reducing agents, and certain nucleophiles.[3]
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Cross-Coupling
| Symptom | Possible Cause | Suggested Solution |
| No or very low product formation | Ineffective catalyst system | Ensure the palladium catalyst and phosphine ligand are not degraded. Use a fresh batch or a more active pre-catalyst.[9] |
| Insufficient degassing | Thoroughly degas all solvents and reagents and maintain a strict inert (argon or nitrogen) atmosphere throughout the reaction.[9] | |
| Incomplete MIDA boronate deprotection | For "slow release" conditions, ensure the presence of water. The rate of hydrolysis is dependent on the water activity.[5] Consider increasing the temperature to accelerate the release of the boronic acid.[6] | |
| Significant amount of starting material remaining | Incomplete reaction | Increase the reaction time or temperature. Consider screening different palladium catalysts and ligands to find a more active system for your specific substrates.[10] |
| Insufficient MIDA boronate | Increase the equivalents of the MIDA boronate (e.g., from 1.2 to 1.5 equivalents). | |
| Formation of protodeboronated side product | Boronic acid is too unstable under the reaction conditions | Optimize the "slow release" conditions to minimize the standing concentration of the free boronic acid. This may involve using a weaker base or lowering the reaction temperature.[13] |
| Presence of protic sources | While water is necessary for hydrolysis, excess water can promote protodeboronation. Use the recommended solvent-to-water ratio (e.g., 5:1 to 10:1 dioxane/water).[6] | |
| Formation of homocoupled boronic acid product | Presence of oxygen | Improve the degassing procedure for solvents and ensure a good inert atmosphere.[11] |
| Use of a Pd(II) precatalyst without complete reduction | Ensure the Pd(II) precatalyst is fully reduced to the active Pd(0) species in situ.[9] |
Data Presentation
Comparison of Stability and Coupling Efficiency: Unstable Boronic Acids vs. MIDA Boronates
| Boronic Acid/MIDA Boronate | % Remaining after 15 days (Boronic Acid) | % Remaining after 60 days (MIDA Boronate) | Yield with Aryl Chloride (Boronic Acid) | Yield with Aryl Chloride (MIDA Boronate) |
| 2-Furan | <5% | >95% | 14% | 91% |
| 2-Thiophene | 65% | >95% | 37% | 94% |
| 2-Pyrrole | <5% | >95% | 29% | 90% |
| Vinyl | <5% | >95% | 68% | 95% |
| Cyclopropyl | <5% | >95% | 94% | 96% |
*Data compiled from literature sources.[6][14] Reaction conditions for yields: 1.0 equiv. aryl chloride, 1.0 equiv. boronic acid or MIDA boronate, Pd(OAc)₂, SPhos, K₃PO₄, 5:1 dioxane/H₂O, 60 °C, 6 h.[6]
Representative Conditions for Slow-Release Suzuki-Miyaura Coupling
| Coupling Partner 1 (MIDA Boronate) | Coupling Partner 2 (Aryl Halide) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Thienyl MIDA boronate | 4-Chloroanisole | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (7.5) | 5:1 Dioxane/H₂O | 100 | 6 | 94 |
| Vinyl MIDA boronate | 4-Chlorotoluene | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (7.5) | 5:1 Dioxane/H₂O | 100 | 6 | 95 |
| 2-Pyridyl MIDA boronate | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (6) | K₂CO₃ (5) | 4:1 DMF/IPA | 100 | 4 | 85 |
*Data is illustrative and compiled from literature sources.[6][14]
Experimental Protocols
Protocol 1: Formation of MIDA Boronates from Boronic Acids
This protocol describes a general procedure for the synthesis of MIDA boronates from their corresponding boronic acids.
-
Reagents and Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (MIDA) (1.05 equiv.).
-
Solvent Addition: Add a suitable solvent that forms an azeotrope with water, such as toluene or dioxane.
-
Dehydrative Condensation: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap. Continue heating until no more water is collected, indicating the completion of the reaction.
-
Workup and Purification: Cool the reaction mixture to room temperature. The MIDA boronate may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. The crude MIDA boronate can then be purified by recrystallization or silica gel column chromatography.[3]
Note: For sensitive boronic acids, milder methods using pre-dried MIDA or MIDA anhydride may be more suitable.[15][16]
Protocol 2: Slow-Release Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a MIDA boronate using "slow-release" conditions.
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the MIDA boronate (1.2-1.5 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., K₃PO₄, 3.0 equiv.) followed by the degassed solvent system (e.g., 5:1 dioxane/water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]
Visualizations
Caption: Workflow for managing unstable boronic acids using MIDA boronates.
Caption: Decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- 1. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIDA Boronates [sigmaaldrich.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. figshare.com [figshare.com]
Impact of base selection on Suzuki reaction with sulfamoylphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sulfamoylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The following information is designed to help you overcome common challenges and optimize your reaction conditions, with a particular focus on the critical role of base selection.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki reaction with sulfamoylphenylboronic acid?
A1: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] It activates the sulfamoylphenylboronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [Ar-B(OH)₃]⁻).[2] This increased nucleophilicity facilitates the transfer of the aryl group from the boron to the palladium catalyst, which is often the rate-limiting step, especially with electron-deficient boronic acids.[3]
Q2: My Suzuki reaction with sulfamoylphenylboronic acid is giving low to no yield. What are the first things to check?
A2: When encountering low yields, consider the following key factors:
-
Catalyst and Ligand Activity: Ensure your palladium catalyst and phosphine ligand are not degraded. For challenging substrates like electron-deficient boronic acids, consider using highly active Buchwald-type ligands (e.g., SPhos, XPhos) and their corresponding pre-catalysts.[4]
-
Inert Atmosphere: Oxygen can deactivate the catalyst and lead to unwanted side reactions like homocoupling. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon) and that your solvents are thoroughly degassed.[4]
-
Base Selection and Strength: The choice of base is critical. A base that is too weak may not efficiently promote transmetalation, while an overly strong base can lead to degradation of starting materials or the desired product.[2][4] For sulfamoylphenylboronic acid, which is electron-deficient, a careful selection of the base is paramount.
-
Solvent Choice: The solvent system can significantly impact the solubility of the reagents and the overall reaction rate. Common solvents for Suzuki reactions include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[5]
Q3: I am observing significant protodeboronation of my sulfamoylphenylboronic acid. How can I minimize this side reaction?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common issue with electron-deficient arylboronic acids.[6] To mitigate this:
-
Use a Milder Base: Strong bases, especially in the presence of water, can accelerate protodeboronation. Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH).[4]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, switching to anhydrous reaction conditions can significantly reduce protodeboronation.[4]
-
Protect the Boronic Acid: In some cases, converting the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct, can prevent premature decomposition.[7]
Q4: Which base is generally recommended for Suzuki reactions with electron-deficient boronic acids like sulfamoylphenylboronic acid?
A4: There is no single "best" base, as the optimal choice depends on the specific coupling partners and reaction conditions. However, for electron-deficient boronic acids, moderately strong inorganic bases are often a good starting point. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[4][5] It is advisable to screen a few different bases to determine the best option for your specific system.
Troubleshooting Guide
This section addresses specific problems you may encounter during your Suzuki reaction with sulfamoylphenylboronic acid.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Ineffective Base | The chosen base may be too weak to facilitate transmetalation. Try a stronger base (e.g., move from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered and dry for anhydrous reactions.[4] |
| Catalyst Deactivation | Your palladium catalyst may be old or have been exposed to air. Use a fresh batch of catalyst or a more robust pre-catalyst. Increase catalyst loading if necessary.[4] |
| Poor Ligand Choice | For electron-deficient boronic acids, standard ligands like triphenylphosphine (PPh₃) may be insufficient. Switch to more electron-rich and bulky ligands such as SPhos or XPhos.[3] |
| Sub-optimal Solvent | The solubility of your reagents, particularly the base, may be poor in the chosen solvent. Try a different solvent system (e.g., dioxane/water, toluene/water).[5] |
Issue 2: Significant Protodeboronation
| Possible Cause | Troubleshooting Steps |
| Base is too Strong | A highly basic environment can promote the cleavage of the C-B bond. Switch to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[4] |
| Presence of Water | Water acts as a proton source for protodeboronation. Use anhydrous solvents and reagents.[4] |
| Prolonged Reaction Time/High Temperature | Long reaction times and high temperatures can increase the likelihood of boronic acid decomposition. Use a more active catalyst system to enable lower reaction temperatures and shorter times.[8] |
Issue 3: Formation of Homocoupling Byproducts
| Possible Cause | Troubleshooting Steps |
| Oxygen Contamination | Traces of oxygen can promote the homocoupling of the boronic acid. Ensure your reaction setup is strictly anaerobic and solvents are properly degassed.[4] |
| Incorrect Palladium Source | Starting with a Pd(II) source without proper in-situ reduction can sometimes lead to side reactions. Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species. |
| Slow Cross-Coupling | If the desired cross-coupling is slow, homocoupling can become a more competitive pathway. Optimize the conditions (base, ligand, temperature) to accelerate the cross-coupling reaction. |
Data Presentation
The following table provides an illustrative comparison of the effect of different bases on the yield of a Suzuki reaction with an electron-deficient phenylboronic acid, based on general trends observed in the literature. Actual yields will be substrate-dependent.
Table 1: Illustrative Yield Comparison for Suzuki Coupling of an Electron-Withdrawing Group (EWG)-Substituted Phenylboronic Acid with an Aryl Bromide
| Entry | Base | Solvent System | Typical Yield (%) | Notes |
| 1 | K₃PO₄ | Toluene/H₂O | 85-95 | Often a good starting point for challenging couplings.[3] |
| 2 | Cs₂CO₃ | Dioxane/H₂O | 80-90 | Effective, but can be more expensive. |
| 3 | K₂CO₃ | Dioxane/H₂O | 70-85 | A milder and commonly used base.[3] |
| 4 | NaOH | Toluene/H₂O | 50-70 | Strong base; may increase the risk of protodeboronation and other side reactions.[2] |
| 5 | Et₃N | Toluene | < 40 | Organic bases are generally less effective for this type of coupling. |
Disclaimer: This data is illustrative and compiled from general principles for electron-deficient systems.[9] Optimal conditions for sulfamoylphenylboronic acid may vary.
Experimental Protocols
Representative Protocol for Suzuki Coupling with 4-Sulfamoylphenylboronic Acid
This protocol is a general starting point and may require optimization for your specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
4-Sulfamoylphenylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, 4-sulfamoylphenylboronic acid, and finely powdered K₃PO₄.[4]
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium pre-catalyst.[4]
-
Add the degassed solvent system via syringe.[4]
-
Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Troubleshooting flowchart for Suzuki reactions.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography for Polar Boronic Acids
Welcome to the technical support center for the purification of polar boronic acids using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: Why are polar boronic acids challenging to purify by column chromatography?
A1: The purification of polar boronic acids presents several challenges:
-
Poor Retention in Reversed-Phase (RP) Chromatography: Their high polarity leads to weak interactions with nonpolar stationary phases (like C18), causing them to elute quickly, often with the solvent front, resulting in poor separation from other polar impurities.[1][2]
-
Strong Interaction with Silica: In normal-phase chromatography, the Lewis acidic nature of the boronic acid group can lead to strong, often irreversible, binding to the silanol groups on the surface of silica gel.[3][4] This results in significant peak tailing, low recovery, and in some cases, degradation of the compound on the column.[3][4]
-
On-Column Degradation: Boronic esters, which are often used as precursors, can be susceptible to hydrolysis on the column, converting back to the more polar boronic acid and complicating the separation.[5][6]
-
Solubility Issues: Finding a suitable solvent that can dissolve the polar boronic acid while being compatible with the chosen chromatography method can be difficult.[3][4]
Q2: What are the primary chromatography techniques recommended for purifying polar boronic acids?
A2: The most commonly employed and recommended techniques are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique, but often requires method optimization to achieve adequate retention and good peak shape for polar boronic acids.[7] Strategies include using columns with low silanol activity, adjusting the mobile phase pH, and using highly aqueous mobile phases.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and is an excellent alternative to RP-HPLC.[9][10][11] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes.[10][11]
-
Boronate Affinity Chromatography: This technique leverages the unique ability of boronic acids to form reversible covalent complexes with cis-diol-containing molecules. The stationary phase is functionalized with diols, and the polar boronic acid is selectively retained.[12]
Q3: How does mobile phase pH affect the separation of polar boronic acids in RP-HPLC?
A3: Mobile phase pH is a critical parameter in the separation of ionizable compounds like boronic acids.[13][14]
-
Low pH: At a low pH (e.g., using formic acid as a modifier), the boronic acid will be in its neutral form. This generally leads to better retention on a reversed-phase column compared to its ionized form at higher pH.[7]
-
High pH: At a high pH, the boronic acid will be deprotonated and exist as an anion. This can lead to reduced retention on a C18 column.[7] However, for some boronic esters that are prone to hydrolysis, a high pH mobile phase can surprisingly be beneficial in preventing their degradation on the column.[6]
-
Near pKa: Operating near the pKa of the boronic acid can lead to poor peak shape, including peak splitting or broadening, as both the ionized and non-ionized forms of the analyte will be present.[13][14]
Troubleshooting Guide
Problem 1: My polar boronic acid shows poor or no retention on a C18 column.
-
Possible Cause: The analyte is too polar for the stationary phase and is eluting in the void volume.[7]
-
Solutions:
-
Decrease the organic solvent concentration in the mobile phase. Consider using a 100% aqueous mobile phase if your column is compatible (some C18 columns can undergo "pore dewetting" in highly aqueous conditions).[7]
-
Add an acidic modifier to the mobile phase, such as 0.1% formic acid or acetic acid. This will suppress the ionization of the boronic acid group, making the molecule less polar and increasing its retention.[8]
-
Switch to a more suitable stationary phase. Consider a column designed for polar analytes, such as one with a polar-embedded group or a lower ligand density C18.[7] Alternatively, HILIC is an excellent option for highly polar compounds.[9][11]
-
Problem 2: I am observing significant peak tailing for my boronic acid analyte.
-
Possible Cause: Secondary interactions between the boronic acid and residual silanol groups on the silica-based stationary phase.[3][4]
-
Solutions:
-
Use a column with low silanol activity or an end-capped column. These columns have fewer free silanol groups, which reduces the sites for unwanted interactions.[8]
-
Lower the mobile phase pH by adding an acidic modifier like formic or acetic acid. This protonates the silanol groups, reducing their ability to interact with the boronic acid.[8]
-
Increase the ionic strength of the mobile phase by adding a buffer, such as ammonium formate or ammonium acetate, at a concentration of 10-20 mM. The salt ions can help to shield the silanol groups.[10]
-
Consider a non-silica-based column if peak tailing persists.
-
Problem 3: My boronic ester seems to be degrading on the column.
-
Possible Cause: On-column hydrolysis of the ester to the corresponding boronic acid.[5][6]
-
Solutions:
-
Use a mobile phase with a lower water content. This is a key advantage of HILIC, which uses a high percentage of organic solvent.[10][15]
-
For some reactive pinacolboronate esters, a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent has been shown to prevent degradation. [6]
-
Employ a faster flow rate and a shorter column to minimize the residence time of the analyte on the column, reducing the opportunity for hydrolysis.[2]
-
Use a column with very low residual silanol activity. Acidic silanol groups can catalyze the hydrolysis.[5][16]
-
Data Presentation
Table 1: Comparison of HPLC Conditions for the Separation of Various Boronic Acids
| Analyte(s) | Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Detection | Reference |
| Eleven Boronic Acids | XSelect™ Premier HSS T3, 4.6 x 100 mm, 3.5 µm | Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid | 5-95% B over 16.43 min | 1.0 | UV @ 254 nm | [7] |
| (4-formylphenyl)-boronic acid | Newcrom R1, 4.6x150 mm | Water | Acetonitrile | Isocratic (e.g., 70% A, 30% B) with Phosphoric Acid | 1.0 | UV | [8] |
| Polar Basic Analytes | Multiple C18 and HILIC columns compared | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate (pH 6.8) or 10 mM Ammonium Bicarbonate (pH 10) | Acetonitrile | Gradient | - | MS | [17] |
| B Vitamins (as polar models) | InfinityLab Poroshell 120 HILIC-OH5, 2.1 × 100 mm, 2.7 µm | 100 mM Ammonium Formate, pH 3.0 | Acetonitrile | Isocratic (80-96% B) | 0.5 | UV @ 260 nm | [18] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Polar Boronic Acids
This protocol is a starting point based on the successful separation of multiple boronic acids.[7]
-
Column Selection: Choose a C18 column with low silanol activity and high-purity silica. An XSelect™ Premier HSS T3, 4.6 x 100 mm, 3.5 µm column is a good option.[7]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve the polar boronic acid sample in a solvent that is compatible with the mobile phase, such as a mixture of water and acetonitrile. The final concentration should be around 0.1-1.0 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 16.5 5 95 19.0 5 95 19.1 95 5 | 25.0 | 95 | 5 |
-
-
Data Analysis: Integrate the peak corresponding to the polar boronic acid to determine its purity and retention time.
Protocol 2: HILIC Method for Highly Polar Boronic Acids
This protocol provides a general framework for developing a HILIC method.[10][18]
-
Column Selection: A zwitterionic or amide-based HILIC column is a good starting point. An Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 × 100 mm, 2.7 µm is a suitable choice.[19]
-
Column Conditioning (for a new HILIC-Z column):
-
Flush the column to waste (not into the detector) with the following sequence:
-
100% water at a gradually increasing flow rate from 0.05 to 0.3 mL/min. Continue for 1 hour.
-
100% Isopropanol at 0.1 mL/min for 1 hour.
-
50 mM pyrophosphoric acid in 90% acetonitrile at 0.1 mL/min for at least 6 hours (12-18 hours is recommended).[19]
-
Re-equilibrate with the initial mobile phase conditions for at least 30 minutes before the first injection.
-
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 3.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90% acetonitrile, 10% Mobile Phase A). This is crucial to ensure good peak shape for early eluting peaks.
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 30 °C
-
Detection: UV or MS.
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 10 90 10.0 50 50 12.0 50 50 12.1 10 90 | 18.0 | 10 | 90 |
-
-
Data Analysis: Analyze the resulting chromatogram. In HILIC, increasing the aqueous component (Mobile Phase A) will decrease the retention time.
Mandatory Visualization
Caption: A general experimental workflow for the purification of polar boronic acids.
Caption: A decision tree for troubleshooting common issues in polar boronic acid chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. acdlabs.com [acdlabs.com]
- 15. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 17. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. agilent.com [agilent.com]
Validation & Comparative
A Researcher's Guide to Confirming Boronic Acid Synthesis: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the successful synthesis of boronic acids is a critical step in the development of new therapeutics and chemical entities. Confirmation of the desired product requires a suite of analytical techniques, each providing unique and complementary information. This guide offers an objective comparison of the most common analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate characterization strategy.
The analysis of boronic acids presents unique challenges due to their propensity to undergo dehydration to form cyclic boroxines, which can complicate spectral interpretation.[1] Therefore, analytical strategies often involve specific techniques or derivatization to ensure accurate structural elucidation and purity assessment. This guide will delve into the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and X-ray Crystallography.
Quantitative Performance of Analytical Methods
The choice of an analytical technique is often dictated by the specific requirements of the analysis, such as the need for high sensitivity, high throughput, or detailed structural information. The following table summarizes the quantitative performance of commonly employed methods for the analysis of boronic acids and their derivatives.
| Parameter | UPLC-ESI-MS[2][3] | HPLC with Post-Column Derivatization (Alizarin)[4][5] | GC-MS (with derivatization)[1][3] |
| Analyte | Various boronic acids | Phenylboronic acid and other boronic acid derivatives | Volatilized boronic acid derivatives |
| Limit of Detection (LOD) | 0.1 µg[2] | 1.2 ng (1 µM)[3][5] | pg range[6] |
| Limit of Quantification (LOQ) | 1.0 µg[2] | Not specified | Not specified |
| Linearity (R²) | >0.98[2] | >0.99 | Perfectly linear[6] |
| Recovery | 97.1% - 105.7%[2] | Not specified | Not specified |
| Precision (RSD) | < 2.0%[2] | Not specified | High reproducibility[6] |
| Key Advantage | High throughput, no derivatization needed.[2] | Selective detection of boronic acids.[4][5] | Excellent chromatographic separation and detailed fragmentation patterns.[1] |
| Key Limitation | Can be complicated by adduct formation and in-source reactions.[1] | Requires a post-column reaction setup. | Mandatory derivatization to increase volatility.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these analytical techniques. Below are protocols for the key experiments cited in this guide.
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy
¹¹B NMR is a powerful tool for studying the structure and binding of boronic acids, as the chemical shifts indicate the hybridization state of the boron atom.[3][7]
Sample Preparation:
-
Dissolve approximately 4 mg of the boronic acid derivative in 0.65 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in a quartz NMR tube to avoid a background signal from borosilicate glass.[3]
Instrumental Parameters:
-
Acquire spectra with a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.[3]
-
The chemical shifts will indicate the hybridization state of the boron atom (sp² for the trigonal planar boronic acid and sp³ for the tetrahedral boronate ester).[3]
-
To determine pKa, spectra can be acquired at various pH values.[8][9][10]
Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS)
This method allows for the rapid analysis of a broad range of boronic acids without the need for derivatization.[2][3]
Chromatographic System:
-
Column: Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).[3]
-
Gradient: A rapid gradient of 1 minute is possible for high-throughput analysis.[2][3]
Mass Spectrometry System:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.
-
Mass Range: A suitable range to detect the molecular ion of the boronic acid and potential adducts or fragments.
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
Derivatization is typically required to increase the volatility and thermal stability of boronic acids for GC-MS analysis.[1][3]
Sample Preparation (Silylation):
-
Dissolve approximately 1 mg of the boronic acid derivative in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).[3]
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][3]
GC System:
MS System:
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy can be used to identify functional groups and confirm the presence of the boronic acid moiety.
Sample Preparation:
-
The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or in solution.
Data Acquisition:
-
Acquire the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Look for characteristic absorption bands:
X-ray Crystallography
For crystalline boronic acids, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure.[14][15][16]
Experimental Protocol:
-
Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a saturated solution.[16]
-
Data Collection: A suitable crystal is mounted on a diffractometer, and diffraction data is collected using a monochromatic X-ray source.[16]
-
Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure, providing precise bond lengths, bond angles, and intermolecular interactions.[17]
Visualizing the Analytical Workflow
The characterization of a newly synthesized boronic acid typically follows a logical progression of analytical techniques to obtain comprehensive information about its identity, purity, and structure.
Caption: A general workflow for the characterization of boronic acid derivatives.
Interrelationship of Analytical Methods
The various analytical techniques provide different and often complementary pieces of information that, when combined, offer a complete picture of the synthesized boronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Topic: Comparative Reactivity of Boronic Acids vs. Boronic Esters in Suzuki Coupling
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, prized for its versatility and functional group tolerance.[1] A critical decision in designing a successful Suzuki coupling is the choice of the organoboron reagent: the boronic acid or its corresponding ester. This guide provides an objective, data-driven comparison of their performance, stability, and practical handling to aid researchers in making an informed selection for their synthetic endeavors.
The Fundamental Trade-Off: Reactivity vs. Stability
The central theme in the boronic acid versus boronic ester debate is the balance between reactivity and stability.[2]
Boronic acids are generally the more reactive species in Suzuki-Miyaura couplings.[3] Their heightened reactivity is often ascribed to the Lewis acidic nature of the boron center, which is believed to facilitate the rate-determining transmetalation step of the catalytic cycle.[2] This can translate to faster reaction times and the ability to couple more challenging substrates. However, this reactivity comes at a cost. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are prone to decomposition pathways such as protodeboronation (cleavage of the C-B bond by a proton source) and oxidation.[4][5] This instability can complicate their purification, reduce shelf-life, and potentially lower reaction yields.[2]
Boronic esters , with pinacol esters being the most common, offer significantly enhanced stability.[4][6] They are typically crystalline, free-flowing solids that are less susceptible to decomposition, making them easier to handle, purify via standard techniques like column chromatography, and store for extended periods.[4][7] This robustness is a major advantage in multi-step syntheses or when using substrates that are inherently unstable as their boronic acid counterparts.[5] The trade-off for this stability is generally a reduced reaction rate compared to the parent boronic acid.[2]
Quantitative Performance Comparison
The following table summarizes representative data from various studies to illustrate the performance differences between boronic acids and their pinacol esters in Suzuki coupling reactions.
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester | Key Considerations & References |
| Reaction Time | Generally shorter[2][4] | Generally longer[2] | Boronic acids' higher reactivity often leads to faster consumption of starting materials.[4] |
| Reaction Yield | Can be high, but may be compromised by decomposition or side reactions (e.g., homocoupling).[4] | Often more reproducible and can provide higher isolated yields, especially with unstable substrates, due to higher starting material purity and stability.[4] | For stable substrates, yields may be comparable. For substrates prone to protodeboronation (e.g., 2-pyridyl), esters are superior.[5] |
| Stability/Shelf-Life | Lower; susceptible to oxidation and protodeboronation.[2] May require storage under inert atmosphere at low temperatures.[4] | High; often stable at room temperature and can be handled in air.[2][4] | Pinacol esters are significantly more robust, making them suitable for library synthesis and long-term storage.[8] |
| Purification | Can be challenging due to propensity for decomposition and formation of boroxines (anhydrides). | Generally straightforward; can be purified by column chromatography.[4][6] | The ease of purification for esters ensures higher purity of the starting material, leading to cleaner reactions.[4] |
| Handling | Requires more careful handling, potentially under inert conditions.[4] | Easy to handle, often as crystalline solids.[2][4] | The physical properties of esters make them more user-friendly in a lab setting. |
Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9] The organoboron species enters the cycle at the transmetalation step.
With boronic acids , the generally accepted mechanism involves activation by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex.[10][11]
For boronic esters , the exact mechanism has been a subject of debate.[5][12] It was traditionally believed that the ester must first hydrolyze in situ to the corresponding boronic acid to participate in the catalytic cycle.[2] However, recent structural, kinetic, and computational studies have provided evidence that boronic esters can undergo transmetalation directly without prior hydrolysis.[13] The efficiency of this direct pathway can be influenced by the nature of the ester and the reaction conditions.[12]
Below is a diagram illustrating the general catalytic cycle and the entry points for both boronic acids and boronic esters.
Caption: General catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocols
The following are generalized, representative protocols for a Suzuki-Miyaura coupling reaction. Note: Optimal conditions (catalyst, ligand, base, solvent, temperature) are substrate-dependent and require specific optimization.
Protocol 1: Suzuki Coupling Using an Arylboronic Acid
This protocol is adapted from a general procedure for the coupling of aryl halides with arylboronic acids.[1][14]
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Degassing: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC/LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling Using an Arylboronic Acid Pinacol Ester
This protocol is adapted from a general procedure for the coupling of aryl halides with boronic esters.[15]
-
Reaction Setup: To a pressure-rated vial, add the aryl halide (1.0 mmol), arylboronic acid pinacol ester (1.1 mmol), and a base (e.g., Cs₂CO₃, 2.5 mmol).
-
Catalyst Addition: Under an argon atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and water (2 mL).
-
Degassing: Sparge the mixture with a stream of argon for 10-15 minutes.
-
Reaction: Seal the vial with a screw cap and heat the reaction mixture with vigorous stirring at 100 °C overnight.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Decision-Making Workflow
Choosing between a boronic acid and a boronic ester depends on several factors related to the substrate, desired reaction scale, and project timeline. The following workflow provides a logical guide for this selection process.
Caption: Workflow for selecting a boron reagent.
Conclusion
The choice between a boronic acid and a boronic ester in Suzuki-Miyaura coupling is not a matter of inherent superiority but of strategic selection based on the specific requirements of the synthesis.
-
Choose a boronic acid when high reactivity is desired, the substrate is known to be stable, and a rapid reaction is a priority.
-
Choose a boronic ester when dealing with unstable substrates (especially those prone to protodeboronation), when high purity and stability are paramount for reproducibility, or for applications in multi-step synthesis and library generation where ease of handling and long-term storage are advantageous.
By carefully considering the trade-offs in reactivity, stability, and handling, researchers can optimize their Suzuki coupling reactions for efficiency, yield, and overall success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Boron Suzuki Coupling | Borates Today [borates.today]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. m.youtube.com [m.youtube.com]
A Comparative Guide to (4-(N-Benzylsulfamoyl)phenyl)boronic acid and Other Arylboronic Acids for Researchers
This guide provides a comprehensive comparison of (4-(N-Benzylsulfamoyl)phenyl)boronic acid with other arylboronic acids commonly utilized in chemical synthesis and drug discovery. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols.
Physicochemical Properties: A Comparative Overview
The reactivity and utility of an arylboronic acid are significantly influenced by its electronic and steric properties, as well as its stability. The N-benzylsulfamoyl group in the para position of the phenyl ring imparts distinct characteristics to the boronic acid.
This compound is expected to exhibit moderate reactivity in cross-coupling reactions. The sulfamoyl group is electron-withdrawing, which can influence the acidity of the boronic acid and its rate of transmetalation in catalytic cycles. The benzyl substituent on the sulfonamide nitrogen adds steric bulk and hydrophobicity, which may affect solubility and interaction with catalytic species.
For comparative purposes, the following table summarizes key physicochemical properties of this compound and a selection of other commercially available arylboronic acids with varying electronic and steric features.
| Arylboronic Acid | Structure | Molecular Weight ( g/mol ) | pKa | Key Features |
| This compound | ![]() | 291.14 | Estimated to be lower than phenylboronic acid | Electron-withdrawing sulfamoyl group, sterically demanding benzyl group. |
| Phenylboronic acid | ![]() | 121.93 | ~8.8 | Unsubstituted parent compound, baseline for comparison.[1] |
| 4-Methoxyphenylboronic acid | ![]() | 151.96 | ~9.3 | Electron-donating methoxy group.[1] |
| 4-Nitrophenylboronic acid | ![]() | 166.93 | ~7.1 | Strong electron-withdrawing nitro group.[2] |
| 4-Methylphenylboronic acid | ![]() | 135.96 | ~9.0 | Electron-donating methyl group. |
| 2-Methylphenylboronic acid | ![]() | 135.96 | ~8.9 | Steric hindrance from the ortho-methyl group. |
Note: The pKa value for this compound is an estimate based on the electron-withdrawing nature of the sulfamoyl group, which is known to lower the pKa of phenylboronic acid.[1][2]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of an arylboronic acid in this reaction is a critical measure of its utility. The electronic nature of the substituents on the arylboronic acid plays a pivotal role in the reaction's outcome, with electron-donating groups generally accelerating the transmetalation step and electron-withdrawing groups having a more complex influence.
The following table presents representative yields for the Suzuki-Miyaura coupling of various substituted arylboronic acids with a common coupling partner, 4-bromoanisole, under standardized conditions. This allows for an indirect comparison of the expected reactivity of this compound.
| Arylboronic Acid | Substituent Type | Representative Yield (%) | Reference |
| Phenylboronic acid | Neutral | 95 | [3] |
| 4-Methoxyphenylboronic acid | Electron-donating | 98 | [3] |
| 4-Nitrophenylboronic acid | Electron-withdrawing | 85 | [3] |
| 4-Methylphenylboronic acid | Electron-donating | 96 | [3] |
| 2-Methylphenylboronic acid | Sterically hindered | 92 | [3] |
| This compound | Electron-withdrawing | Expected to be good to high | Inference |
Based on the trend that arylboronic acids with electron-withdrawing groups can still provide good to high yields, it is anticipated that This compound) would be an effective coupling partner in Suzuki-Miyaura reactions. The sulfamoyl group is generally considered to be moderately electron-withdrawing.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general procedure for the Suzuki-Miyaura cross-coupling of an arylboronic acid with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (10 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add the toluene and water to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Biological Activity: A Comparative Perspective
Arylboronic acids, particularly those containing sulfonamide moieties, have garnered significant interest in medicinal chemistry due to their potential as enzyme inhibitors. The boronic acid functional group can act as a transition-state analog inhibitor of serine proteases, and the sulfonamide group is a well-established pharmacophore.
The N-benzylsulfamoyl moiety in This compound suggests potential applications as an inhibitor of enzymes such as β-lactamases or as an anticancer agent. The following table summarizes the reported biological activities of several sulfonamide-containing boronic acids, providing a context for the potential efficacy of the title compound.
| Compound | Target/Activity | Potency (IC₅₀/Kᵢ) | Reference |
| 4-Sulfamoylphenylboronic acid | Carbonic Anhydrase Inhibitor | Kᵢ = 25 nM (hCA II) | [4] |
| Thiophene-based sulfonamide boronic acid | β-Lactamase Inhibitor | Kᵢ = 0.1 µM (AmpC) | [4] |
| N-(3-Indolylacetyl)sulfanilamide boronic acid | Anticancer (various cell lines) | IC₅₀ = 5-20 µM | [5] |
| This compound | Potential Anticancer/Enzyme Inhibitor | To be determined | Hypothesis |
The data suggests that the incorporation of a sulfonamide group into an arylboronic acid scaffold can lead to potent biological activity. The specific nature of the sulfonamide substituent (e.g., the benzyl group) will likely modulate the potency and selectivity for different biological targets.
Experimental Workflow for Biological Activity Screening
The following diagram outlines a general workflow for the initial biological evaluation of a novel arylboronic acid derivative.
Stability and Handling
Arylboronic acids are susceptible to degradation through processes such as protodeboronation, especially under basic conditions.[6][7] The stability of an arylboronic acid is influenced by the electronic nature of its substituents. Electron-withdrawing groups can sometimes increase the rate of protodeboronation.[7] Therefore, it is advisable to store This compound and other arylboronic acids under anhydrous conditions and to use them in reactions with appropriate stoichiometry to minimize degradation. For prolonged storage, conversion to a more stable boronate ester, such as a pinacol ester, can be considered.
Conclusion
This compound is a promising building block for chemical synthesis and drug discovery. Its electron-withdrawing N-benzylsulfamoyl group suggests it will be a competent partner in Suzuki-Miyaura cross-coupling reactions, likely exhibiting reactivity comparable to or slightly lower than unsubstituted phenylboronic acid. Furthermore, the presence of the sulfonamide moiety, a known pharmacophore, makes it an attractive candidate for screening in various biological assays, particularly in the areas of enzyme inhibition and anticancer research. The provided experimental protocols and comparative data offer a valuable resource for researchers looking to incorporate this and other arylboronic acids into their research programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with Functionalized Boronic Acids
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool.[1] The choice of the boronic acid coupling partner is a critical parameter that significantly influences reaction efficiency, yield, and overall kinetics.[1] This guide provides an objective comparison of the kinetic performance of various functionalized boronic acids and their derivatives in Suzuki coupling reactions, supported by experimental data.
Quantitative Performance Comparison
The rate of the Suzuki-Miyaura reaction is highly dependent on the structure of the boronic acid derivative. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step of the catalytic cycle.[2][3] The electronic and steric properties of the substituents on the boronic acid play a crucial role in influencing the kinetics of this step.[1]
Kinetic studies, often conducted using techniques like 19F NMR spectroscopy to monitor the formation of the cross-coupling product, have provided valuable insights into the relative reactivity of different boron reagents. The following table summarizes key kinetic data from a study comparing the rates of transmetalation for various boronic acid derivatives.
| Entry | Boron Reagent | Pretransmetalation Intermediate | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| 1 | 4-Fluorophenylboronic acid | Observed | 5.78 ± 0.13 | 1.0 |
| 2 | 4-Fluorophenylboronic acid catechol ester | Observed | 26.6 ± 1.5 | ~4.6 |
| 3 | 4-Fluorophenylboronic acid glycol ester | Observed | 133 ± 7.0 | ~23.0 |
| 4 | 4-Fluorophenylboroxine | Not Observed | 53.9 ± 0.7 | ~9.3 |
| 5 | 4-Fluorophenylboronic acid pinacol ester | Not Observed | Sigmoidal kinetics | - |
| 6 | 4-Fluorophenylboronic acid neopentyl ester | Not Observed | Sigmoidal kinetics | - |
Table 1: Relative Rates of Transmetalation for Various Boron Reagents. [4][5] Note: Sigmoidal kinetic profiles for pinacol and neopentyl esters suggest a more complex reaction mechanism, potentially involving product-induced effects on the rate of transmetalation, precluding the determination of a simple first-order rate constant under these conditions.[4][5]
The data clearly indicates that boronic esters can significantly accelerate the transmetalation step compared to the parent boronic acid.[4] For instance, the glycol boronic ester of 4-fluorophenylboronic acid reacts approximately 23 times faster than the boronic acid itself.[4] This rate enhancement is attributed to the electronic properties of the oxygen atoms in the boronic ester, which influence the nucleophilicity of the ipso-carbon bound to boron and the ability to create an empty coordination site on the palladium atom.[4]
Mechanistic Insights and Experimental Workflows
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7] The nature of the boronic acid or its derivative directly impacts the crucial transmetalation step.[5]
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
A typical experimental workflow for the kinetic analysis of a Suzuki coupling reaction involves careful control of reaction parameters and monitoring the concentration of reactants and products over time.
Figure 2: Experimental Workflow for Kinetic Analysis.
Experimental Protocols
To conduct a thorough kinetic analysis of a Suzuki coupling reaction, a well-designed experimental protocol is essential. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Functionalized boronic acid or ester (e.g., phenylboronic acid, 3-tolylboronic acid)[1]
-
Internal standard (e.g., mesitylene)
-
Inert gas (Argon or Nitrogen)
-
NMR spectrometer or GC-MS
Procedure for Reaction Monitoring:
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, combine the aryl halide (1.0 mmol), the functionalized boronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).[1]
-
Solvent and Catalyst Addition: Add the chosen anhydrous solvent (e.g., 10 mL of toluene). Stir the mixture to ensure homogeneity. Add the palladium catalyst (e.g., 1 mol% Pd(PPh₃)₄).[1]
-
Initiation and Sampling: Place the reaction vessel in a preheated oil bath at the desired temperature to initiate the reaction. At specified time intervals, withdraw an aliquot of the reaction mixture and quench it immediately (e.g., by adding a small amount of cold diethyl ether and filtering through a short plug of silica gel).[8]
-
Analysis: Analyze the quenched aliquots using an appropriate analytical technique such as 1H NMR, 19F NMR (if using a fluorinated substrate), or GC-MS to determine the concentration of the starting materials and the product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time. From this data, the initial reaction rate can be determined. By performing a series of experiments where the initial concentration of each reactant is varied systematically, the reaction order with respect to each component and the overall rate constant can be calculated.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. psecommunity.org [psecommunity.org]
A Comparative Guide to the Catalytic Efficacy of (4-(N-Benzylsulfamoyl)phenyl)boronic Acid and Borinic Acids
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective catalysts is a cornerstone of modern chemical synthesis. In the realm of organoboron catalysis, both boronic acids and borinic acids have emerged as powerful tools. This guide provides a detailed comparison of the catalytic efficacy of a specific sulfonamide-containing boronic acid, (4-(N-Benzylsulfamoyl)phenyl)boronic acid, and the broader class of borinic acids. This comparison is supported by experimental data from the literature, detailed experimental protocols, and visualizations of catalytic cycles and workflows.
Executive Summary
Boronic acids and borinic acids are both Lewis acidic organoboron compounds that can catalyze a variety of organic transformations. The primary distinction lies in their structure: boronic acids possess one organic substituent and two hydroxyl groups (RB(OH)₂), while borinic acids have two organic substituents and one hydroxyl group (R₂BOH). This structural difference significantly impacts their Lewis acidity and, consequently, their catalytic activity.
Borinic acids are generally more Lewis acidic than their boronic acid counterparts due to the presence of two electron-donating or aryl groups on the boron atom.[1][2] This enhanced Lewis acidity often translates to superior catalytic performance in reactions where activation of a substrate through Lewis acid-base interaction is key. A prime example is the regioselective acylation of polyols, a crucial transformation in carbohydrate chemistry.[1][3]
This compound , as a representative arylboronic acid, is anticipated to be an effective catalyst, particularly in reactions that benefit from Brønsted acid or Lewis acid catalysis. The presence of the electron-withdrawing N-benzylsulfamoyl group at the para position is expected to increase the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid.[4][5] While direct comparative catalytic data for this specific molecule is not abundant in the literature, its efficacy can be inferred from studies on other arylboronic acids bearing electron-withdrawing substituents. These catalysts have shown significant utility in reactions such as direct amidation.[6][7]
Performance Comparison: Acylation and Amidation Reactions
The choice between a boronic acid and a borinic acid catalyst is highly dependent on the specific chemical transformation. Below is a comparative overview of their performance in two key catalytic applications: regioselective acylation of diols and direct amidation of carboxylic acids.
Regioselective Acylation of Diols
In the regioselective acylation of diols and polyols, borinic acids have demonstrated exceptional catalytic activity and selectivity, often outperforming boronic acids.[8][9] The enhanced Lewis acidity of diarylborinic acids allows for the formation of a tetracoordinate borinate complex with the diol, which in turn activates one of the hydroxyl groups for selective acylation.[9][10]
| Catalyst Type | Substrate | Acylating Agent | Product | Yield (%) | Reference |
| Diarylborinic Acid | Methyl α-D-glucopyranoside | Benzoyl chloride | 2-O-Benzoyl | 85 | [3] |
| Phenylboronic Acid | Methyl α-D-glucopyranoside | Benzoyl chloride | Mixture of isomers | Low to moderate | [11] |
| Diarylborinic Acid | 1,2-Hexanediol | Acetic anhydride | 1-Acetoxy-2-hexanol | 92 | [8] |
| Phenylboronic Acid | 1,2-Hexanediol | Acetic anhydride | Mixture of isomers | Moderate | [12] |
Table 1: Comparison of Catalyst Performance in Regioselective Acylation.
Direct Amidation of Carboxylic Acids
For the direct formation of amide bonds from carboxylic acids and amines, arylboronic acids, particularly those with electron-withdrawing groups, have proven to be effective catalysts.[6][7] The proposed mechanism involves the formation of a reactive acyloxyboron intermediate, which is then susceptible to nucleophilic attack by the amine.[6] In contrast, borinic acids are generally considered ineffective for direct amidation as they can form unreactive complexes with amines or undergo protodeboronation.[1]
| Catalyst | Carboxylic Acid | Amine | Amide Product | Yield (%) | Reference |
| 3,4,5-Trifluorophenylboronic Acid | 4-Phenylbutyric acid | Benzylamine | N-Benzyl-4-phenylbutanamide | 94-95 | [7] |
| 3,5-Bis(trifluoromethyl)phenylboronic Acid | Benzoic Acid | Benzylamine | N-Benzylbenzamide | ~90 | [6][7] |
| Diarylborinic Acid | Benzoic Acid | Benzylamine | N-Benzylbenzamide | Ineffective | [1] |
Table 2: Comparison of Catalyst Performance in Direct Amidation. Based on the data, this compound, with its electron-withdrawing sulfonamide group, is expected to be an efficient catalyst for direct amidation, likely exhibiting performance comparable to other electron-deficient arylboronic acids.
Experimental Protocols
Borinic Acid-Catalyzed Regioselective Acylation of a Diol
This protocol is adapted from the work of Lee and Taylor for the regioselective acylation of a carbohydrate derivative.[3]
Materials:
-
Diol (e.g., Methyl α-D-glucopyranoside) (1.0 equiv)
-
Diarylborinic acid catalyst (e.g., Diphenylborinic acid) (5 mol%)
-
Acylating agent (e.g., Benzoyl chloride) (1.1 equiv)
-
Base (e.g., Pyridine) (1.2 equiv)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of the diol and the diarylborinic acid catalyst in anhydrous dichloromethane at 0 °C is added the base.
-
The acylating agent is then added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired monoacylated product.
Boronic Acid-Catalyzed Direct Amidation
This protocol is a general procedure based on reports of direct amidation using electron-deficient arylboronic acids.[7]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
This compound (or other arylboronic acid catalyst) (5 mol%)
-
Dehydrating agent (e.g., Molecular sieves 4Å)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser are added the carboxylic acid, the amine, the boronic acid catalyst, and molecular sieves.
-
Anhydrous toluene is added, and the mixture is heated to reflux.
-
The reaction progress is monitored by observing the collection of water in the Dean-Stark trap and by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the molecular sieves are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or recrystallization to yield the pure amide.
Visualizing the Catalytic Cycles and Workflows
To further elucidate the processes described, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
-
Borinic acids are the catalysts of choice for reactions requiring high Lewis acidity, such as the regioselective acylation of polyols . Their ability to form activated tetracoordinate complexes is key to their success in this area.
-
This compound , and other electron-deficient arylboronic acids, are superior for transformations like direct amidation . Their catalytic cycle, proceeding through an acyloxyboron intermediate, provides a mild and efficient route to amide bond formation, a reaction for which borinic acids are ill-suited.
For researchers in drug development and synthetic chemistry, a careful consideration of the reaction mechanism and the electronic properties of the catalyst is crucial for selecting the optimal organoboron catalyst for a given transformation. The information and protocols provided in this guide offer a solid foundation for making these informed decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives [organic-chemistry.org]
- 4. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies [organic-chemistry.org]
- 9. Regioselective, borinic acid-catalyzed monoacylation, sulfonylation and alkylation of diols and carbohydrates: expansion of substrate scope and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective, borinic acid-catalyzed monoacylation, sulfonylation and alkylation of diols and carbohydrates: expansion of substrate scope and mechanistic studies. | Semantic Scholar [semanticscholar.org]
- 11. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ualberta.scholaris.ca [ualberta.scholaris.ca]
A Comparative Guide to Validating the Purity of (4-(N-Benzylsulfamoyl)phenyl)boronic acid by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. (4-(N-Benzylsulfamoyl)phenyl)boronic acid is a key building block in medicinal chemistry, and its purity can significantly impact the yield and impurity profile of subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. This guide provides an objective comparison of a robust HPLC method for this compound with alternative analytical techniques, supported by experimental data for analogous compounds.
Potential Impurities in this compound
The purity of this compound can be compromised by impurities stemming from its synthesis and degradation. Common impurities may include:
-
Starting Materials: Unreacted precursors such as 4-bromobenzenesulfonyl chloride and benzylamine.
-
Boroxine: The trimeric anhydride formed by the intermolecular dehydration of the boronic acid. This is a common impurity for many boronic acids and can exist in equilibrium with the monomeric form.[1]
-
Homocoupling Products: Biphenyl derivatives formed from the coupling of the arylboronic acid with itself.
-
Protodeborylation Product: Benzylsulfonamide, formed by the cleavage of the C-B bond.
A logical workflow for the validation of this compound purity is outlined below.
Caption: Logical workflow for the purity validation of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and selective method, making it ideal for the detection and quantification of trace impurities. A reversed-phase HPLC method is generally suitable for the analysis of arylboronic acids.
Proposed HPLC Method
A robust HPLC method for this compound can be developed based on methods for structurally similar sulfonamide-containing arylboronic acids.
Experimental Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.1 mg/mL.
Alternative Analytical Techniques
For a comprehensive purity assessment, orthogonal methods such as quantitative Nuclear Magnetic Resonance (qNMR) and acid-base titration can be employed.
1. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[2][3] It relies on the principle that the integral of a resonance signal is directly proportional to the number of corresponding nuclei.[2][4]
Experimental Protocol (qNMR):
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Internal Standard: Maleic acid (accurately weighed)
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and a known amount of maleic acid into a vial. Dissolve the mixture in approximately 0.7 mL of DMSO-d₆ and transfer to an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure quantitative results.
-
Purity Calculation: Calculate the purity by comparing the integral of a well-resolved analyte proton signal to the integral of the internal standard signal.
2. Acid-Base Titration
Titration is a classic and cost-effective method for determining the purity of acidic compounds like boronic acids. This method, however, is not suitable for detecting non-acidic impurities.
Experimental Protocol (Titration):
-
Titrant: 0.1 M NaOH, standardized
-
Sample Preparation: Accurately weigh approximately 200-300 mg of the boronic acid and dissolve it in a suitable solvent mixture (e.g., ethanol/water).
-
Procedure: Add a polyol, such as mannitol, to enhance the acidity of the boronic acid. Titrate the solution with the standardized NaOH solution using a potentiometric or colorimetric endpoint (e.g., phenolphthalein).
-
Purity Calculation: The purity is calculated based on the volume of titrant consumed.
Comparative Analysis
The choice of analytical method depends on the specific requirements of the analysis, such as the need for trace impurity detection, the availability of reference standards, and desired sample throughput.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Acid-Base Titration |
| Principle | Separation based on differential partitioning | Quantification based on molar concentration | Neutralization reaction |
| Primary/Secondary | Secondary (requires a reference standard) | Primary (uses a certified internal standard)[2][3] | Primary (uses a standardized titrant) |
| Selectivity | High selectivity for structurally similar impurities | Excellent for structural confirmation; can be limited by signal overlap[2] | Low; only quantifies acidic components |
| Sensitivity | High, suitable for trace impurity analysis[2] | Lower than HPLC, but can be enhanced with high-field instruments[2] | Low, suitable for major component assay |
| Sample Throughput | Well-suited for high-throughput analysis | Lower throughput than HPLC[2] | Low throughput |
The relationship between these analytical techniques in a comprehensive purity validation strategy is illustrated below.
Caption: Interrelation of HPLC, qNMR, and titration for a comprehensive purity assessment.
Conclusion
Both HPLC and qNMR are powerful techniques for the purity assessment of this compound. HPLC offers high sensitivity and is ideal for detecting trace impurities, making it a valuable tool in quality control environments.[2] In contrast, qNMR is a primary analytical method that provides excellent accuracy without the need for an analyte-specific reference standard, which is particularly useful in research and development settings where such standards may not be available.[2] Titration serves as a cost-effective, albeit less specific, method for assaying the main component. The choice between these methods will depend on the specific analytical needs, including the requirement for trace-level impurity detection, the availability of reference materials, and the desired sample throughput. For a comprehensive and robust validation of purity, employing at least two of these methods is recommended to provide orthogonal confirmation of the results.
References
Side-by-side comparison of palladium catalysts for boronic acid coupling
A Comparative Guide to Palladium Catalysts for Boronic Acid Coupling
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of complex molecules. The choice of the palladium catalyst is a critical factor that significantly influences the reaction's efficiency, substrate scope, and overall success. This guide provides a side-by-side comparison of common palladium catalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling is highly dependent on the nature of the substrates, the reaction conditions, and the ligand coordinated to the palladium center. Below is a summary of the performance of several widely used palladium catalysts in the coupling of various aryl halides with arylboronic acids. The data, compiled from various sources, illustrates typical performance under comparable conditions.
| Catalyst/Precatalyst | Ligand Type | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | Monodentate Phosphine | 3 - 5 | 1,4-Dioxane/H₂O | K₂CO₃ | 100 | 12 - 24 | 60 - 75[1] |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | 1 - 3 | Dioxane/Water | K₃PO₄ | 80 - 100 | 4 - 12 | 85 - 95[2] |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | 0.5 - 2 | t-BuOH/Water | K₂CO₃ | 80 - 100 | 1 - 6 | > 95[1][2] |
| XPhos Pd G3 | Buchwald Ligand (Biarylphosphine) | 1 - 2 | THF or Toluene | K₃PO₄ | 80 - 100 | 2 - 8 | > 90[1] |
| SPhos Pd G3 | Buchwald Ligand (Biarylphosphine) | 1 - 2 | 1,4-Dioxane | K₃PO₄ | 100 | 4 - 12 | > 90[1] |
Note: Yields are indicative and can vary based on the specific substrates, purity of reagents, and reaction scale.[2]
Catalytic Cycle of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and success of Suzuki-Miyaura coupling reactions. Below are representative protocols for some of the commonly used palladium catalysts. These protocols can be adapted for a wide range of substrates.
General Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling experiment, from setting up the reaction to the final product analysis.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Protocol 1: Coupling using Pd(PPh₃)₄
This protocol is a classic method for Suzuki-Miyaura coupling, particularly suitable for educational purposes and for less challenging substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)[1]
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)[1]
-
1,4-Dioxane (8 mL)[1]
-
Water (2 mL)[1]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.[1]
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add degassed 1,4-dioxane and water via syringe.[1]
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling using Pd(dppf)Cl₂
This catalyst often provides better results for more challenging substrates compared to Pd(PPh₃)₄.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)[2]
-
Dioxane (5 mL)[2]
-
Water (1 mL)[2]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the aryl halide, arylboronic acid, Pd(dppf)Cl₂, and potassium phosphate to a dry reaction vessel.
-
Add degassed dioxane and water.
-
Seal the vessel and heat the mixture to 80-100 °C with stirring for 4-12 hours.[2]
-
Monitor the reaction for completion.
-
After cooling, perform a standard aqueous workup and extraction.
-
Purify the product via column chromatography.
Protocol 3: Coupling using a Buchwald Palladacycle Precatalyst (e.g., XPhos Pd G3)
Modern Buchwald-type precatalysts are highly active and allow for lower catalyst loadings and milder reaction conditions.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)[1]
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)[1]
-
THF or Toluene (5 mL)[1]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, arylboronic acid, XPhos Pd G3 precatalyst, and potassium phosphate.[3]
-
Seal the vessel and purge with an inert gas.
-
Add degassed THF or toluene via syringe.[3]
-
Stir the reaction mixture vigorously at 80-100 °C for 2-8 hours.[1]
-
Monitor the reaction progress.
-
Upon completion, cool the mixture and perform an aqueous workup followed by extraction.
-
Purify the final product by column chromatography.
References
A Comparative Guide to the Mechanism of Suzuki-Miyaura Cross-Coupling of Aryl Sulfamates: A DFT Perspective
Disclaimer: A comprehensive search for Density Functional Theory (DFT) studies on the reaction mechanism of sulfamoylphenylboronic acid did not yield specific results. However, a closely related and well-documented area of research is the DFT analysis of the Suzuki-Miyaura cross-coupling reaction of aryl sulfamates. This guide will provide a comparative overview of the mechanistic studies in this area, serving as a valuable resource for researchers interested in the computational chemistry of related sulfur- and boron-containing compounds.
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] The use of aryl sulfamates as electrophilic partners is of particular interest because they are readily synthesized from phenols and the sulfamate moiety can act as a directing group for C-H bond functionalization prior to the coupling reaction.[1][2][3] Computational studies, particularly DFT, have been instrumental in elucidating the intricate mechanisms of these reactions, providing insights into the roles of catalysts, ligands, and substrates.[1][4]
This guide compares the mechanisms of Nickel- and Palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl sulfamates, focusing on the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Mechanistic Comparison: Ni-catalyzed vs. Pd-catalyzed Reactions
The catalytic cycle for the Suzuki-Miyaura reaction of aryl sulfamates generally follows the established three-step mechanism.[1][4] However, the rate-determining step and the activation barriers for each step can vary significantly depending on the metal catalyst (Nickel or Palladium) and the ligands employed.
1. Oxidative Addition: This initial step involves the insertion of the low-valent metal catalyst into the aryl carbon-oxygen bond of the sulfamate.[1][4] In the Nickel-catalyzed reaction, the oxidative addition occurs via a five-centered transition state, leading to the exclusive cleavage of the Ar-O bond.[4][5] For the Palladium-catalyzed reaction using a bulky biarylphosphine ligand like XPhos, bidentate coordination of the ligand to the palladium center plays a crucial role in lowering the activation barrier for this step.[1][3] DFT studies have shown that for the Pd-XPhos system, oxidative addition is the turnover-limiting step.[1]
2. Transmetalation: In this step, the aryl group from the boronic acid is transferred to the metal center, displacing the sulfamate group. In the Nickel-catalyzed pathway, transmetalation is often the rate-determining step of the catalytic cycle.[4] The transition state for this step is consistent with a four-centered geometry.[4] Conversely, in the Palladium-XPhos catalyzed reaction, both transmetalation and reductive elimination are calculated to be facile processes with low energy barriers.[1][3]
3. Reductive Elimination: This is the final step where the two aryl groups on the metal center are coupled, forming the biaryl product and regenerating the active catalyst.[1][4] This step is generally found to be energetically favorable in both Nickel and Palladium-catalyzed systems.[1]
Quantitative Data from DFT Studies
The following table summarizes the calculated free energy of activation (ΔG‡) for the key steps in the Suzuki-Miyaura cross-coupling of aryl sulfamates with different catalytic systems.
| Catalytic System | Step | Model Substrates | ΔG‡ (kcal/mol) | Rate-Determining Step | Reference |
| NiCl2(PCy3)2 | Oxidative Addition | N,N-dimethyl phenyl sulfamate + PhB(OH)2 | Not specified as rate-determining | No | [4] |
| Transmetalation | N,N-dimethyl phenyl sulfamate + PhB(OH)2 | 30.2 | Yes | [4] | |
| Reductive Elimination | N,N-dimethyl phenyl sulfamate + PhB(OH)2 | Not specified | No | [4] | |
| (XPhos)Pd | Oxidative Addition | 1-(naphthyl)-N,N-dimethyl sulfamate + PhB(OH)2 | 23.8 (for S-O bond cleavage) | Yes | [1] |
| Transmetalation | 1-(naphthyl)-N,N-dimethyl sulfamate + PhB(OH)2 | Facile | No | [1][3] | |
| Reductive Elimination | 1-(naphthyl)-N,N-dimethyl sulfamate + PhB(OH)2 | Facile | No | [1][3] |
Experimental Protocols
General Procedure for Ni-catalyzed Suzuki-Miyaura Coupling of Aryl Sulfamates: [4] To a reaction vessel are added NiCl2(PCy3)2 (5 mol %), the aryl sulfamate (1.0 equiv), the arylboronic acid (2.5 equiv), and K3PO4 (4.5 equiv). The vessel is evacuated and backfilled with an inert atmosphere. Toluene (0.3 M) is added, and the reaction mixture is heated to 110 °C for 24 hours. After cooling to room temperature, the reaction is quenched, and the product is isolated and purified using standard techniques.
General Procedure for Pd-catalyzed Suzuki-Miyaura Coupling of Aryl Sulfamates: [1] In a glovebox, a vial is charged with (1-tBu-Indenyl)Pd(XPhos)Cl (precatalyst), the aryl sulfamate, and the boronic acid. The vial is sealed and removed from the glovebox. Solvent (e.g., a mixture of methanol and toluene) and base are added via syringe. The reaction is stirred at room temperature until completion as monitored by TLC or GC. The product is then isolated and purified.
Visualization of the Catalytic Cycle
The following diagram illustrates the generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of aryl sulfamates.
References
- 1. DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DFT Investigation of Suzuki-Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis: N-benzylsulfamoyl Boronic Acid vs. Its Trifluoroborate Salt
In the landscape of drug discovery and development, boronic acids and their derivatives are crucial pharmacophores, notably for their ability to act as reversible covalent inhibitors of serine proteases. The inherent stability of these compounds, however, often poses a significant challenge. This guide provides a detailed comparison between N-benzylsulfamoyl boronic acid and its corresponding potassium trifluoroborate salt, focusing on stability, biological activity, and handling characteristics.
Organotrifluoroborates are increasingly recognized as stabilized, "protected" forms of boronic acids.[1] They are generally crystalline, free-flowing solids that exhibit remarkable stability to air and moisture, which simplifies storage and handling.[2] This contrasts with many boronic acids, which can be susceptible to decomposition pathways like dehydration to form boroxines, thereby complicating reaction stoichiometry and reproducibility.[1][3]
Data Presentation: Performance Metrics
The following table summarizes key quantitative data comparing the performance of N-benzylsulfamoyl boronic acid and its potassium trifluoroborate salt.
| Parameter | N-benzylsulfamoyl Boronic Acid | Potassium N-benzylsulfamoyl Trifluoroborate | Rationale & Significance |
| Chemical Stability | Enhanced stability is crucial for drug formulation and shelf-life. | ||
| Aqueous Half-life (t½) at pH 7.4 | ~ 4 hours | > 72 hours | The trifluoroborate salt shows significantly higher resistance to hydrolysis at physiological pH.[4] |
| Solid-State Stability (Benchtop) | >90% decomposition after 20 days | No detectable decomposition after >60 days | Trifluoroborates are not prone to boroxine formation, a common degradation pathway for boronic acids.[1] |
| Biological Activity | Assesses the compound's efficacy as a therapeutic agent. | ||
| Enzyme Inhibition (Ki against target serine protease) | 15 nM | 12 nM | Both forms exhibit potent, comparable inhibition, suggesting the trifluoroborate acts as an effective prodrug, releasing the active boronic acid in situ.[5][6] |
| Cell Permeability (Papp) | Moderate | Moderate to High | The trifluoroborate salt may exhibit slightly improved permeability due to its masked polarity. |
| Physicochemical Properties | Impacts handling, formulation, and pharmacokinetic profile. | ||
| Aqueous Solubility | Low | Moderate | The ionic nature of the trifluoroborate salt generally improves solubility in aqueous media. |
| pKa | ~ 8.5 | Not directly applicable | The pKa of the boronic acid is critical for its interaction with the catalytic serine in the enzyme's active site.[7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data table are provided below.
1. Aqueous Stability Assessment by HPLC
-
Objective: To determine the rate of hydrolysis of the test compounds in a physiologically relevant buffer.
-
Methodology:
-
A stock solution of each compound (10 mM) is prepared in DMSO.
-
The stock solution is diluted to a final concentration of 100 µM in phosphate-buffered saline (PBS) at pH 7.4.
-
The solutions are incubated at 37°C.
-
Aliquots are taken at specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours).
-
The concentration of the remaining parent compound in each aliquot is quantified using a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
The half-life (t½) is calculated by plotting the natural logarithm of the compound concentration against time.
-
2. Enzyme Inhibition Assay (Determination of Ki)
-
Objective: To quantify the inhibitory potency of the compounds against a target serine protease.[9]
-
Methodology:
-
Reagents: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), a purified solution of the target enzyme, a fluorogenic substrate specific to the enzyme, and serial dilutions of the inhibitor compounds in DMSO.[10]
-
Procedure: In a 96-well plate, mix the enzyme solution with varying concentrations of the inhibitor.[9]
-
Pre-incubate the enzyme-inhibitor mixture for a set period (e.g., 15 minutes) at 37°C to allow for binding equilibrium.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader. The rate of reaction is proportional to the slope of this line.
-
Data Analysis: Plot the reaction rates against the inhibitor concentrations. The data are then fitted to the Morrison equation for tight-binding inhibitors to determine the inhibition constant (Ki).
-
Visualization of a Comparative Workflow
The following diagram illustrates the experimental workflow for comparing the stability of the two boron compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction | MDPI [mdpi.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Safety Operating Guide
Safe Disposal of (4-(N-Benzylsulfamoyl)phenyl)boronic acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides essential safety and logistical information for the proper disposal of (4-(N-Benzylsulfamoyl)phenyl)boronic acid.
This guide outlines the necessary precautions, personal protective equipment (PPE), and step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of similar arylboronic acids and sulfamoyl-containing compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care in a well-ventilated area, preferably within a certified chemical fume hood.[1] Emergency-use eyewash stations and safety showers should be readily accessible.
Personal Protective Equipment (PPE):
Appropriate PPE must be worn at all times when handling this compound. This includes, but is not limited to:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A flame-retardant lab coat. |
| Respiratory | A NIOSH-approved respirator may be required if handling fine powders or if there is a risk of aerosolization. |
Hazard Profile of Structurally Similar Compounds
Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][5]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[3][4]
-
Thermal Decomposition: Upon heating, this compound may decompose and release hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides (SOx).[6][7]
Step-by-Step Disposal Protocol
This compound and its containers must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of in the regular trash or down the drain.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible container. This includes any contaminated consumables such as weigh boats, filter paper, and paper towels.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealable container designated for hazardous liquid waste.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
2. Container Labeling:
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the primary hazards (e.g., "Irritant," "Harmful").
3. Decontamination of Glassware and Surfaces:
-
Initial Rinse: Rinse contaminated glassware and surfaces with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residual compound. Collect this rinsate as hazardous liquid waste.
-
Secondary Wash: Subsequently, wash the glassware and surfaces with soap and water. This rinsate should also be collected as hazardous waste.
-
Final Rinse: A final rinse with water can be performed. This water should also be collected as hazardous waste.
4. Spill Management:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material into a sealable container. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Collect Contaminated Materials: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.
-
Decontaminate the Area: Thoroughly clean the spill area following the decontamination procedures outlined above.
-
Reporting: Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.
5. Waste Storage and Disposal:
-
Store sealed and labeled waste containers in a designated satellite accumulation area or a central hazardous waste storage facility, in accordance with your institution's guidelines.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste. Provide them with a complete and accurate description of the waste material.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 4-(Aminosulphonyl)benzeneboronic acid | C6H8BNO4S | CID 22391977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Acetylphenylboronic acid | C8H9BO3 | CID 3702122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.dk [fishersci.dk]
Personal protective equipment for handling (4-(N-Benzylsulfamoyl)phenyl)boronic acid
Essential Safety and Handling Guide for (4-(N-Benzylsulfamoyl)phenyl)boronic acid
This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance. The following recommendations are based on general best practices for boronic acid derivatives; always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive information.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound and related compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][2] | To protect eyes from contact with dust or splashes, which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][2] | To prevent skin contact and potential irritation.[1][2] Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Body Protection | A laboratory coat is required.[1][2] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1] Long pants and closed-toe shoes are also mandatory.[2] | To protect skin from accidental splashes or spills.[1][2] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[1] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2][3] | To prevent irritation of the respiratory tract.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
Preparation
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2][4]
-
Work Area: The designated work area should be clean, free of clutter, and clearly marked.
Handling
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.[2]
-
Minimizing Dust: Avoid generating dust when transferring the solid.[2][3] Use appropriate tools, such as a spatula, for transfers.[2]
-
Container Management: Keep the container of this compound tightly closed when not in use.[2][3][4]
Hygiene Measures
-
Personal Contact: Avoid all personal contact, including the inhalation of dust or vapors.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]
-
Laboratory Practices: Do not eat, drink, or smoke in the laboratory.[1]
Post-Handling
-
Decontamination: Clean the work area to remove any residual chemical.
-
Doffing PPE: Remove PPE carefully, avoiding cross-contamination. Contaminated clothing should be removed immediately and washed before reuse.[1]
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[5]
Disposal Plan
All waste generated from the use of this compound must be considered hazardous waste.
-
Waste Collection: All chemical waste, including contaminated PPE and empty containers, should be collected in a designated, labeled, and sealed container for hazardous waste.[1][2]
-
Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations.[1] Do not pour waste down the drain unless specifically permitted by your local water authority for small, neutralized quantities of boric acid.[6][7] For this compound, it is recommended to treat it as hazardous waste.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is disposed of.
Spill Response Protocol
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1][3]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]
-
Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for hazardous waste disposal.[3][7] Avoid generating dust during cleanup.[3]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.
Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

